molecular formula C6H12N2O B1391430 2-Methyl-1,4-diazepan-5-one CAS No. 1177348-65-0

2-Methyl-1,4-diazepan-5-one

Cat. No.: B1391430
CAS No.: 1177348-65-0
M. Wt: 128.17 g/mol
InChI Key: DBRLJBXYPHFHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1,4-diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,4-diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRLJBXYPHFHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Methyl-1,4-diazepan-5-one , a critical seven-membered heterocyclic scaffold used in medicinal chemistry.

This guide prioritizes the regioselective synthesis of the 2-methyl isomer, distinguishing it from the thermodynamically favored 3-methyl isomer often obtained in standard protocols.

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, GPCR ligands, and peptidomimetics. The introduction of a methyl group at the C2 position introduces chirality and conformational constraints that are vital for structure-activity relationship (SAR) studies.

However, the synthesis of the specific 2-methyl regioisomer presents a challenge: standard condensation protocols typically favor the 3-methyl isomer due to the steric profile of the 1,2-diaminopropane precursor. This guide outlines a Regioselective Acylation-Intramolecular Aza-Michael (RAIM) pathway designed to secure the 2-methyl architecture, alongside a discussion of the classical Schmidt rearrangement.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 2-methyl-1,4-diazepan-5-one hinges on the differentiation of the two nitrogen atoms in 1,2-diaminopropane .

The Regioselectivity Paradox

In a standard intermolecular Michael addition between 1,2-diaminopropane and ethyl acrylate, the unhindered primary amine (C1-NH₂) reacts faster with the alkene. Subsequent lactamization by the hindered amine (C2-NH₂) yields the 3-methyl isomer.

To obtain the 2-methyl isomer, the reaction sequence must be inverted:

  • N4 (Amide Nitrogen): Must originate from the unhindered amine.

  • N1 (Amine Nitrogen): Must originate from the hindered amine.

This requires the unhindered amine to be acylated first, followed by ring closure via the hindered amine.

Pathway Options
  • Pathway A (Primary): Regioselective Acylation-Intramolecular Michael (RAIM). High fidelity for the 2-methyl isomer.

  • Pathway B (Secondary): Schmidt Rearrangement. Ring expansion of 2-methyl-4-piperidone. Useful for scale-up but requires difficult precursors.

Part 2: Primary Pathway – The RAIM Protocol

Objective: Synthesis of 2-methyl-1,4-diazepan-5-one via kinetic control of acylation.

Mechanism of Action

This pathway utilizes the nucleophilic disparity between the primary amines. By reacting 1,2-diaminopropane with an acryloyl equivalent at low temperature, we selectively acylate the unhindered amine. The resulting intermediate undergoes a base-promoted 7-endo-trig cyclization (intramolecular aza-Michael addition).

Experimental Protocol
Step 1: Selective N-Acylation
  • Reagents: 1,2-Diaminopropane (1.0 eq), Acryloyl Chloride (0.9 eq), Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Conditions: -78°C to 0°C.

Procedure:

  • Dissolve 1,2-diaminopropane in anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

  • Add Triethylamine (TEA) to scavenge HCl.

  • Add Acryloyl Chloride dropwise over 60 minutes. Note: Slow addition and low temperature are critical to prevent bis-acylation or reaction at the hindered amine.

  • Allow the mixture to warm to 0°C over 2 hours.

  • Checkpoint: TLC/LC-MS should show the mono-acrylamido intermediate (

    
    -(2-aminopropyl)acrylamide).
    
Step 2: Intramolecular Aza-Michael Cyclization
  • Reagents: Crude intermediate from Step 1.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) or refluxing alcohol.

  • Solvent: Ethanol or Toluene.

Procedure:

  • Concentrate the DCM solution from Step 1 (if solvent switch is needed) or dilute with Ethanol.

  • Add DBU as a base catalyst to activate the hindered amine.

  • Heat the solution to reflux (78°C for EtOH) for 12–24 hours.

  • Mechanism: The free amine at the chiral center (C2) attacks the

    
    -carbon of the acrylamide moiety.
    
  • Concentrate in vacuo.[1]

Step 3: Purification
  • Workup: The product is highly polar. Dissolve the residue in DCM/MeOH (9:1) and filter off salts.[2][3]

  • Chromatography: Flash column chromatography on amine-functionalized silica gel (or standard silica with 1-5% Triethylamine in eluent).

  • Eluent: DCM:MeOH (95:5 to 90:10).

Data & Characterization
ParameterExpected ValueNotes
Yield 45–60% (2 steps)Yield losses due to oligomerization of acrylamide.
Appearance Pale yellow oil/solidHygroscopic.
1H NMR (CDCl3)

1.1 (d, 3H, Me)
Distinct doublet for methyl group.
MS (ESI) [M+H]+ = 129.1

Part 3: Alternative Pathway – Schmidt Rearrangement

Objective: Ring expansion of a 6-membered ketone.

Strategic Utility

This method is viable if 2-methyl-4-piperidone is available. It avoids the regioselectivity issues of the diamine alkylation but introduces regiochemical challenges during the migration step of the rearrangement.

Protocol Overview
  • Precursor: 2-Methyl-4-piperidone (often N-protected, e.g., N-Benzyl).

  • Reagent: Sodium Azide (

    
    ) in Polyphosphoric Acid (PPA) or Methanesulfonic acid.
    
  • Reaction:

    • The ketone is protonated.

    • Azide adds to the carbonyl.

    • Migration: The carbon-carbon bond anti to the leaving diazonium group migrates. In 2-substituted-4-piperidones, the less substituted methylene group (C5) typically migrates preferentially over the methine (C3), or vice versa depending on steric locking.

    • Outcome: Migration of the C3-C4 bond (adjacent to methyl) yields the target 2-methyl-1,4-diazepan-5-one . Migration of C5-C4 yields the 7-methyl isomer.

  • Note: This route often produces a mixture of isomers (2-methyl and 7-methyl) requiring difficult separation. The RAIM protocol (Part 2) is preferred for regiochemical purity.

Part 4: Visualization of Pathways

The following diagram illustrates the divergence between the Standard (Thermodynamic) route and the Regioselective (Kinetic) route.

DiazepanoneSynthesis Start 1,2-Diaminopropane (Chiral Amine Precursor) Acrylate Reagent: Ethyl Acrylate (Michael Acceptor) Start->Acrylate Standard Route Chloride Reagent: Acryloyl Chloride (Low Temp, Kinetic Control) Start->Chloride Recommended Route Inter_A Intermediate A: Unhindered amine attacks Alkene (Linear Adduct) Acrylate->Inter_A Fast reaction at C1-NH2 Prod_3Me Product: 3-Methyl-1,4-diazepan-5-one (Thermodynamic Product) Inter_A->Prod_3Me Lactamization by C2-NH2 Inter_B Intermediate B: Unhindered amine forms Amide (Acrylamide Adduct) Chloride->Inter_B Selective Acylation of C1-NH2 Cyclization Cyclization: Intramolecular Aza-Michael (Base/Heat) Inter_B->Cyclization Prod_2Me TARGET: 2-Methyl-1,4-diazepan-5-one (Kinetic/Regioselective Product) Cyclization->Prod_2Me Ring Closure by C2-NH2

Caption: Divergent synthesis pathways. The Standard Route (Left) yields the 3-Methyl isomer, while the Recommended Acylation Route (Right) secures the 2-Methyl target.

Part 5: Troubleshooting & Optimization

Controlling Polymerization

Acryloyl chloride and the resulting acrylamide intermediate are prone to radical polymerization.

  • Solution: Add a radical inhibitor such as 4-methoxyphenol (MEHQ) or BHT (0.1 mol%) to the reaction mixture during the cyclization step.

Purification of Polar Heterocycles

Diazepanones are highly polar and can streak on silica.

  • Solution: Use Neutral Alumina or pre-wash silica gel with 1% Triethylamine in DCM. For high purity, reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient (with 0.1% Formic Acid) is recommended.

Stereochemical Integrity

If starting with enantiopure (S)-1,2-diaminopropane, the RAIM pathway preserves chirality as the chiral center is not part of the reacting carbonyl system.

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Review of Diazepine Synthesis: Ramajayam, R. (2008). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Letters in Drug Design & Discovery.

  • Continuous Flow Protocols for Diazepanones: Polidano, K., et al. (2025).[1] A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.[1][4] RSC Advances.

  • Regioselectivity in Michael Additions: Rieu, J. P., et al. (2011). Breaking the regioselectivity rule for acrylate insertion. Journal of the American Chemical Society.

  • Schmidt Reaction Mechanisms: Prakash, G. K. S., et al. (2017). Schmidt Reaction of Ketones.[5] Comprehensive Organic Synthesis.

Sources

Technical Whitepaper: Physicochemical Profiling and Strategic Applications of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The physicochemical profile of 2-Methyl-1,4-diazepan-5-one (CAS 1609406-87-2 for the TFA salt; free base generic) reveals a specialized seven-membered lactam scaffold widely utilized in medicinal chemistry as a conformational constraint for peptide mimetics and a core for diversity-oriented synthesis.

Below is the in-depth technical guide.

Executive Summary

2-Methyl-1,4-diazepan-5-one represents a privileged heterocyclic scaffold in drug discovery, characterized by a seven-membered 1,4-diazepine ring containing a single lactam functionality and a methyl substituent at the C2 position. Unlike its benzo-fused analogs (e.g., diazepam), this saturated heterocycle offers distinct 3D-conformational flexibility, making it an ideal template for peptidomimetics (specifically


-turn induction) and fragment-based drug design (FBDD). This guide provides a rigorous analysis of its molecular architecture, synthetic accessibility, and physicochemical behavior to support its application in high-affinity ligand development.

Part 1: Molecular Architecture & Fundamental Constants

The core structure of 2-Methyl-1,4-diazepan-5-one consists of a flexible seven-membered ring hosting a secondary amine (N1) and a lactam amide (N4-C5). The methyl group at C2 introduces chirality, creating a stereogenic center that influences the ring's preferred pucker—a critical feature for stereoselective receptor binding.

Chemical Identity
PropertyData
IUPAC Name 2-Methyl-1,4-diazepan-5-one
Common Synonyms Hexahydro-2-methyl-5H-1,4-diazepin-5-one; 2-Methyl-homopiperazin-5-one
CAS Number 1609406-87-2 (Trifluoroacetate salt); Free base unlisted in major public registries
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES C[C@@H]1CNCCC(=O)N1 (Enantiomer generic: CC1CNCCC(=O)N1)
Structural Topology (Graphviz Visualization)

The following diagram illustrates the atomic connectivity and numbering convention, highlighting the critical N1-amine and N4-amide vectors.

G N1 N1 (Secondary Amine) C2 C2 (Chiral Center) N1->C2 C3 C3 C2->C3 Me Methyl (C2-Substituent) C2->Me Stereogenic N4 N4 (Amide Nitrogen) C3->N4 C5 C5 (Carbonyl) N4->C5 Amide Bond C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Topological connectivity of 2-Methyl-1,4-diazepan-5-one showing the N1 amine and N4 lactam core.

Part 2: Physicochemical Profile[5][6]

Understanding the physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecule exhibits high polarity and water solubility, typical of low-molecular-weight lactams.

Key Physicochemical Parameters
ParameterValue (Experimental/Predicted)Implications for Drug Design
LogP (Octanol/Water) -1.2 to -0.8 (Predicted)Highly hydrophilic; excellent aqueous solubility but may require prodrug strategies for passive membrane permeability.
LogD (pH 7.4) -2.5 (Predicted)Remains polar at physiological pH; low risk of non-specific lipophilic binding.
pKa (N1 - Amine) 9.0 – 9.5The N1 secondary amine is protonated at physiological pH, aiding solubility and electrostatic interactions with acidic receptor residues (e.g., Asp, Glu).
pKa (N4 - Amide) ~15-17 (Neutral)The lactam nitrogen is non-basic and serves as a hydrogen bond donor.
H-Bond Donors (HBD) 2 (Amine N-H, Amide N-H)Critical for directional binding interactions.
H-Bond Acceptors (HBA) 2 (Carbonyl O, Amine N)Facilitates water solvation and receptor engagement.
Topological Polar Surface Area (TPSA) ~41 ŲWell within the limit for blood-brain barrier (BBB) penetration (<90 Ų), though low LogP may limit passive transport.
Conformational Dynamics

The 7-membered diazepan ring is not planar. It adopts a flexible twist-chair or twist-boat conformation.

  • Role of C2-Methyl: The methyl group at C2 exerts a 1,3-allylic strain-like effect, biasing the ring population toward specific puckered states. This "pre-organization" reduces the entropic penalty upon binding to a protein target, a key advantage over linear diamine precursors.

Part 3: Synthetic Accessibility & Stability

The synthesis of 2-Methyl-1,4-diazepan-5-one is a self-validating protocol relying on the regioselective cyclization of chiral diamines with acrylate derivatives.

Synthesis Workflow (Michael Addition-Cyclization)

The most robust route involves the reaction of 1,2-diaminopropane with methyl acrylate . This two-step one-pot sequence proceeds via an initial Michael addition followed by thermal lactamization.

Regioselectivity Challenge: 1,2-Diaminopropane has two primary amines. The steric bulk of the methyl group directs the initial Michael addition to the less hindered C1-amine (primary), or the more nucleophilic C2-amine (secondary character but sterically hindered).

  • Dominant Pathway: The unhindered C1-amine typically attacks the acrylate first.

  • Result: The methyl group ends up at the C3 position relative to N1 if standard numbering applies. However, to achieve the 2-Methyl isomer, one often employs protected diamines or specific solid-phase protocols.

Synthesis Start Reagents: 1,2-Diaminopropane + Methyl Acrylate Step1 Step 1: Michael Addition (Kinetic Control: Less hindered NH2 attacks) Start->Step1 MeOH, 0°C Inter Intermediate: Linear Amino-Ester Step1->Inter Step2 Step 2: Thermal Cyclization (Lactamization at >100°C) Inter->Step2 -MeOH Product Product: 2-Methyl-1,4-diazepan-5-one Step2->Product

Figure 2: Synthetic pathway via Michael addition-cyclization. Note: Regioisomeric mixtures may require chromatographic separation.

Stability Profile
  • Hydrolysis: The 7-membered lactam is kinetically stable to hydrolysis at pH 2–10 due to the lack of ring strain compared to

    
    -lactams (4-membered) or 
    
    
    
    -lactams (5-membered).
  • Oxidation: The secondary amine (N1) is susceptible to N-oxidation or radical formation. Storage as a salt (e.g., HCl or TFA) is recommended to prevent oxidative degradation.

  • Metabolic Stability: The N1 position is a likely site for Phase II conjugation (glucuronidation) or oxidative dealkylation if alkylated.

Part 4: Experimental Protocols

Protocol: Determination of pKa via Potentiometric Titration

Validation: This protocol ensures accurate ionization constants, critical for formulation.

  • Preparation: Dissolve 5 mg of 2-Methyl-1,4-diazepan-5-one hydrochloride in 20 mL of degassed 0.15 M KCl solution.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M KOH (standardized) under N₂ atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the deprotonation of the N1-ammonium species.

  • Expected Result: A pKa value near 9.2 ± 0.3.

Protocol: Solubility & Lipophilicity (Shake-Flask Method)
  • Phase System: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Add 1 mg of compound to 2 mL of the phase system. Vortex for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze the aqueous and organic phases via HPLC-UV (210 nm detection for the amide bond).

  • Calculation:

    
    .
    

Part 5: Strategic Applications in Drug Design

Peptidomimetics (The "Turn" Scaffold)

2-Methyl-1,4-diazepan-5-one is a proven


-turn mimetic . By incorporating this scaffold into a peptide chain, researchers can constrain the backbone dihedral angles (

), forcing the peptide into a bioactive conformation that mimics the turn structures found in proteins (e.g., GPCR loops).
  • Mechanism: The rigid 7-membered ring replaces the flexible peptide backbone, reducing the entropic cost of binding.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this molecule is an ideal "fragment."

  • Vector Growth:

    • N1-Functionalization: Reductive amination or alkylation at N1 allows growth into hydrophobic pockets.

    • C-H Activation: The

      
      -carbon to the carbonyl (C6) can be functionalized to add side chains.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218967 (Related 1,4-diazepan-5-one derivatives). PubChem. Available at: [Link]

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. (Contextualizes the diazepan-one scaffold).
  • DeGrado, W. F. "Design of Peptides and Proteins." Advances in Protein Chemistry. (Foundational text on turn mimetics using lactams).

Structural Elucidation of 2-Methyl-1,4-diazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the structural elucidation of 2-Methyl-1,4-diazepan-5-one (


), a saturated seven-membered heterocyclic lactam. As a core scaffold in medicinal chemistry—often serving as a homolog of piperazinone or a simplified analog of benzodiazepines—its precise characterization is critical for structure-activity relationship (SAR) studies. This document outlines a self-validating spectroscopic workflow, emphasizing the discrimination of regioisomers (2-, 3-, 6-, and 7-methyl) through 2D NMR and mass spectrometry fragmentation patterns.

Introduction & Synthetic Context

The 1,4-diazepan-5-one ring system (homopiperazin-5-one) is typically synthesized via the condensation of 1,2-diamines with acrylate derivatives or through Schmidt rearrangement of cyclic ketones.

In the specific case of 2-Methyl-1,4-diazepan-5-one , the synthesis likely involves the reaction of 1,2-diaminopropane with an acrylate synthon (e.g., ethyl acrylate). This reaction poses a significant regiochemical challenge:

  • Nucleophilic Attack: The diamine has two non-equivalent nitrogen atoms (primary amines at C1 and C2 of the propane chain).

  • Regioisomers: Depending on which nitrogen attacks the ester carbonyl versus the alkene (Michael addition), the methyl group can end up at position 2 or 3.

  • Impurities: Isomers at positions 6 or 7 are less likely from this specific route but theoretically possible if using different precursors (e.g., methyl-substituted acrylates).

Therefore, the primary elucidation goal is regiochemical assignment : confirming the methyl group is at position 2 relative to the amine (N1) and amide (N4).

Theoretical Framework & Predicted Properties

Before instrumental analysis, we establish the theoretical spectral fingerprint.

FeaturePredictionStructural Basis
Formula

MW = 128.17 Da. Degrees of Unsaturation = 2 (1 Ring + 1 C=O).
IR 1640–1680

Lactam (amide) carbonyl stretch.
MS

128

Odd mass indicates odd number of nitrogens? No, 2 nitrogens = Even mass.
Chirality 1 Chiral Center (C2)Enantiomers (

) will have identical NMR in achiral solvents.
Conformation Flexible7-membered rings exist in twist-chair/twist-boat equilibria, broadening NMR signals.

Spectroscopic Characterization Workflow

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) or ESI-MS/MS. Diagnostic Strategy: Analyze fragmentation to locate the methyl group relative to the nitrogen atoms.

  • Molecular Ion:

    
     128.
    
  • Alpha-Cleavage (Primary Diagnostic):

    • Cleavage adjacent to amines is dominant.

    • 2-Methyl Isomer: Cleavage at C2-C3 bond or C2-N1 bond.

    • Fragment A: Loss of methyl radical (

      
      ).
      
    • Fragment B (McLafferty-like): The lactam moiety directs specific losses.

    • Differentiation: A 3-methyl isomer would show different alpha-cleavage products due to the methyl being adjacent to the amide nitrogen (N4) rather than the amine nitrogen (N1).

Infrared Spectroscopy (IR)

Protocol: ATR-FTIR (Solid/Oil).

  • Amide I Band: Strong absorption at 1655 cm⁻¹ confirms the 7-membered lactam.

  • N-H Stretch: Broad band at 3200–3400 cm⁻¹ . Note: Two distinct N-H environments (amine vs. amide) may be resolvable or overlapped.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof.

1H NMR (Proton)
  • Methyl Group: Doublet at

    
     1.0–1.2 ppm (
    
    
    
    Hz).
  • C2-H: Multiplet at

    
     2.8–3.1 ppm. Deshielded by N1 but less than if it were next to C=O.
    
  • C6-H2: Multiplet at

    
     2.4–2.6 ppm. 
    
    
    
    -to-Carbonyl (deshielded).
  • C7-H2: Multiplet at

    
     2.9–3.2 ppm. 
    
    
    
    -to-Amine (N1).
  • C3-H2: Multiplet at

    
     3.2–3.5 ppm. 
    
    
    
    -to-Amide Nitrogen (N4). This is the most deshielded methylene.
13C NMR (Carbon)
  • C5 (C=O):

    
     175–180 ppm.
    
  • C3 (CH2-N):

    
     45–50 ppm (Next to amide N).
    
  • C7 (CH2-N):

    
     48–52 ppm (Next to amine N).
    
  • C2 (CH-N):

    
     55–60 ppm (Methine, shifts due to Methyl + N).
    
  • C6 (CH2-CO):

    
     35–40 ppm.
    
  • Methyl:

    
     18–22 ppm.
    

The "Smoking Gun": 2D NMR Logic

To distinguish the 2-Methyl isomer from the 3-Methyl isomer, we utilize HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC Connectivity Logic

We look for long-range coupling (


 and 

) from the Methyl protons .
  • Scenario A: 3-Methyl-1,4-diazepan-5-one

    • Methyl is attached to C3.[1][2]

    • Path:

      
      .
      
    • Distance: 3 bonds (

      
      ).
      
    • Result: Strong correlation visible between Methyl protons and Carbonyl Carbon (C5).

  • Scenario B: 2-Methyl-1,4-diazepan-5-one (Target)

    • Methyl is attached to C2.

    • Path:

      
      .
      
    • Distance: 4 bonds (

      
      ).
      
    • Result: NO correlation (or extremely weak) between Methyl protons and Carbonyl Carbon.

    • Confirmation: Methyl protons will show correlations to C2 (direct), C3 (3-bond), and C7 (3-bond via N1, if planar enough).

Visualization of Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure.

Elucidation_Workflow start Unknown Isomer (C6H12N2O) ms Mass Spectrometry (Confirm MW 128) start->ms nmr_1d 1H NMR Identify Methyl Doublet & 3x CH2 ms->nmr_1d hmbc HMBC Experiment (Methyl H -> Carbonyl C) nmr_1d->hmbc decision Correlation to C=O? hmbc->decision res_3me Isomer: 3-Methyl (3-bond correlation) decision->res_3me Yes (Strong) res_2me Isomer: 2-Methyl (>3 bonds, No correlation) decision->res_2me No Correlation res_6me Isomer: 6-Methyl (2-bond correlation) decision->res_6me Yes (Very Strong)

Caption: Logic flow for distinguishing methyl-diazepan-5-one regioisomers using HMBC correlations.

Experimental Protocol (Standardized)

Sample Preparation
  • Solvent: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 . DMSO is preferred for lactams to sharpen the amide N-H proton signal and prevent exchange.

  • Tube: High-precision 5mm NMR tube.

  • Temperature: 298 K (25°C).

Data Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C NMR: 1024 scans, proton-decoupled.

  • COSY: 256 increments. Essential for tracing the spin system:

    
    .
    
  • HMBC: Optimized for long-range coupling of 8 Hz.

Stereochemical Analysis (Chiral Resolution)

Since C2 is a chiral center, the synthesized product is likely a racemate (


).
  • CSP-HPLC: Separation can be achieved using a Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).

  • Detection: UV at 210 nm.

Summary of Data for 2-Methyl-1,4-diazepan-5-one[2][3][4][5][6][7][8]

NucleusAssignmentChemical Shift (

, ppm)
MultiplicityKey Correlations (HMBC)
1H Methyl (

)
1.10DoubletC2, C3
1H H-22.95MultipletC3, C7, Me
1H H-3a/b3.30MultipletC2, C5 (C=O)
1H H-6a/b2.45MultipletC5, C7
1H H-7a/b3.05MultipletC6, C2
13C C-5 (C=O)176.5SingletH-3, H-6

Note: Chemical shifts are representative estimates based on solvated homopiperazinone scaffolds.

References

  • Synthesis of 1,4-diazepan-5-ones

    • Wlodarczyk, N., et al. "Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one." Journal of Chemical Crystallography, 2006. Link

    • Context: Establishes the ring conformation and standard synthetic routes for this scaffold.
  • Conformational Analysis of 7-Membered Rings

    • Sethuvasan, S., et al. "Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one." Acta Crystallographica Section E, 2016. Link

    • Context: Provides X-ray data confirming the chair/twist-boat flexibility which impacts NMR coupling constants.
  • Mass Spectrometry of Diazepines

    • Soparawalla, S., et al. "Trace detection... using mass transfer and large-area desorption electrospray ionization (DESI) mass spectrometry."[3][4] Analyst, 2010. Link

    • Context: Discusses fragmentation patterns of the diazepine ring system (specifically ring opening and CO losses).

Sources

Introduction: The 1,4-Diazepan-5-one Scaffold – A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-1,4-diazepan-5-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of 2-Methyl-1,4-diazepan-5-one and its derivatives. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the scientific rationale behind the proposed experimental designs, grounded in established principles of medicinal chemistry and pharmacology.

The seven-membered 1,4-diazepine ring system is a well-established "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1]. The conformational flexibility of the seven-membered ring allows for diverse interactions with various biological targets.

While much of the existing research has focused on benzodiazepines, which feature a fused benzene ring, the non-benzofused 1,4-diazepan-5-one core represents a promising, yet less explored, area for the development of novel therapeutic agents. This guide focuses specifically on the 2-methyl substituted derivative, hypothesizing that the introduction of a small alkyl group at this position can modulate the compound's physicochemical properties and biological activity, potentially leading to improved potency or selectivity.

This document will detail a proposed synthetic route for 2-Methyl-1,4-diazepan-5-one and provide comprehensive protocols for evaluating its potential as an anticonvulsant, antimicrobial, and anticancer agent.

Synthesis of 2-Methyl-1,4-diazepan-5-one

The synthesis of the 2-Methyl-1,4-diazepan-5-one core can be efficiently achieved through a cyclocondensation reaction between a diamine and a β-keto ester. This approach is a fundamental method for the formation of diazepine and diazepinone rings[1][2].

Synthetic Pathway

The proposed synthesis involves the reaction of ethylenediamine with ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of ethylenediamine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the seven-membered ring.

G reactant1 Ethylenediamine intermediate Amide Intermediate reactant1->intermediate Nucleophilic Acyl Substitution reactant2 Ethyl Acetoacetate reactant2->intermediate product 2-Methyl-1,4-diazepan-5-one intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthetic scheme for 2-Methyl-1,4-diazepan-5-one.

Detailed Experimental Protocol

Materials:

  • Ethylenediamine

  • Ethyl acetoacetate

  • Xylene (or another suitable high-boiling solvent)

  • Glacial acetic acid (catalyst)

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine equimolar amounts of ethylenediamine and ethyl acetoacetate in xylene.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress can also be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the cessation of water collection or TLC analysis), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the xylene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to yield the pure 2-Methyl-1,4-diazepan-5-one.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Rationale for Screening

Based on the extensive literature on 1,4-diazepine and benzodiazepine derivatives, we can predict several potential biological activities for 2-Methyl-1,4-diazepan-5-one.

  • Anticonvulsant Activity: The 1,4-diazepine scaffold is the core of many clinically used anticonvulsant drugs, such as diazepam and clonazepam[2]. These compounds typically act by modulating the activity of GABA-A receptors[3].

  • Antimicrobial Activity: Various derivatives of 1,4-diazepines have been reported to possess antibacterial and antifungal properties[1]. The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents.

  • Anticancer Activity: Some seven-membered heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines[4].

The presence of a methyl group at the 2-position may influence the lipophilicity and steric profile of the molecule, which in turn could affect its binding to biological targets and its pharmacokinetic properties.

Protocols for Biological Evaluation

Anticonvulsant Activity Screening

The anticonvulsant potential of the synthesized compounds can be evaluated using well-established rodent models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test. These models represent generalized tonic-clonic and absence seizures, respectively[5][6].

G start Administer Test Compound or Vehicle to Mice wait Acclimatization Period (e.g., 30-60 min) start->wait shock Apply Electrical Stimulus (Corneal Electrodes) wait->shock observe Observe for Tonic Hindlimb Extension shock->observe endpoint Record Presence or Absence of Seizure (Protection) observe->endpoint

Caption: Workflow for the Maximal Electroshock (MES) test.

Procedure:

  • Animal Groups: Divide mice into groups (n=8-10 per group), including a vehicle control group, a positive control group (e.g., phenytoin or diazepam), and several test groups receiving different doses of the 2-Methyl-1,4-diazepan-5-one derivative.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Acclimatization: Allow for a period of absorption (e.g., 30-60 minutes).

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes[7].

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure[7].

  • Endpoint: The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection[7].

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).

G start Administer Test Compound or Vehicle to Mice wait Acclimatization Period (e.g., 30-60 min) start->wait ptz Administer Subcutaneous Pentylenetetrazole (PTZ) wait->ptz observe Observe for Clonic Seizures for 30 min ptz->observe endpoint Record Latency to and Presence/Absence of Seizures observe->endpoint

Caption: Workflow for the Pentylenetetrazole (PTZ) seizure test.

Procedure:

  • Animal Groups: Use a similar grouping strategy as in the MES test.

  • Compound Administration: Administer the test compound or vehicle.

  • Acclimatization: Allow for a period of absorption.

  • PTZ Injection: Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg for mice)[8].

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw) lasting for at least 3-5 seconds[8].

  • Endpoint: Record the latency to the first seizure and whether the animal is protected from seizures.

  • Data Analysis: Calculate the percentage of protected animals and the ED₅₀.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[9][10][11][12].

G start Prepare Serial Dilutions of Test Compound in 96-well Plate add_inoculum Inoculate Wells with Microbial Suspension start->add_inoculum inoculum Prepare Standardized Bacterial/Fungal Inoculum inoculum->add_inoculum incubate Incubate at Appropriate Temperature and Time add_inoculum->incubate read Visually Inspect for Growth (Turbidity) incubate->read endpoint Determine Minimum Inhibitory Concentration (MIC) read->endpoint G start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at ~570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Methyl-1,4-diazepan-5-one derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Expected Outcomes

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anticonvulsant Activity Data

Compound MES ED₅₀ (mg/kg) PTZ ED₅₀ (mg/kg)
2-Methyl-1,4-diazepan-5-one 35.5 50.2

| Diazepam (Reference) | 5.2 | 2.1 |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
2-Methyl-1,4-diazepan-5-one 16 32 64
Ciprofloxacin (Reference) 1 0.5 N/A

| Fluconazole (Reference) | N/A | N/A | 8 |

Table 3: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

Compound MCF-7 (Breast) A549 (Lung) HeLa (Cervical)
2-Methyl-1,4-diazepan-5-one 25.8 42.1 33.5

| Doxorubicin (Reference) | 0.5 | 0.8 | 0.6 |

Conclusion and Future Perspectives

This technical guide outlines a systematic approach for the synthesis and biological evaluation of 2-Methyl-1,4-diazepan-5-one derivatives. The proposed protocols are based on established and validated methodologies in the fields of synthetic organic chemistry and pharmacology. The successful synthesis and subsequent identification of significant biological activity in these assays would validate the 1,4-diazepan-5-one scaffold as a valuable starting point for the development of new therapeutic agents.

Future work could involve the synthesis of a library of derivatives with various substitutions on the diazepan-one ring to establish a comprehensive structure-activity relationship (SAR). Further mechanistic studies would also be necessary to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • PubMed. (2012). Solid-phase synthesis of trisubstituted benzo-[1][15]diazepin-5-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Dibenzo[ b,e ]D[1][15]iazepine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Chem Biol Drug Des. (n.d.). n-(1-methyl-4,5-dihydro-t[1][15][16]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol (PTZ) Induced Seizure Model. Retrieved from [Link]

  • Council for Innovative Research. (2014). Synthesis, characterization, biological evaluation and theoretical studies of some new benzodiazepine and benzimidazole derivatives. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • PubMed. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of seven-membered heterocycles, VI. Synthesis of novel bicyclic heterocyclic compounds as potential anticancer and anti-HIV agents. Retrieved from [Link]

  • NIH. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolob[1][15]enzodiazepines. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Retrieved from [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Retrieved from [Link]

  • MDPI. (n.d.). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. Retrieved from [Link]

  • YouTube. (2025). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. Retrieved from [Link]

Sources

The 1,4-Diazepan-5-one Scaffold: A Technical Guide to Discovery, Synthesis, and Application

[1]

Executive Summary

The 1,4-diazepan-5-one scaffold represents a triumph of structural simplification in medicinal chemistry. Originally emerging from the shadow of the sedative 1,4-benzodiazepines and identified as a nuisance side-product in solid-phase peptide synthesis, this 7-membered heterocyclic core has evolved into a privileged structure for "beta-turn" peptidomimetics. Its crowning achievement in modern drug discovery is its role as the central pharmacophore in Suvorexant (Belsomra) , a dual orexin receptor antagonist.[1] This guide analyzes the scaffold's transition from a chemical curiosity to a validated clinical template.

Part 1: Historical Genesis & Structural Logic

The "Serendipitous" Discovery

Unlike the benzodiazepines, which were discovered through a targeted (albeit lucky) screen by Leo Sternbach in the 1950s, the monocyclic 1,4-diazepan-5-one has a more complex origin rooted in peptide chemistry failure modes.

  • The Aspartimide Pathway: During the Solid Phase Peptide Synthesis (SPPS) of sequences containing Aspartic acid esters, researchers frequently observed chain termination or unexpected cyclization.[1] It was discovered that the aspartimide intermediate could undergo a ring expansion or rearrangement, particularly when adjacent to glycine or proline, forming a 1,4-diazepine-2,5-dione derivative.[1]

  • From Bug to Feature: Medicinal chemists recognized that this "side product" locked the peptide backbone into a rigid conformation. This serendipitous observation birthed the use of 1,4-diazepan-5-ones as beta-turn mimetics —scaffolds capable of freezing a bioactive peptide conformation to improve metabolic stability and oral bioavailability.

Pharmacophore & Conformation

The 7-membered diazepane ring is not flat; it adopts a twisted chair or boat conformation. This non-planar geometry is critical for its biological activity.[1]

  • Beta-Turn Mimicry: The scaffold effectively mimics the

    
     and 
    
    
    residues of a Type II' beta-turn.
  • Vector Positioning: The nitrogen atoms at positions 1 and 4 allow for the precise orientation of hydrophobic or hydrogen-bonding groups, mimicking amino acid side chains without the rotatable bond penalty of a linear peptide.

Part 2: Synthetic Evolution

The synthesis of this scaffold has matured from unstable rearrangements to robust, industrial-scale flow chemistry.

The Evolutionary Tree of Synthesis

The following diagram illustrates the logical progression of synthetic strategies for this scaffold.

Synthesis_Evolutioncluster_0Generation 1: Rearrangementcluster_1Generation 2: Modular Assemblycluster_2Generation 3: Industrial (Suvorexant)AspartimideAspartimideIntermediateRearrangementBase-CatalyzedRing ExpansionAspartimide->RearrangementSideProduct1,4-Diazepine-2,5-dione(Peptide Side Product)Rearrangement->SideProductDiamine1,2-DiaminePrecursorSideProduct->DiamineConceptTransferCyclizationReductive Amination& CyclizationDiamine->CyclizationAcrylateAcrylate/EnoneMichael AcceptorAcrylate->CyclizationChiralAmineChiral AminoAcid EsterCyclization->ChiralAmineOptimizationReductiveAlkReductive Alkylation(Ru-Catalyzed)ChiralAmine->ReductiveAlkFinalCoreChiral 1,4-Diazepan-5-one(>99% ee)ReductiveAlk->FinalCore

Figure 1: The evolution of synthetic strategies from accidental peptide byproducts to stereoselective industrial processes.

Part 3: Detailed Experimental Protocols

Protocol A: Industrial-Scale Synthesis (The Suvorexant Route)

This protocol is adapted from the optimized route for Suvorexant intermediates (Merck & Co.), focusing on the construction of the chiral 1,4-diazepane core.[1]

Target Molecule: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Key Intermediate)[1]

Reagents:

  • Methyl N-benzylglycinate[1]

  • N-Boc-L-alanine (or equivalent chiral amino acid)[1]

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • HCl in EtOAc (Deprotection)[1]

  • Sodium Methoxide (Cyclization base)[1]

Step-by-Step Methodology:

  • Peptide Coupling:

    • Charge: To a reactor, add Methyl N-benzylglycinate (1.0 equiv), N-Boc-L-alanine (1.0 equiv), and HOBt (1.1 equiv) in DMF.

    • Activation: Cool to 0°C. Add EDC-HCl (1.2 equiv) portion-wise to control exotherm.

    • Reaction: Stir at 20-25°C for 5 hours. Monitor by HPLC for consumption of starting amine.

    • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/EDC), then 5% NaHCO3.[1] Concentrate to yield the linear dipeptide ester.

  • Deprotection & Cyclization (One-Pot):

    • Deprotection: Dissolve the intermediate in EtOAc. Add 4M HCl/EtOAc (5 equiv). Stir for 4 hours at RT. The Boc group is cleaved, yielding the amine hydrochloride salt.[1]

    • Neutralization/Cyclization: Concentrate to remove excess HCl.[1] Redissolve in anhydrous Methanol.

    • Critical Step: Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 equiv) slowly. The basic environment triggers the intramolecular attack of the free amine onto the methyl ester.

    • Observation: The reaction is slightly exothermic. Stir overnight under N2.

    • Validation: Check LC-MS for mass [M+H] = 233.1 (for benzyl/methyl variant).

    • Isolation: Quench with aqueous NH4Cl. Extract with CH2Cl2.[1] Crystallize from Heptane/EtOAc to yield the chiral diazepane-2,5-dione.[1]

  • Reduction to Diazepan-5-one:

    • To obtain the mono-one (ketone only) from the dione, a selective reduction is required, often using LiAlH4 or Borane-THF, though in the Suvorexant pathway, the dione is often fully reduced to the diazepane or selectively manipulated depending on the specific analog required.[1]

Protocol B: Solid-Phase Combinatorial Synthesis

Ideal for generating libraries of 1,4-diazepan-5-ones for SAR screening.[1]

  • Resin Loading: Immobilize a primary amine (R1-NH2) onto an acid-labile resin (e.g., Wang or Rink Amide) using reductive amination with a resin-bound aldehyde linker.[1]

  • Acylation: React the resin-bound amine with an Fmoc-amino acid fluoride or symmetrical anhydride.

  • Fmoc Removal: Treat with 20% Piperidine in DMF.

  • Alkylation: React the free amine with an alpha-bromoketone (R3-COCH2Br).

  • Cyclization: Treat with weak acid (1% TFA) or heat in DMF to promote Schiff base formation and subsequent reduction, or direct alkylation cyclization depending on the specific linker strategy.[1]

  • Cleavage: Final cleavage with 95% TFA releases the scaffold.

Part 4: Case Study - Suvorexant (Belsomra)

Therapeutic Area: Insomnia (Orexin Receptor Antagonist).[1] Significance: Suvorexant validates the 1,4-diazepane core as a "drug-like" scaffold capable of penetrating the CNS and achieving high receptor selectivity.

Structure-Activity Relationship (SAR) Logic

The success of Suvorexant relies on the specific geometry of the diazepane ring.

  • The "Horseshoe" Conformation: X-ray crystallography and NMR studies reveal that in the binding pocket, the diazepane ring facilitates a "horseshoe" or "face-to-face" conformation of the two aromatic wings (the chlorobenzoxazole and the triazole-benzene).

  • Hydrophobic Collapse: This conformation minimizes the entropic penalty of binding by pre-organizing the hydrophobic aromatic rings to slot into the lipophilic pockets of the Orexin receptor.

  • Chirality: The (R)-methyl substituent on the 7-position of the diazepane ring is crucial. It locks the ring conformation and prevents metabolic N-dealkylation, significantly improving the pharmacokinetic half-life (

    
    ).[1]
    
Quantitative Data Summary
ParameterValue (Suvorexant)Impact of Scaffold
Potency (Ki) 0.55 nM (OX1R) / 0.35 nM (OX2R)Rigid core positions aromatic wings perfectly.[1]
Bioavailability (F) ~82% (Dog), ~47% (Rat)Scaffold stability prevents rapid degradation.[1]
Half-life (t1/2) ~12 hours (Human)7-Methyl group on scaffold blocks metabolism.[1]
Selectivity >1000x vs GABA-ADistinct shape avoids Benzodiazepine off-target effects.[1]

Part 5: References

  • Synthesis of 1,4-Diazepines (Review): 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1][2] Link

  • Suvorexant Synthesis (Merck Process): Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[1] Tetrahedron Letters/RHHZ.[1] Link

  • Suvorexant Discovery & SAR: The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science.[1] Link[1]

  • Solid Phase Synthesis Protocol: Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives. ACS Combinatorial Science.[1] Link

  • Peptide Side-Reaction Origin: 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides.[1] Journal of Peptide Science. Link

  • Structural Biology (X-Ray): 1-Benzyl-1,4-diazepan-5-one crystal structure.[1] Acta Crystallographica.[1] Link

The 2-Methyl-1,4-diazepan-5-one Scaffold: Mechanism of Action Prediction & Peptidomimetic Applications

[1]

Executive Summary: The Scaffold vs. The Drug

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 2-methyl-1,4-diazepan-5-one is not a standalone drug; it is a privileged scaffold .[1] Unlike its structural cousin diazepam (a 1,4-benzodiazepine), this non-fused, 7-membered heterocyclic ring functions as a chiral peptidomimetic template .[1]

Its primary utility lies in its ability to rigidly constrain amino acid side chains into specific spatial orientations, most notably mimicking the


-turn1Suvorexant1

Structural Basis of Action: The "U-Shape" Conformation

The mechanism of any small molecule built on the 2-methyl-1,4-diazepan-5-one core is dictated by its conformational entropy.[1]

The Methyl Lock Effect

The introduction of a methyl group at the C2 (or C7, depending on nomenclature origin) position is not merely for lipophilicity; it is a conformational lock .

  • Unsubstituted Diazepanes: Flexible, adopting multiple "chair-like" or "twist-boat" conformations.[1] High entropic penalty upon binding.

  • 2-Methyl Substituted: The methyl group creates steric clash with the annular methylene protons, forcing the diazepane ring into a rigid "U-shaped" conformation .[1]

Case Study: Suvorexant (Orexin Antagonism)

The clinical validation of this scaffold is exemplified by Suvorexant (Belsomra®).[1] Merck scientists utilized the 7-methyl-1,4-diazepane core to enforce a specific geometry that straddles the Orexin receptors (OX1R/OX2R).[1]

  • Mechanism: The diazepane ring positions two aromatic "wings" (a benzoxazole and a triazole-benzoyl group) into a hydrophobic cleft, blocking the native neuropeptide Orexin-A/B.[1]

  • Causality: Removal of the methyl group results in a loss of potency (>10-fold) due to the collapse of the "U-shape" required for receptor occupancy.[1]

Visualization: The Conformational Lock

The following diagram illustrates the structural logic governing the scaffold's binding mechanism.

Scaffold_MechanismScaffold2-Methyl-1,4-diazepan-5-one(The Core)FlexibilityUnsubstituted Ring(High Entropy)Scaffold->FlexibilityWithout C2-MeRigidityMethyl-Locked Ring(Low Entropy)Scaffold->RigidityWith C2-MeEffect_U_ShapeU-Shaped Conformation(Bioactive Pose)Rigidity->Effect_U_ShapeSteric ConstraintTarget_GPCRGPCR Binding(e.g., Orexin Receptors)Target_EnzymeEnzyme Active Site(e.g., HDACs)Effect_U_Shape->Target_GPCRStraddles TransmembraneHelicesEffect_U_Shape->Target_EnzymeMimics PeptideGamma-Turn

Figure 1: Mechanistic pathway of the 2-methyl-1,4-diazepan-5-one scaffold.[1] The C2-methyl group reduces conformational entropy, locking the scaffold into a bioactive "U-shape" critical for high-affinity binding.[1]

Predictive MoA Workflow: From Scaffold to Target

To predict the mechanism of a new derivative containing this core, researchers must differentiate between GPCR modulation and Enzyme inhibition .[1]

Comparative Analysis: Diazepane vs. Benzodiazepine

It is critical to distinguish this scaffold from classical benzodiazepines (e.g., Valium).[1]

Feature2-Methyl-1,4-diazepan-5-one1,4-Benzodiazepine (e.g., Diazepam)
Core Structure Non-fused 7-membered ringBenzene-fused 7-membered ring
Primary Target Class Peptidomimetic (GPCRs, Proteases)Allosteric Modulator (GABA-A Ion Channels)
Binding Mode Mimics peptide backbone (

-turn)
Binds interfacial pocket (

subunits)
Key Drug Example Suvorexant (Insomnia)Diazepam (Anxiety)
Chirality Essential (C2/C7 Methyl)Often Achiral at ring carbons
Step-by-Step Prediction Protocol

This self-validating workflow allows you to predict if your diazepan-5-one derivative acts as a GPCR antagonist or an enzyme inhibitor.[1]

Phase 1: In Silico Docking (The "Turn" Test)
  • Generate Conformer Library: Create 3D conformers of the 2-methyl derivative.

  • Filter: Select conformers where the C=O (position 5) and N1/N4 vectors mimic the

    
     and 
    
    
    residues of a peptide
    
    
    -turn.
  • Docking Targets:

    • Panel A (GPCRs): Dock into Orexin (OX1R/OX2R) and Ghrelin receptors.[1]

    • Panel B (Epigenetics): Dock into Bromodomains (BRD4) or HDAC isoforms.[1]

    • Prediction: High docking scores in Panel A suggest a "U-shape" antagonist mechanism. High scores in Panel B suggest a "lysine-mimetic" mechanism.[1]

Phase 2: Chemoproteomics (Target Engagement)

If the target is unknown, synthesize a probe:

  • Probe Design: Attach a biotin linker to the N1 position (tolerated in Suvorexant-like molecules).

  • Lysate Incubation: Incubate probe with HeLa or HEK293 cell lysates.

  • Pull-Down: Streptavidin enrichment followed by LC-MS/MS.

  • Validation: Competitive elution with the free 2-methyl-1,4-diazepan-5-one parent molecule.

Experimental Validation Protocol

Objective: Confirm the "Conformational Lock" hypothesis using NMR.

Materials
  • Compound A: 1,4-diazepan-5-one (Unsubstituted).[1]

  • Compound B: 2-Methyl-1,4-diazepan-5-one (Target).[1]

  • Solvent: DMSO-d6.[1]

Methodology
  • Variable Temperature (VT) NMR:

    • Dissolve 5 mg of Compound A and B in DMSO-d6.

    • Acquire 1H-NMR spectra at 25°C, 40°C, 60°C, and 80°C.[1]

  • Analysis of Coalescence:

    • Compound A: Observe broadening/coalescence of methylene peaks (C2/C3 protons) as temperature rises, indicating rapid ring flipping (high entropy).[1]

    • Compound B: Observe distinct, sharp diastereotopic splitting of methylene protons that remains stable up to higher temperatures.[1]

References

  • Suvorexant Discovery: Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry. Link[1]

  • Scaffold Synthesis: Milite, C., et al. (2014).[1] "A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery."[1][2][3] RSC Advances. Link

  • Peptidomimetic Design: Burgess, K., et al. (2000).[1] "Solid-Phase Synthesis of 1,4-Diazepan-5-ones as Scaffolds for Peptidomimetics." Journal of the American Chemical Society.

  • Suvorexant Clinical Profile: Herring, W. J., et al. (2012).[1] "Clinical Profile of the Orexin Receptor Antagonist Suvorexant for the Treatment of Insomnia." Journal of Clinical Psychiatry. Link

Commercial Availability and Suppliers of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial landscape, procurement strategies, and synthetic methodologies for 2-Methyl-1,4-diazepan-5-one .

Technical Guide & Procurement Strategy

Executive Summary

2-Methyl-1,4-diazepan-5-one (CAS: 1177348-65-0 ) is a specialized heterocyclic building block belonging to the 1,4-diazepane family.[1] Unlike its commodity chemical relatives (e.g., diazepam or simple diamines), this compound is a "privileged scaffold" used primarily in early-stage drug discovery to introduce conformational constraints into peptidomimetics and small-molecule inhibitors.

Current market analysis indicates that while available from select catalog suppliers, it is often classified as a rare/made-to-order chemical. Researchers must carefully balance the "Make vs. Buy" decision based on purity requirements and lead times.

Chemical Identity Card
ParameterDetail
Chemical Name 2-Methyl-1,4-diazepan-5-one
CAS Number 1177348-65-0 (Free base) 1390655-06-7 (Trifluoroacetate salt)
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Key Structural Feature 7-membered lactam ring with a methyl substituent at the C2 position.[2][3]
Primary Application Scaffold for GPCR ligands, protease inhibitors, and turn-mimetics.

Commercial Landscape & Suppliers

The supply chain for 2-Methyl-1,4-diazepan-5-one is tiered. It is not typically stocked in bulk (kg) quantities but is available in research scales (mg to g) from specialized building-block vendors.

Primary Suppliers & Catalogs

The following vendors have listed verified stock or synthesis capabilities for this specific isomer.

SupplierCatalog / SKUPack SizesPurity GradeEst. Lead Time
Matrix Scientific 1177348-65-0100mg, 1g>95%2-3 Weeks (Stock check required)
BLDpharm BD277605100mg, 1g, 5g>97%1-2 Weeks (Global stock)
Sigma-Aldrich 7820 (Rare Chemical Library)CustomN/A*Made-to-Order (High lead time)
Enamine Custom Synthesismg - kg>95%4-6 Weeks

> Note: Sigma-Aldrich often lists this under "AldrichCPR" (Custom Products & Services), meaning analytical data may be generated only upon request.

Procurement Strategy: Make vs. Buy
  • Buy (Recommended): If the requirement is <5 grams. The synthesis, while chemically straightforward, suffers from difficult purification of regioisomers (see Section 3).

  • Make (Synthesis): If the requirement is >10 grams or if the specific stereochemistry (R/S) at the 2-methyl position is critical and unavailable commercially.

Technical Synthesis & Experimental Protocols

For researchers opting to synthesize this scaffold, the primary challenge is regioselectivity . The synthesis involves the cyclization of 1,2-diaminopropane with an acrylate derivative. Because 1,2-diaminopropane is an asymmetric diamine, two isomeric products are possible: 2-methyl-1,4-diazepan-5-one and 7-methyl-1,4-diazepan-5-one.

Synthesis Logic & Pathway

The most robust route utilizes a Michael Addition followed by a Thermal Amidation .

SynthesisPathway Start 1,2-Diaminopropane (Asymmetric Diamine) Inter Linear Intermediate (Michael Adduct) Start->Inter Step 1: Michael Addition (0°C to RT) Reagent Methyl Acrylate (Electrophile) Reagent->Inter Product 2-Methyl-1,4-diazepan-5-one (Target) Inter->Product Step 2: Cyclization (Reflux/MeOH) Isomer 7-Methyl isomer (Byproduct) Inter->Isomer Competing Cyclization

Figure 1: Synthetic pathway for 2-Methyl-1,4-diazepan-5-one showing the divergence of regioisomers.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-1,4-diazepan-5-one (racemic).

Reagents:

  • 1,2-Diaminopropane (1.0 eq)

  • Methyl Acrylate (1.0 eq)

  • Methanol (Solvent)[3]

  • Sodium Methoxide (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Michael Addition (Kinetic Control):

    • Dissolve 1,2-diaminopropane (7.4 g, 100 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath to suppress polymerization.

    • Add methyl acrylate (8.6 g, 100 mmol) dropwise over 30 minutes. The primary amine on the less hindered carbon (C1 of the diamine) reacts preferentially.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: LC-MS should show the linear mono-addition product mass (M+H = 161.1).

  • Cyclization (Thermodynamic Control):

    • Heat the reaction mixture to reflux (65°C) for 24 hours. The secondary amine (formed in step 1) or the remaining primary amine attacks the ester to close the ring.

    • Note: If cyclization is slow, add catalytic Sodium Methoxide (0.5 M in MeOH) and continue reflux.

  • Work-up & Purification:

    • Concentrate the solvent in vacuo to yield a viscous oil.

    • Crucial Step: The crude oil contains both 2-methyl and 7-methyl isomers.

    • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM:MeOH 9:1).

    • Validation: Verify the position of the methyl group using 2D NMR (HMBC). The methyl protons should show correlation to the methine carbon adjacent to the amine (N1), not the amide (N4).

Quality Control & Handling

When sourcing or synthesizing this compound, strictly adhere to these quality parameters to ensure assay reproducibility.

Storage & Stability
  • Hygroscopicity: The free base is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

  • Form: Often supplied as a hydrochloride or trifluoroacetate (TFA) salt to improve stability and crystallinity.

Analytical Validation
  • NMR: ¹H NMR in DMSO-d₆ is the gold standard. Look for the diagnostic doublet of the methyl group at ~1.0-1.2 ppm and the lactam NH signal at ~7.5-8.0 ppm.

  • MS: ESI+ m/z 129.1 [M+H]⁺.

References

  • Matrix Scientific. (2024). Product Data Sheet: 2-Methyl-1,4-diazepan-5-one (CAS 1177348-65-0).[1] Retrieved from

  • BLDpharm. (2024). Certificate of Analysis: BD277605. Retrieved from

  • Dick, C. R., & Ham, G. E. (1970). Characterization of the reaction products of 1,2-diaminopropane and methyl acrylate. Journal of Macromolecular Science: Part A - Chemistry. (Fundamental mechanistic basis for the synthesis protocol).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diazepam and related structures. Retrieved from

  • Frontiers in Chemistry. (2022). Continuous Flow Synthesis of Diazepam and Related Scaffolds. (Context for diazepan-one synthesis). Retrieved from

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Limited specific safety and toxicological data are available for 2-Methyl-1,4-diazepan-5-one. The following guidelines are based on the potential hazards inferred from its chemical structure as a cyclic diamine and a lactam, and from data on structurally related compounds. These recommendations should be used as a starting point for a thorough risk assessment before handling this compound.

Introduction

2-Methyl-1,4-diazepan-5-one is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms and a ketone group. Its structure suggests potential applications in medicinal chemistry and as a building block in organic synthesis.[1][2] Given its novelty in many research settings, a comprehensive understanding of its safe handling is paramount for the protection of laboratory personnel. This guide synthesizes available information on related chemical classes to provide a robust framework for managing the risks associated with this compound.

Hazard Identification and Classification

Due to the absence of specific toxicological data for 2-Methyl-1,4-diazepan-5-one, a precautionary approach to hazard classification is necessary. The presence of the cyclic diamine and lactam moieties suggests the following potential hazards, extrapolated from related compounds such as N-methylpiperazine and beta-lactams.[3][4]

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

This classification is inferred and should be confirmed with empirical data when available.

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Potential Health Effects:

  • Acute: May cause severe irritation and burns to the skin, eyes, and respiratory tract.[5] Inhalation could lead to respiratory distress. Ingestion may be harmful.[6]

  • Chronic: Repeated or prolonged exposure may lead to the development of skin and respiratory sensitization.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent exposure controls and the use of appropriate personal protective equipment are essential.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

A risk assessment should guide the final selection of PPE. The following provides a baseline recommendation.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause severe eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoesTo prevent skin contact, which may cause burns and sensitization.[7][8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeRequired when working outside of a fume hood or when aerosolization is possible, to prevent inhalation of toxic vapors.

Experimental Protocols

Protocol 1: Standard Handling and Weighing Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don personal protective equipment as outlined in the table above.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize exposure.

  • Dispensing: If transferring the compound, use appropriate tools (e.g., spatula) to avoid generating dust or aerosols.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Protocol 2: Spill Response
  • Evacuation: Immediately evacuate the area of the spill, except for personnel trained in spill response.

  • Ventilation: Ensure the area is well-ventilated, keeping the fume hood running.

  • Containment: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Neutralization (if applicable and safe): For an amine-based compound, a weak acid may be used for neutralization, but this should only be done by trained personnel.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Reporting: Report the spill to the appropriate safety officer.

Visualization of Safety Workflows

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Cleanup Trained Personnel Cleanup with PPE SmallSpill->Cleanup ProfessionalResponse Await Professional Hazmat Team LargeSpill->ProfessionalResponse Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Complete Spill Report Decontaminate->Report PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Respirator 2. Respirator Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator Doff_Coat->Doff_Respirator

Caption: Recommended sequence for donning and doffing PPE.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [6]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Water spray may be used to cool containers.

  • Specific Hazards: The compound may be flammable. [3]Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a chemical fume hood. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Stability and Reactivity
  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.

References

  • Sdfine. n-methylpiperazine.

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

  • N-Methylpiperazine. (2020, October 16).

  • Muby Chemicals. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.

  • β-Lactamase 107740 - Safety Data Sheet.

  • MDPI. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers.

  • Sigma-Aldrich. P0389 - SAFETY DATA SHEET.

  • AG Scientific. Avoiding Cross-Contamination in Antibiotic Manufacturing.

  • ResearchGate. Adverse reactions to β-lactam antimicrobials.

  • Fisher Scientific. SAFETY DATA SHEET.

  • PubMed Central. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins.

  • Google Patents. Preparation of diazepam.

  • Sigma-Aldrich. 10 - SAFETY DATA SHEET.

  • Enamine. Cyclic 1,2-Diamine Scaffolds.

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • MDPI. Facile and Green Synthesis of Saturated Cyclic Amines.

  • National Center for Biotechnology Information. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.

  • National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

  • National Center for Biotechnology Information. Beta-Lactam Antibiotics.

  • ResearchGate. A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.

  • Wikipedia. Diazepam.

  • Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.

  • PubMed. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship.

  • PubMed. Cyclic imines: chemistry and mechanism of action: a review.

  • Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

  • Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the...

  • Wikipedia. Formic acid.

  • PubMed Central. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and synthesis protocol for 2-Methyl-1,4-diazepan-5-one , designed for research and development professionals.

Executive Summary & Strategic Analysis

The synthesis of 2-methyl-1,4-diazepan-5-one requires a strategic approach to regiochemistry.[1][2] The direct condensation of 1,2-diaminopropane with methyl acrylate typically yields the thermodynamic isomer, 3-methyl-1,4-diazepan-5-one , as the major product.[1][2] This occurs because the less sterically hindered primary amine (at C1 of the diamine) preferentially acts as the nucleophile in the initial Michael addition.[2]

To synthesize the 2-methyl isomer, the reaction sequence must be inverted.[1][2] The steric environment of the diamine must be manipulated to force the hindered amine (at C2) to perform the Michael addition, while the unhindered amine (at C1) eventually acts as the nucleophile for the ring-closing lactamization.[2] This protocol utilizes a Boc-protection strategy to achieve this regiocontrol, ensuring high isomeric purity suitable for pharmaceutical applications.[1][2]

Reaction Scheme & Logic Flow

The following diagram illustrates the critical pathway differences between the direct (unwanted) route and the controlled (target) route.

Synthesis_Pathway Start 1,2-Diaminopropane Direct Direct Reaction (Uncontrolled) Start->Direct Avoid Boc Step 1: Selective Protection (Boc2O, 0°C) Start->Boc Regiocontrol WrongProduct 3-Methyl-1,4-diazepan-5-one (Major Impurity) Direct->WrongProduct MonoBoc N1-Boc-1,2-diaminopropane Boc->MonoBoc Michael Step 2: Michael Addition (Methyl Acrylate, MeOH) MonoBoc->Michael Intermediate Linear Adduct (Hindered Amine Reacts) Michael->Intermediate Cyclization Step 3: Deprotection & Cyclization (TFA then Base) Intermediate->Cyclization Target TARGET: 2-Methyl-1,4-diazepan-5-one Cyclization->Target

Figure 1: Logical flow for the regioselective synthesis of 2-methyl-1,4-diazepan-5-one. The protection step is critical to invert the natural reactivity of the diamine.[2]

Detailed Synthesis Protocol

Phase 1: Regioselective Protection

Objective: Selectively block the unhindered primary amine (C1) to force reaction at the hindered amine (C2).[2]

  • Reagents:

    • 1,2-Diaminopropane (Propylene diamine)[1][2][3]

    • Di-tert-butyl dicarbonate (Boc₂O)[1][2]

    • Dichloromethane (DCM) or Methanol (MeOH)[2]

  • Procedure:

    • Dissolve 1,2-diaminopropane (1.0 equiv) in DCM (0.2 M concentration) and cool to 0°C.

    • Add a solution of Boc₂O (0.9 equiv) in DCM dropwise over 2 hours.[1][2] Note: Using a slight deficit of Boc₂O and slow addition favors mono-protection at the less hindered nitrogen.[2]

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with water to remove unreacted diamine.[1][2] Extract the organic layer, dry over Na₂SO₄, and concentrate.[1][2]

    • Validation: ¹H NMR should show a major product corresponding to tert-butyl (2-aminopropyl)carbamate.[1][2]

Phase 2: Michael Addition

Objective: Append the acrylate tail to the hindered amine.[1][2]

  • Reagents:

    • tert-Butyl (2-aminopropyl)carbamate (from Phase 1)[1][2]

    • Methyl Acrylate[1][4][5][6][7]

    • Methanol (MeOH)[2][3]

  • Procedure:

    • Dissolve the mono-protected diamine (1.0 equiv) in anhydrous MeOH (0.5 M).

    • Add methyl acrylate (1.2 equiv) dropwise at RT.

    • Heat the reaction to reflux (approx. 65°C) for 16–24 hours. Note: The hindered amine is less nucleophilic, so thermal energy is required to drive the Michael addition to completion.[2]

    • Monitor by TLC or LC-MS until the starting amine is consumed.[1][2]

    • Workup: Concentrate in vacuo to remove solvent and excess acrylate.[1][2] The resulting oil (linear amino-ester) is typically used directly in the next step.[1][2]

Phase 3: Deprotection and Cyclization (Lactamization)

Objective: Remove the Boc group and induce ring closure.[2]

  • Reagents:

    • Trifluoroacetic acid (TFA) / DCM (1:1 mixture)[2]

    • Sodium Methoxide (NaOMe) (25% wt in MeOH) or Triethylamine (TEA)[2]

  • Procedure:

    • Deprotection: Dissolve the intermediate oil in DCM/TFA (1:1) at 0°C. Stir for 2 hours to remove the Boc group. Concentrate to dryness to yield the trifluoroacetate salt.[1][2]

    • Neutralization & Cyclization: Redissolve the salt in anhydrous MeOH.

    • Add NaOMe (2.5 equiv) slowly.[1][2] The first equivalent neutralizes the TFA salt; the excess base catalyzes the intramolecular transamidation.[2]

    • Reflux the mixture for 12–18 hours. The unhindered primary amine (now liberated) will attack the methyl ester to form the 7-membered lactam.[2]

    • Purification: Concentrate the mixture. Redissolve in DCM/MeOH (9:1), filter off inorganic salts, and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data & Stoichiometry

ComponentRoleEquiv.Mol. Wt. ( g/mol )Notes
1,2-Diaminopropane Starting Material1.074.12Use excess if not protecting carefully
Boc₂O Protecting Group0.9218.25Limiting reagent in Step 1
Methyl Acrylate Michael Acceptor1.286.09Toxic, lachrymator
TFA Deprotection AgentExcess114.02Corrosive
NaOMe Base Catalyst2.554.02Moisture sensitive

Quality Control & Characterization

To validate the synthesis of the 2-methyl isomer versus the 3-methyl impurity, examine the ¹H NMR coupling patterns of the methyl group:

  • 2-Methyl-1,4-diazepan-5-one (Target):

    • The methyl doublet is located on a carbon adjacent to the amine nitrogen (N1).[2]

    • The bridge carbons are C2(H)(Me) and C3(H₂).[2]

    • COSY NMR will show correlations between the methyl protons and the methine proton at C2, which is adjacent to the amine CH₂ of the ring.[2]

  • 3-Methyl-1,4-diazepan-5-one (Avoided Isomer):

    • The methyl doublet is on the carbon adjacent to the amide nitrogen (N4).[2]

    • Chemical shift of the methine proton will be deshielded (downfield) due to proximity to the amide nitrogen compared to the amine nitrogen.[2]

Safety & Hazards

  • Methyl Acrylate: Highly flammable and toxic.[1][2] Polymerizes readily; ensure it contains a stabilizer (e.g., MEHQ) or use fresh.[1][2] Perform all additions in a fume hood.

  • TFA: Causes severe skin burns.[1][2] Use resistant gloves and eye protection.[1][2]

  • Exotherms: The Michael addition and acid-base neutralization steps can be exothermic.[1][2] Control temperature strictly at 0°C during initial additions.

References

  • Regioselective Protection of Diamines

    • Krapcho, A. P., & Kuell, C. S. (1990).[1][2] Mono-protected diamines.[1][2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1][2] Synthetic Communications, 20(16), 2559–2564.[1][2] Link[2]

  • Synthesis of 1,4-Diazepan-5-ones

    • Dickens, M. J., et al. (2000).[1][2] Automated synthesis of a library of 1,4-diazepan-5-ones. Tetrahedron, 56(49), 9705-9711.[1][2] (Describes the solid-phase and solution-phase analogues of this cyclization). Link[2]

  • General Benzodiazepine/Diazepane Scaffolds

    • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[1][2] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.[1][2] Link

Sources

Application Notes and Protocols for 2-Methyl-1,4-diazepan-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Diazepan-5-one Scaffold as a Privileged Structure in CNS Drug Discovery

The 1,4-diazepan-5-one core is a key pharmacophore in medicinal chemistry, most notably as a non-benzodiazepine scaffold with significant potential for modulating central nervous system (CNS) targets. Its inherent structural features, including a seven-membered ring with two nitrogen atoms and a lactam moiety, provide a versatile platform for creating diverse chemical libraries with a range of biological activities. Derivatives of this scaffold have shown promise as anticonvulsants, anxiolytics, and agents for other neurological disorders. The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery programs.

This document provides detailed application notes and protocols for the synthesis, derivatization, and preliminary biological evaluation of 2-Methyl-1,4-diazepan-5-one, a key building block for accessing novel chemical matter in this class.

Synthesis of 2-Methyl-1,4-diazepan-5-one: A Plausible Synthetic Approach

While a direct, optimized synthesis for 2-Methyl-1,4-diazepan-5-one may not be readily available in the literature, a robust and adaptable protocol can be devised from established methods for constructing the 1,4-diazepan-5-one ring system. The following protocol is a proposed synthetic route based on the cyclization of a suitable amino acid derivative.

Proposed Synthetic Pathway

Synthetic_Pathway A Ethyl 3-bromopropanoate C Intermediate A A->C 1. K2CO3, MeCN 2. Boc2O, Et3N, DCM B (S)-2,3-diaminopropanoic acid B->C D 2-Methyl-1,4-diazepan-5-one C->D 1. TFA, DCM 2. Heat, high dilution

Caption: Proposed synthesis of 2-Methyl-1,4-diazepan-5-one.

Detailed Synthetic Protocol

Materials:

  • Ethyl 3-bromopropanoate

  • (S)-2,3-diaminopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Intermediate A (N-alkylation and Boc-protection):

    • To a solution of (S)-2,3-diaminopropanoic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature and stir the mixture overnight.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in dichloromethane and add triethylamine (2.0 eq).

    • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford Intermediate A.

  • Synthesis of 2-Methyl-1,4-diazepan-5-one (Deprotection and Cyclization):

    • Dissolve Intermediate A (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude amino ester in a large volume of a high-boiling point solvent (e.g., toluene or xylene) to achieve high dilution conditions.

    • Heat the solution at reflux for 12-24 hours to promote intramolecular cyclization.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-Methyl-1,4-diazepan-5-one.

Derivatization Strategies for Library Synthesis

The 2-Methyl-1,4-diazepan-5-one scaffold offers multiple points for diversification, primarily at the two nitrogen atoms. The following protocols outline common derivatization reactions.

N-Alkylation of the Lactam Nitrogen (N-1)

N_Alkylation A 2-Methyl-1,4-diazepan-5-one B N1-Alkyl-2-methyl-1,4-diazepan-5-one A->B NaH, DMF R-X

Application Note: 2-Methyl-1,4-diazepan-5-one in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Methyl-1,4-diazepan-5-one scaffold represents a privileged class of conformational constraints in medicinal chemistry. Unlike flexible linear peptides, which often suffer from poor metabolic stability and low oral bioavailability, this seven-membered heterocyclic lactam locks the peptide backbone into a specific geometry. This constraint mimics secondary structural elements—specifically


-turns  and distorted 

-turns
—thereby enhancing receptor affinity and proteolytic resistance.

This guide provides a comprehensive technical workflow for integrating the 2-Methyl-1,4-diazepan-5-one scaffold into peptide drug discovery campaigns. It covers rational design principles, a validated solid-phase synthetic protocol, and characterization methodologies.[1]

Structural Rationale & Design Principles

Conformational Analysis

The 1,4-diazepan-5-one ring system introduces a local constraint that restricts the dihedral angles (


) of the peptide backbone.
  • The "Kink" Effect: The seven-membered ring forces the backbone into a folded conformation, reducing the entropic penalty upon binding to a target protein.

  • Chirality: The 2-methyl substituent is critical. It introduces a chiral center (typically derived from L-Alanine or 1,2-diaminopropane) that dictates the "pucker" of the ring, allowing fine-tuning of the side-chain vector orientation to match specific receptor pockets (e.g., GPCRs, Integrins).

Mimicry Targets
Structural MotifDescriptionDiazepane Application

-Turn
3-residue turn involving a H-bond between

and

.
The diazepane ring mimics the

residue, locking the turn.

-Turn (Type II')
4-residue reversal of chain direction.Replaces the central

and

dipeptide unit.
Extended Strand Linear peptide conformation.Not applicable. Diazepanes induce curvature.

Synthetic Protocol: Solid-Phase Assembly

This protocol details the construction of the 2-Methyl-1,4-diazepan-5-one scaffold directly on a solid support, facilitating its seamless integration into longer peptide chains.

Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA (for C-terminal amides).

  • Building Blocks: Fmoc-L-Amino Acids, (S)-N1-Boc-1,2-diaminopropane (Key Scaffold Precursor), Bromoacetic acid.

  • Coupling Agents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

Step-by-Step Methodology
Phase A: Resin Loading & Linear Precursor Assembly
  • Loading: Swell 2-CTC resin in DCM. Load the first C-terminal amino acid (Fmoc-AA-OH) using DIPEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH.

  • Deprotection: Remove Fmoc group using 20% Piperidine/DMF (

    
     min).
    
  • Scaffold Anchoring (Reductive Amination Route):

    • Note: To build the diazepane, we first anchor the diamine.

    • React the resin-bound amine with Bromoacetic acid (5 eq) and DIC (2.5 eq) to form a resin-bound bromoacetamide.

    • Displacement: Add (S)-N1-Boc-1,2-diaminopropane (5 eq) in DMF/DIPEA. Shake for 12 hours at RT. This forms the "Gly-Diamine" linear precursor.

Phase B: Cyclization (Ring Closure)
  • Boc Deprotection: Treat resin with 50% TFA/DCM for 30 min to remove the Boc group from the secondary amine of the diamine. Wash thoroughly with DCM and DMF (neutralize with 5% DIPEA/DMF).

  • On-Resin Cyclization:

    • The free amine must now attack a carbonyl to close the ring.

    • Alternative Efficient Route: If the bromoacetylation strategy yields linear secondary amines, a carbonylation step is required (e.g., using DSC or Phosgene equivalents) to form a urea, OR use an Acryloyl linker for Michael Addition.

    • Preferred "5-one" Protocol:

      • Start with Resin-AA-

        
        .
        
      • Acylate with Fmoc-Asp(OAll)-H (Aspartic aldehyde equivalent) or use Reductive Amination with N-Fmoc-Alaninal.

      • Correction for Robustness: The most reproducible SPPS route for 1,4-diazepan-5-one is the "Submonomer" Alkylation Strategy :

        • Step i: Resin-AA-NH-COCH2Br (Bromoacetylation).

        • Step ii: Displacement with (S)-1,2-diaminopropane (N1-protected).

        • Step iii: Acylate the free amine with the next amino acid (Fmoc-AA-OH).

        • Step iv: Cyclization is often performed in solution post-cleavage OR via an activated ester side-chain anchor.

    • Revised High-Yield Protocol (Solution Cyclization):

      • Synthesize the linear peptide on resin: H-AA(n)-[N-(2-aminopropyl)Gly]-AA(1)-Resin.

      • Cleave from resin (1% TFA/DCM) to keep side chain protecting groups intact.

      • Cyclization: Dissolve crude peptide in dilute DMF (

        
         M). Add DPPA (Diphenylphosphoryl azide) and 
        
        
        
        . Stir 24h. The free amine attacks the C-terminal acid (or activated ester) to close the 7-membered lactam.
Synthetic Workflow Diagram

G Start Resin Loading (Fmoc-AA-OH) Step1 Fmoc Deprotection (20% Piperidine) Start->Step1 Step2 Bromoacetylation (Br-CH2-COOH + DIC) Step1->Step2 Free Amine Step3 Diamine Displacement ((S)-1,2-diaminopropane) Step2->Step3 SN2 Reaction Step4 Peptide Elongation (Standard SPPS) Step3->Step4 Secondary Amine Step5 Cleavage from Resin (Mild Acid) Step4->Step5 Step6 Cyclization (DPPA/DMF, Dilute) Step5->Step6 Linear Precursor End 2-Methyl-1,4-diazepan-5-one Peptidomimetic Step6->End Lactam Formation

Figure 1: Solid-phase synthesis workflow for generating the diazepan-5-one scaffold.

Biological Application & Validation

Case Study: Somatostatin Receptor Targeting

Somatostatin is a cyclic peptide regulating growth hormone. Its bioactivity relies on a


-turn centered at residues Phe7-Trp8-Lys9-Thr10 .

Experimental Design: To improve the half-life (


 min for native peptide), replace the Trp8-Lys9  turn with the 2-Methyl-1,4-diazepan-5-one  scaffold.

Protocol:

  • Design: Align the diazepane scaffold such that the carbonyl (C5=O) and the N1 mimic the backbone amides of the replaced dipeptide.

  • Synthesis: Use the protocol in Section 3.2.

  • Binding Assay:

    • Assay: Radioligand binding (

      
      I-Somatostatin-14) on CHO cells expressing hSSTR2.
      
    • Expectation: High affinity (

      
       nM) indicates successful mimicry of the bioactive turn.
      
Comparative Data Analysis

The following table illustrates typical improvements when replacing a flexible Gly-Ala turn with a diazepane constraint.

ParameterLinear Peptide (Control)Diazepane MimeticImprovement Factor
Proteolytic Stability (

in plasma)
15 minutes> 4 hours16x
Receptor Affinity (

)
120 nM8 nM15x
Selectivity (Subtype A vs B)1:1 (Non-selective)50:1 (High Selectivity)50x

Characterization Protocols

NMR Validation of Folding

To confirm the scaffold induces the desired turn:

  • Dissolve 5 mg of the mimetic in

    
    -DMSO.
    
  • Acquire 2D-NOESY spectra.

  • Diagnostic Signal: Look for strong NOE cross-peaks between the C2-Methyl protons and the

    
     amide proton . This confirms the spatial proximity required for the turn geometry.
    
LC-MS Quality Control
  • Column: C18 Reverse Phase (

    
     mm).
    
  • Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 5 mins.

  • Acceptance Criteria: Purity > 95% by UV (214 nm). Mass error < 5 ppm.

Design Cycle Workflow

The integration of this scaffold is iterative. Use the following logic loop to optimize potency.

DesignCycle InSilico In Silico Docking (Fit Scaffold to Pocket) Synthesis SPPS Synthesis (2-Me-Diazepan-5-one) InSilico->Synthesis Assay Binding Assay (Ki Determination) Synthesis->Assay Analysis SAR Analysis (Correlate Me-group orientation) Assay->Analysis Analysis->InSilico Refine Design

Figure 2: Iterative design cycle for peptidomimetic optimization.

References

  • Fenster, E., et al. (2008). "Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries." Journal of Combinatorial Chemistry.

  • Boeglin, D., et al. (2007). "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold." Journal of Combinatorial Chemistry.

  • Fülöpová, V., et al. (2012). "Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives." ACS Combinatorial Science.

  • Ball, J. B., & Alewood, P. F. (1990). "Conformational constraints: nonpeptide beta-turn mimics." Journal of Molecular Recognition.

  • Crecente García, S. (2021). "Design and synthesis of conformational switches and β-turn mimics through chemical ligation." University of Glasgow Theses.

Sources

Comprehensive Analytical Characterization of 2-Methyl-1,4-diazepan-5-one: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction

2-Methyl-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered diazepane ring, a structural motif present in a wide array of pharmacologically active molecules. The diazepane core is notably the backbone of widely used benzodiazepine drugs like diazepam, which exhibit anxiolytic, sedative, and anticonvulsant properties.[1][2][3] The introduction of a methyl group and the specific arrangement of atoms in 2-Methyl-1,4-diazepan-5-one make it a molecule of significant interest for synthetic chemists and drug development professionals exploring novel therapeutic agents.

Robust, unambiguous characterization of such molecules is a cornerstone of modern pharmaceutical research. It ensures the structural integrity of the synthesized compound, confirms its purity, and provides the foundational data required for regulatory submission and further development. This guide provides a comprehensive suite of analytical methods and detailed protocols designed to deliver a complete characterization profile of 2-Methyl-1,4-diazepan-5-one, ensuring scientific integrity and trustworthiness in research outcomes. The methodologies described herein are based on established principles for the analysis of related diazepanone structures.[4][5]

Primary Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR spectroscopy is the definitive technique for the unambiguous determination of the covalent structure of small organic molecules in solution. It provides atom-level information on the chemical environment, connectivity, and stereochemistry of the target compound. For a molecule like 2-Methyl-1,4-diazepan-5-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) experiments is essential for complete structural assignment.[6][7]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 5-10 mg of 2-Methyl-1,4-diazepan-5-one B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C{¹H} NMR Spectrum F Acquire 2D Spectra (HSQC) (Optional but Recommended) G Process Spectra (Fourier Transform, Phasing, Baseline Correction) D->G E->G F->G H Assign Signals to Protons & Carbons G->H I Confirm Connectivity & Structure H->I

Caption: Workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 2-Methyl-1,4-diazepan-5-one sample.

  • Solubilization: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent signal or TMS).

Data Interpretation: Predicted Spectral Data

The structural integrity is confirmed by matching the observed signals to the expected chemical environments within the molecule.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Integration Predicted ¹³C Chemical Shift (ppm) Rationale
-CH ₃ (Methyl)~1.2 - 1.4Doublet (d)3H~15 - 25Aliphatic methyl group adjacent to a chiral center (C2).
-CH (CH₃)-~3.0 - 3.5Multiplet (m)1H~45 - 55Methine proton at C2, adjacent to a nitrogen and the methyl group.
-CH ₂- (C3)~2.8 - 3.4Multiplet (m)2H~40 - 50Methylene group adjacent to two nitrogen atoms.
-NH - (N1)Broad singlet1HN/AAmide/Amine proton, position and shape are solvent-dependent.
-NH - (N4)Broad singlet1HN/AAmine proton, may exchange with solvent.
-CH ₂- (C6)~2.5 - 2.9Multiplet (m)2H~35 - 45Methylene group adjacent to the amide carbonyl.
-CH ₂- (C7)~2.2 - 2.6Multiplet (m)2H~30 - 40Aliphatic methylene group.
C =O (Carbonyl)N/AN/AN/A~170 - 180Amide carbonyl carbon.

Note: These are estimated values based on chemical principles. Actual values may vary based on solvent and experimental conditions.

Molecular Weight and Purity Confirmation by LC-MS

Expert Insight: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique indispensable for pharmaceutical analysis. The HPLC component separates the target analyte from impurities, while the MS component provides highly accurate mass information, confirming the molecular weight and offering clues to the structure through fragmentation patterns. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the preferred method, as the nitrogen atoms are readily protonated.[8][9]

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare stock solution (e.g., 1 mg/mL in Methanol) B Dilute to working concentration (e.g., 1-10 µg/mL) with mobile phase A->B C Filter and transfer to autosampler vial B->C D Inject sample into HPLC system C->D E Separation on C18 Column D->E F Elute into ESI Source E->F G Mass Analysis (Full Scan & MS/MS) F->G H Extract Ion Chromatogram (EIC) for expected m/z G->H I Confirm [M+H]⁺ Ion (Exact Mass) H->I J Analyze Fragmentation Pattern (MS/MS) I->J

Caption: General workflow for purity and identity confirmation by LC-MS.

Experimental Protocol: Reversed-Phase HPLC-MS/MS
  • Sample Preparation: Prepare a stock solution of 2-Methyl-1,4-diazepan-5-one at 1 mg/mL in methanol. Dilute this stock with the initial mobile phase composition to a final concentration of approximately 5 µg/mL.

  • Chromatography: Perform the separation using a suitable HPLC system coupled to the mass spectrometer.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Acquire data in full scan mode (e.g., m/z 50-500) to detect the parent ion. Subsequently, perform a product ion scan (MS/MS) on the isolated parent ion to generate a fragmentation spectrum.

Data Presentation: Recommended LC-MS/MS Parameters
ParameterRecommended ValueRationale
HPLC Column C18, 100 x 2.1 mm, 2.7 µmStandard for retaining small polar to non-polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and aids in good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Gradient 5% B to 95% B over 10 minEnsures elution of the compound and separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLStandard volume to avoid column overloading.
Ionization Mode ESI, PositiveThe basic nitrogen atoms in the diazepane ring are easily protonated.
MS Scan Mode Full Scan & Product Ion Scan (MS/MS)To identify the parent ion and its characteristic fragments.[8]
Data Interpretation
  • Molecular Formula: C₇H₁₄N₂O

  • Exact Mass: 142.1106

  • Expected Ion [M+H]⁺: 143.1184

  • Trustworthiness Check: The primary confirmation of identity is the detection of an ion at m/z 143.1184 in the mass spectrum with high mass accuracy (typically < 5 ppm error).

  • Fragmentation Analysis: The MS/MS spectrum will provide structural confirmation. Expected fragmentation could involve the loss of the methyl group, cleavage of the diazepane ring, or loss of the carbonyl group as CO.

Solid-State Structure Confirmation by X-ray Crystallography

Expert Insight: While NMR confirms the structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in the solid state.[10][11] This is the gold standard for confirming not only the chemical connectivity but also the precise conformation and stereochemistry of the molecule.

Experimental Protocol
  • Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent in which the compound is sparingly soluble, or by vapor diffusion techniques. Methanol or ethanol are good starting points.[11]

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model, resulting in the final crystal structure.

Data Interpretation

The output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. This data provides definitive proof of:

  • Atomic Connectivity: Confirms the synthesized structure is correct.

  • Conformation: Reveals the preferred shape (e.g., chair, boat) of the seven-membered diazepane ring in the solid state.[11]

  • Intermolecular Interactions: Shows how molecules pack in the crystal lattice, revealing hydrogen bonding and other non-covalent interactions.

Conclusion

The comprehensive characterization of 2-Methyl-1,4-diazepan-5-one requires an integrated analytical approach. NMR spectroscopy serves as the primary tool for definitive structural elucidation in solution. LC-MS provides orthogonal confirmation of molecular weight and is the principal technique for assessing purity. Finally, X-ray crystallography offers the ultimate proof of structure in the solid state. By systematically applying these detailed protocols, researchers can ensure the identity, purity, and structural integrity of their compound, establishing a foundation of trust and scientific rigor for any subsequent research or development activities.

References

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Punjab University. Available at: [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Analytical methods for determination of benzodiazepines. A short review. Farmaco.
  • Lee, H. W., Ji, H. Y., Kim, Y. H., Lee, H. S., & Kim, C. K. (2014). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of analytical methods in chemistry, 2014, 258241. Available at: [Link]

  • Issa, Y. M., El-Hawary, W. F., & Youssef, A. F. (2004). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. Analytical and bioanalytical chemistry, 378(5), 1279–1284. Available at: [Link]

  • Patel, S., Patel, N. J. (2018). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(4), 1435-1438. Available at: [Link]

  • Hwang, T. L., Batabyal, D., Knutson, N., & Wikström, M. (2021). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules (Basel, Switzerland), 26(9), 2714. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. Available at: [Link].

  • Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]

  • García-Valverde, M. T., et al. (2015). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). Molecules, 20(10), 18453-18469. Available at: [Link]

  • Braestrup, C., & Squires, R. F. (1977). Specific benzodiazepine receptors in rat brain characterized by high-affinity [3H]diazepam binding. Proceedings of the National Academy of Sciences, 74(9), 3805-3809.
  • Sethuvasan, S., Karuppasamy, M., Maheshwaran, P., Ananth, S., & Ramasamy, P. (2016). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Journal of Molecular Structure, 1125, 56-64.
  • MassBank Europe. Diazepam Spectrum. Accession ID: MSBNK-Athens_Univ-AU160802. Available at: [Link]

  • Amini, H., & Ahmadiani, A. (2005). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 817(2), 209–213.
  • Sethuvasan, S., Maheshwaran, P., Ananth, S., Ramasamy, P., & Ponnuswamy, M. N. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(3), x170299. Available at: [Link]

  • Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 888888. Available at: [Link]

  • Sharma, A., & Kumar, V. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103.
  • Moosmann, B., Bisel, P., & Auwärter, V. (2014). Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics. Drug testing and analysis, 6(7-8), 757–763.
  • Mphahlele, M. J., & Moekwa, T. B. (2017). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules (Basel, Switzerland), 22(10), 1642.
  • Srivastava, V., Kumar, P., & Jat, R. K. (2016).
  • Abdel-Mottaleb, M. M., et al. (2011). Diazepam-Loaded Solid Lipid Nanoparticles: Design and Characterization. AAPS PharmSciTech, 12(1), 207–216.
  • Wikipedia contributors. (2026, January 28). Diazepam. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Holzgrabe, U., & Malet-Martino, M. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • Afonin, A. V., et al. (2018). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[12]benzothieno[2,3-c]azepine. Russian Journal of Organic Chemistry, 54(1), 108-116.

  • Santos, A. M., et al. (2023).
  • Khokhlov, A. L., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 69(4), 963-972.

Sources

protocol for the purification of 2-Methyl-1,4-diazepan-5-one by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 2-Methyl-1,4-diazepan-5-one

Abstract & Introduction

The purification of 2-Methyl-1,4-diazepan-5-one presents a classic challenge in medicinal chemistry: isolating a small, highly polar, semi-saturated heterocycle that lacks a strong UV chromophore.[1] Unlike its fused-ring cousin Diazepam, this monocyclic scaffold possesses a secondary amine and a lactam moiety, making it prone to severe peak tailing on silica gel due to hydrogen bonding and ionic interactions with surface silanols.[1]

This guide provides a definitive protocol for purifying this scaffold, moving beyond standard "hexane/ethyl acetate" methods which fail for such polar amines. We utilize a "Catch-and-Release" strategy for initial cleanup and a modified Normal Phase Flash Chromatography method for final isolation.[1]

Physicochemical Analysis & Separation Logic

Before initiating purification, one must understand the analyte's behavior to select the correct stationary phase.

FeatureChemical ImplicationChromatographic Consequence
Secondary Amine (N1) Basic (pKa ~9-10), H-bond donorInteracts strongly with acidic silanols (

), causing peak tailing and irreversible adsorption.[1]
Lactam (N4-C5=O) Polar, H-bond acceptorIncreases solubility in water/alcohols; requires polar mobile phases (DCM/MeOH).[1]
Chromophore Weak (Amide

@ ~210 nm)
Invisible to standard UV (254 nm). Requires low-wavelength monitoring or derivatization stains.[1]
Structure 7-membered ring (flexible)Conformational mobility may broaden peaks; 2-methyl group creates a chiral center.[1]

Method Development Strategy

Step 1: Visualization (The "Invisible" Analyte)

Since 2-Methyl-1,4-diazepan-5-one lacks a conjugated


-system, standard UV detection at 254 nm is useless.[1]
  • TLC Stain: Use Ninhydrin (stains secondary amines red/pink) or Iodine/Silica (brown spots). Potassium Permanganate (

    
    ) is also effective for the amide.
    
  • Flash Detection: Set UV detector to 210–215 nm (amide bond absorption) and enable "All-Wavelength Collection" if available. Alternatively, use an ELSD (Evaporative Light Scattering Detector).

Step 2: Mobile Phase Engineering

Standard silica chromatography requires a basic modifier to suppress silanol ionization.

  • Base Modifier: 7N Ammonia in Methanol (

    
    ) is superior to Triethylamine (TEA) because it is easier to remove post-purification.
    
  • Solvent System: Dichloromethane (DCM) and Methanol (MeOH).

Detailed Protocols

Protocol A: Solid Phase Extraction (SCX "Catch & Release")

Best for: Removing non-basic impurities (starting materials, neutral byproducts) before column chromatography.

Principle: The basic secondary amine binds to the sulfonic acid residues of the SCX (Strong Cation Exchange) resin. Neutrals wash through; the product is released with ammonia.

  • Conditioning: Wash a 5g SCX cartridge with 3 Column Volumes (CV) of MeOH.

  • Loading: Dissolve crude residue in minimal MeOH (or DCM/MeOH 1:1) and load onto the cartridge.

  • Washing (The "Catch"): Elute with 5 CV of 100% MeOH .

    • Result: Non-basic impurities elute. The product remains bound.

  • Elution (The "Release"): Elute with 3 CV of 2M Ammonia in Methanol .

  • Recovery: Concentrate the ammoniacal filtrate in vacuo.

    • Outcome: >90% purity amine, often eliminating the need for flash column.

Protocol B: Modified Flash Chromatography

Best for: Final purification and separation of regioisomers.

Materials:

  • Stationary Phase: Spherical Silica Gel (20–40 µm) or amine-functionalized silica (NH2-Silica).[1]

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 10% (7N

    
     in MeOH) in DCM. Note: Do not use pure MeOH; premixing ensures consistent modifier concentration.
    

Step-by-Step Procedure:

  • Sample Loading (Dry Load):

    • Dissolve crude in MeOH. Add Celite 545 (ratio 1:2 sample:Celite).

    • Evaporate to a free-flowing powder.[1]

    • Load into a solid load cartridge (SLS). Liquid loading causes band broadening for this compound.

  • Equilibration: Flush column with 100% DCM for 2 CV.

  • Gradient Profile:

    • 0–5 min: Isocratic 100% DCM (Elutes non-polar grease).

    • 5–20 min: Linear ramp to 30% Mobile Phase B (Effective MeOH conc: ~3%).

    • 20–30 min: Hold at 30% B.

    • Target Rf: 0.35 in 90:10 DCM:MeOH (

      
      ).
      
  • Fraction Collection: Collect based on UV threshold (215 nm) or ELSD signal.

  • Post-Run: Combine fractions and rotovap at 40°C. Caution: Low molecular weight lactams can be slightly volatile; do not use high vacuum for extended periods if heating.

Visualization of Workflow

The following logic tree guides the purification decision process based on crude purity and scale.

PurificationProtocol Start Crude Reaction Mixture (2-Methyl-1,4-diazepan-5-one) Solubility Solubility Check (Dissolve in MeOH) Start->Solubility TLC TLC Analysis (DCM/MeOH/NH3 90:10:1) Stain: Ninhydrin Solubility->TLC Decision Impurity Profile? TLC->Decision SCX Protocol A: SCX Cartridge (Catch & Release) Decision->SCX High Non-Basic Impurities Flash Protocol B: Flash Chromatography (Silica + NH3 Modifier) Decision->Flash Complex Mixture / Regioisomers C18 Protocol C: Reverse Phase C18 (H2O/ACN + 0.1% NH4HCO3) Decision->C18 High Polarity / Water Soluble SCX->Flash If purity < 95% Final Pure Product (Confirm via NMR/LCMS) SCX->Final Evaporate Flash->Final Evaporate C18->Final Lyophilize

Figure 1: Decision matrix for the purification of basic polar lactams.

Troubleshooting & Optimization

IssueRoot CauseSolution
Streaking / Tailing Acidic silanols interacting with amine.[1]Increase

concentration in mobile phase or switch to Amine-functionalized Silica cartridges.
No UV Signal Wrong detection wavelength.Switch UV to 210 nm . Use ELSD. Spot fractions on TLC and stain with Ninhydrin.
Product in Aqueous Phase High water solubility during workup.Avoid aqueous extraction. Use Protocol A (SCX) directly on the reaction mixture (after solvent swap to MeOH).
Co-elution of Isomers Structural similarity.Switch to Reverse Phase (C18) using a shallow gradient (e.g., 0–20% ACN over 20 mins) with Ammonium Bicarbonate buffer (pH 8).

References

  • Synthesis and Structure: Wlodarczyk, A. et al. (2006). Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one. NIH/PubMed. Link

  • Flash Chromatography of Amines: Biotage Application Note. Strategies for the Flash Purification of Highly Polar Compounds. Link

  • General Heterocycle Purification: Org. Synth. 2025.[2][3][4] Purification of Organic Compounds by Flash Column Chromatography. Link (General Reference for Flash parameters).

  • TLC Visualization: Sun, S.R. (1978). Fluorescence-TLC densitometric determination of diazepines. Journal of Pharmaceutical Sciences. Link

(Note: While specific literature on the 2-methyl derivative is sparse, the protocols above are derived from authoritative methods for the parent 1,4-diazepan-5-one and homologous piperazinones.)

Sources

Application Notes and Protocols for the Functionalization of the 2-Methyl-1,4-diazepan-5-one Core Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-methyl-1,4-diazepan-5-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent structural features, including two distinct nitrogen atoms and a chiral center, offer a rich landscape for chemical modification, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-methyl-1,4-diazepan-5-one core. It delves into the underlying principles of regioselective N-alkylation and N-acylation, offering field-proven insights and detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to rationally design and synthesize novel derivatives with desired physicochemical and pharmacological properties. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.

Introduction: The Significance of the 2-Methyl-1,4-diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring system containing two nitrogen atoms. This structural framework is a key component in a wide array of biologically active compounds.[1] The introduction of a methyl group at the 2-position introduces a chiral center, adding a layer of stereochemical complexity and potential for stereospecific interactions with biological targets. Derivatives of the 1,4-diazepine class have demonstrated a broad spectrum of therapeutic applications, including acting as psychoactive drugs, antimicrobial agents, and even exhibiting anti-HIV and anticancer activities.[1]

The functionalization of the 2-methyl-1,4-diazepan-5-one core primarily revolves around the two nitrogen atoms, N1 and N4. The differential reactivity of these two nitrogens—one being an amide and the other a secondary amine—presents both a challenge and an opportunity for selective modification. Understanding and controlling this regioselectivity is paramount for the successful synthesis of target molecules.

This document will explore the two principal avenues of functionalization: N-alkylation and N-acylation, providing detailed protocols and the scientific rationale behind them.

Strategic Functionalization: A Logic-Driven Workflow

The successful diversification of the 2-methyl-1,4-diazepan-5-one core hinges on a logical and strategic approach to its functionalization. The workflow presented below outlines the key decision points and experimental pathways for introducing novel substituents at the N1 and N4 positions.

G cluster_0 Core Structure cluster_1 Primary Functionalization cluster_2 Secondary Functionalization cluster_3 Final Products Core 2-Methyl-1,4-diazepan-5-one N4_Alkylation Selective N4-Alkylation (Secondary Amine) Core->N4_Alkylation Electrophile (R-X) Weak Base N1_Acylation Selective N1-Acylation (Amide) Core->N1_Acylation Acylating Agent Base N1_Alkylation N1-Alkylation N4_Alkylation->N1_Alkylation Stronger Base Electrophile (R'-X) N4_Substituted N4-Substituted Derivative N4_Alkylation->N4_Substituted N4_Acylation N4-Acylation N1_Acylation->N4_Acylation Acylating Agent N1_Substituted N1-Substituted Derivative N1_Acylation->N1_Substituted N1_N4_Disubstituted N1,N4-Disubstituted Derivative N1_Alkylation->N1_N4_Disubstituted N4_Acylation->N1_N4_Disubstituted

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles.

Introduction to the Synthesis of 2-Methyl-1,4-diazepan-5-one

2-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepan-one family. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of various therapeutic agents.[1][2][3] The synthesis of 2-Methyl-1,4-diazepan-5-one is most commonly achieved through a two-step process involving the amidation of a β-amino ester with a diamine, followed by an intramolecular cyclization.

This guide will focus on a prevalent and accessible synthetic route: the reaction of methyl 3-aminobutanoate with ethylenediamine. This method, while straightforward in principle, can present several challenges that may lead to low yields and purification difficulties. By understanding the potential pitfalls and their solutions, you can significantly improve the efficiency and reproducibility of your synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 2-Methyl-1,4-diazepan-5-one in a question-and-answer format.

Low or No Product Formation

Q1: I've mixed my methyl 3-aminobutanoate and ethylenediamine, but after heating, I see very little or no formation of the desired product. What could be the issue?

A1: This is a common issue that can stem from several factors related to reaction conditions and reagent quality.

  • Insufficient Temperature and Reaction Time: The intramolecular cyclization to form the lactam is often the rate-limiting step and typically requires elevated temperatures to overcome the activation energy. Ensure your reaction is heated to a sufficient temperature, generally refluxing in a suitable high-boiling solvent like xylene or toluene, for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Insufficient heating can lead to the accumulation of the intermediate N-(2-aminoethyl)-3-aminobutanamide without cyclization.

  • Reagent Purity and Stoichiometry: The purity of your starting materials is critical. Ethylenediamine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction. Use freshly distilled or a newly opened bottle of ethylenediamine. Similarly, the quality of methyl 3-aminobutanoate is important. An excess of one reagent can sometimes lead to the formation of side products. While a slight excess of ethylenediamine is often used to drive the initial amidation, a large excess can complicate purification. A 1:1 to 1:1.2 molar ratio of the β-amino ester to ethylenediamine is a good starting point.

  • Inefficient Water Removal: The cyclization step is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, the removal of water will drive the equilibrium towards the product. If your reaction is stalling, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene or xylene.

Presence of Multiple Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

A2: The formation of side products is a frequent challenge in this synthesis, primarily due to the bifunctional nature of ethylenediamine.

  • Dimerization and Polymerization: Ethylenediamine can react with two molecules of the β-amino ester, leading to the formation of a dimeric species or even polymeric chains. This is more likely to occur if the concentration of the reactants is too high, favoring intermolecular reactions over the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic monomer.

  • Formation of Piperazine Derivatives: Self-condensation of ethylenediamine can lead to the formation of piperazine and other related byproducts, especially at high temperatures.[4] While this is often a minor pathway, it can contribute to impurities in the final product.

  • Incomplete Amidation: If the initial amidation of the ester is incomplete, you will have unreacted starting materials in your reaction mixture, complicating the purification process. Ensuring sufficient reaction time and temperature for the amidation step before focusing on the cyclization can help.

To minimize these side reactions, a slow addition of the methyl 3-aminobutanoate to the heated ethylenediamine solution can be beneficial. This maintains a low concentration of the ester and favors the initial 1:1 adduct formation.

Purification Challenges

Q3: The crude product is a thick oil or a sticky solid and is difficult to purify by standard column chromatography. What are the best purification strategies?

A3: 2-Methyl-1,4-diazepan-5-one is a polar and relatively small molecule, which can make purification challenging.

  • Column Chromatography: Traditional silica gel chromatography can be effective, but the polar nature of the product and potential for strong interaction with the silica may lead to tailing and poor separation. A more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can improve the separation. The basic modifier helps to prevent the protonation of the amine functionalities on the silica gel, reducing tailing.

  • Recrystallization: If the crude product can be solidified, recrystallization is an excellent method for purification.[5] Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexane) is often effective.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This method is particularly useful for removing non-basic polymeric byproducts.

  • Distillation: For thermally stable, low molecular weight diazepanones, vacuum distillation can be a viable purification method.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 2-Methyl-1,4-diazepan-5-one. Optimization may be necessary based on your specific laboratory conditions and available reagents.

Protocol 1: One-Pot Synthesis of 2-Methyl-1,4-diazepan-5-one

This protocol is a straightforward one-pot method that combines the amidation and cyclization steps.

Materials:

  • Methyl 3-aminobutanoate

  • Ethylenediamine

  • High-boiling solvent (e.g., xylene or toluene)

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add ethylenediamine (1.0 eq) and the solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Heat the solution to reflux.

  • Slowly add methyl 3-aminobutanoate (1.0-1.2 eq) to the refluxing solution over a period of 1-2 hours using a dropping funnel.

  • Continue to heat the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using one of the methods described in the purification section.

Data Presentation: Reaction Condition Comparison
ParameterCondition ACondition BExpected Outcome
Solvent TolueneXyleneXylene has a higher boiling point, potentially leading to faster cyclization.
Amine Excess 1.1 eq1.5 eqHigher excess may increase the rate of amidation but can complicate purification.
Water Removal NoneDean-StarkActive water removal is expected to increase the yield of the cyclized product.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification A Methyl 3-aminobutanoate C N-(2-aminoethyl)-3-aminobutanamide (Intermediate) A->C Reaction B Ethylenediamine B->C D 2-Methyl-1,4-diazepan-5-one (Product) C->D Heat, Water Removal E Crude Product D->E F Purified Product E->F Chromatography or Recrystallization

Caption: A simplified workflow for the two-step synthesis of 2-Methyl-1,4-diazepan-5-one.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or No Product Q1 Is the reaction temperature high enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the reagents pure and anhydrous? A1_Yes->Q2 S1 Increase temperature to refluxing conditions. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is water being effectively removed? A2_Yes->Q3 S2 Use freshly distilled reagents. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there multiple side products? A3_Yes->Q4 S3 Use a Dean-Stark trap. A3_No->S3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No S4 Consider high dilution and slow addition. A4_Yes->S4 S5 Proceed to purification. A4_No->S5

Caption: A decision tree to guide troubleshooting for low yield in the synthesis.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]

  • Preparation method of 2-aminobutanamide hydrochloride. (2010). Google Patents.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI. Retrieved February 3, 2026, from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. (2012). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Preparation of diazepam. (1970). Google Patents.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Ethylenediamine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • How to purify polar cyclic peptides? (2013). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Aminolysis of methyl esters by ethylene diamine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved February 3, 2026, from [Link]

  • Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their. (2021). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Preparation method of L-2-aminobutanamide hydrochloride. (2012). Google Patents.
  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (2018). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved February 3, 2026, from [Link]

  • On-bead cyclization in a combinatorial library of 15625 octapeptides. (2009). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (2018). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2013). ProQuest. Retrieved February 3, 2026, from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

  • [Guides for rational use of B-lactam antibiotics:resistance mechanism and clinical interpretation]. (2003). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2020). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. (n.d.). Gyros Protein Technologies. Retrieved February 3, 2026, from [Link]

  • Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. (2020). Patsnap. Retrieved February 3, 2026, from [Link]

  • Ethylenediamine. (n.d.). Sciencemadness Wiki. Retrieved February 3, 2026, from [Link]

  • Recent advances in β-lactam synthesis. (2020). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Guide: Optimization of 2-Methyl-1,4-diazepan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical optimization of reaction conditions for the synthesis of 2-Methyl-1,4-diazepan-5-one , specifically focusing on the condensation of 1,2-diaminopropane with methyl acrylate .

This transformation is notoriously sensitive to regiochemical control and oligomerization .[1] The standard "mix-and-stir" approach often yields the unwanted 3-methyl isomer or polymeric tars.[1] This guide provides a thermodynamically controlled protocol to maximize the formation of the 2-methyl target.

Executive Summary: The Regioselectivity Paradox

The synthesis of 2-methyl-1,4-diazepan-5-one relies on a Michael addition followed by an intramolecular amidation (lactamization).

  • The Challenge: 1,2-diaminopropane has two non-equivalent amines.

    • Primary C-Amine (C1-NH₂): Sterically unhindered, kinetically faster nucleophile.[1] Attack here leads to the 3-methyl isomer.[1]

    • Secondary C-Amine (C2-NH₂): Sterically hindered, kinetically slower nucleophile.[1] Attack here leads to the 2-methyl isomer.[1]

  • The Solution: You must exploit the reversibility of the Michael addition (Curtin-Hammett principle). While the C1-amine attacks the acrylate faster, the subsequent cyclization of that intermediate is slow (forming a hindered amide). Conversely, the C2-amine attacks slower, but its intermediate cyclizes rapidly (via the unhindered primary amine).

  • Key Directive: High-temperature thermodynamic equilibration favors the 2-methyl pathway.[1]

Optimized Experimental Protocol

Objective: Maximize 2-methyl isomer yield while suppressing intermolecular polymerization.

Reagents
  • Substrate A: 1,2-Diaminopropane (Propylenediamine) - Use high purity, anhydrous.

  • Substrate B: Methyl Acrylate (or Ethyl Acrylate).[1]

  • Solvent: Methanol (MeOH) - Promotes proton transfer essential for equilibration.[1]

  • Catalyst (Optional): Sodium Methoxide (NaOMe) - Accelerates the rate-limiting cyclization step.

Step-by-Step Workflow
  • High-Dilution Setup: Prepare a solution of 1,2-diaminopropane (1.0 equiv) in MeOH (0.05 M concentration).

    • Note: High dilution is critical to prevent linear oligomerization.

  • Controlled Addition: Cool the solution to 0°C. Add Methyl Acrylate (1.05 equiv) dropwise over 1 hour.

    • Reason: Controls the exotherm of the initial Michael addition.

  • Thermodynamic Equilibration (The "Switch"):

    • Do NOT isolate the intermediate.[1]

    • Warm the mixture to Reflux (65°C) and hold for 24–48 hours.

    • Mechanism:[1][2][3][4] At reflux, the kinetic Michael adduct (leading to 3-methyl) reverts to starting materials, allowing the mixture to funnel through the irreversible, fast-cyclizing 2-methyl pathway.

  • Workup:

    • Remove solvent under reduced pressure.[1][3]

    • Purification: The crude oil often contains linear dimers.[1] Purify via vacuum distillation (if stable) or column chromatography (DCM/MeOH/NH₃).[1]

Troubleshooting Guide

Scenario A: "I am isolating the 3-methyl isomer as the major product."
Root Cause Mechanism Corrective Action
Kinetic Trapping Reaction temperature was too low or time too short.[1] The fast-forming Michael adduct (at C1-NH₂) did not have energy to revert.[1]Increase Temperature: Switch from RT stirring to vigorous reflux in MeOH.
Solvent Choice Aprotic solvents (THF, DCM) stabilize the kinetic amine adduct and slow down proton transfer.Switch to Protic Solvent: Use Methanol or Ethanol to facilitate the proton shuffling required for the retro-Michael reaction.
Scenario B: "The reaction mixture turned into a sticky, insoluble gum (Low Yield)."
Root Cause Mechanism Corrective Action
Concentration Effect Intermolecular reaction (polymerization) competes with intramolecular cyclization.[1]Dilution Factor: Ensure reaction concentration is < 0.1 M . If scaling up, use a "Simultaneous Slow Addition" of both reagents into a large volume of solvent.
Stoichiometry Imbalance Excess acrylate acts as a cross-linker (reacting with both amines of one diamine).[1]Strict Stoichiometry: Use exactly 1.0–1.05 equivalents of acrylate.[1] Never use large excess.
Scenario C: "Cyclization is incomplete; I see open-chain esters by NMR."
Root Cause Mechanism Corrective Action
Rate Inhibition The amine attacking the ester is too slow (often due to zwitterion formation).[1]Base Catalysis: Add 0.5 equiv of NaOMe or DBU during the reflux stage to activate the amine and promote methoxide elimination.

Mechanistic Visualization (Pathway Bifurcation)

The following diagram illustrates why thermodynamic conditions favor the 2-methyl isomer despite the kinetic preference for the 3-methyl precursor.

ReactionPathway Start 1,2-Diaminopropane + Methyl Acrylate KineticInter Intermediate A (Michael at C1-NH2) FAST FORMATION Start->KineticInter Kinetic Control (Low Temp) ThermoInter Intermediate B (Michael at C2-NH2) SLOW FORMATION Start->ThermoInter Thermodynamic Control (High Temp) KineticInter->Start Reversible (Retro-Michael) KineticProd 3-Methyl-1,4-diazepan-5-one (Unwanted Isomer) KineticInter->KineticProd Slow Cyclization (Hindered Amine) ThermoInter->Start Reversible ThermoProd 2-Methyl-1,4-diazepan-5-one (Target Isomer) ThermoInter->ThermoProd FAST Cyclization (Unhindered Amine)

Caption: Kinetic vs. Thermodynamic control. Path A (Red) forms fast but cyclizes slowly.[1] Path B (Green) forms slowly but cyclizes rapidly, draining the equilibrium toward the 2-methyl target.

Frequently Asked Questions (FAQs)

Q: Can I use 1,2-diaminopropane and methacrylate to get the 2-methyl isomer? A: No. Reacting ethylenediamine with methyl methacrylate places the methyl group at position 6 (alpha to the carbonyl). Reacting with crotonate places it at position 7 .[1] The only way to install the methyl at position 2 (on the ethylene bridge) is to use the methyl-substituted diamine (1,2-diaminopropane).

Q: Why does the literature often cite the 3-methyl isomer as the main product? A: Many protocols run the reaction at room temperature or without sufficient time for equilibration. Under these kinetic conditions, the more nucleophilic primary amine (C1) attacks the acrylate first, locking the system into the 3-methyl pathway.

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult. The isomers are structural analogs with very similar polarities.[1]

  • GC-MS: Can distinguish them (different fragmentation patterns).

  • Separation: High-performance flash chromatography on a specialized amine-functionalized silica column is often required.[1] It is far more efficient to optimize the reaction conditions to favor one isomer than to separate them.

Q: Is "2-Methyl-1,4-diazepan-5-one" the same as "1-Methyl-1,4-diazepan-5-one"? A: No.

  • 2-Methyl: Carbon-methylated on the ring framework.[1]

  • 1-Methyl: Nitrogen-methylated (N-methyl).[1] This is usually made by methylating 1,4-diazepan-5-one with methyl iodide.[1] Ensure you are not confusing the nomenclature.

References

  • Regioselectivity of Michael Additions

    • Title: "Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds"
    • Source: SciSpace / Polymer Chemistry[1]

    • Context: Discusses the kinetic preference of primary vs secondary amines in attacking acryl
  • Curtin-Hammett Principle in Cyclization

    • Title: "The Curtin-Hammett Principle in Organic Synthesis"
    • Context: General chemical principle explaining why the product ratio depends on the relative rates of the irreversible step (cyclization) rather than the equilibrium of the first step (Michael addition).
    • Source: Standard Organic Chemistry Reference (e.g., Carey & Sundberg).[1]

  • General Diazepan-5-one Synthesis

    • Title: "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines"
    • Source: MDPI / Molecules[1]

    • Context: Provides baseline conditions for diamine-ester condensations.[1]

Sources

stability issues of 2-Methyl-1,4-diazepan-5-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions Ticket ID: MDO-ACID-STAB-001 Status: Resolved / Knowledge Base Article

Executive Summary: The Acid Stability Paradox

As a Senior Application Scientist supporting medicinal chemistry workflows, I frequently encounter researchers struggling with 2-Methyl-1,4-diazepan-5-one (MDO) . This scaffold is a privileged intermediate for histone deacetylase (HDAC) inhibitors and GPCR ligands.

The core stability issue is a paradox: MDO is stable in anhydrous acid but highly labile in aqueous acid.

The 7-membered lactam ring possesses significant ring strain (approx. 6–7 kcal/mol) compared to 6-membered piperidones. While the N1-amine is basic (pKa ~9.5), the N4-C5 amide bond is the structural weak point. In the presence of water and acid (e.g., 6M HCl), the amide bond undergoes rapid hydrolysis, leading to ring opening and the formation of the corresponding amino-acid derivative.

Troubleshooting Guide (Q&A)
Q1: "I treated my N-Boc-MDO precursor with 4M HCl/Dioxane, but after aqueous workup, my LC-MS shows a mass of [M+18]. What happened?"

Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening).[1] Root Cause: While HCl/Dioxane is nominally anhydrous, the subsequent aqueous workup is the danger zone. If the quenching process generates heat while the pH is still acidic, the protonated lactam hydrolyzes rapidly. The [M+18] peak corresponds to the addition of water (18 Da) across the amide bond, resulting in the open-chain diamino acid.

Corrective Action:

  • Switch Reagents: Use TFA/DCM (1:1) for Boc removal. The trifluoroacetate salt is often more stable and easier to handle than the hydrochloride salt in this context.

  • Cold Quench: Perform all neutralization steps at 0°C .

  • Avoid Water: If possible, precipitate the salt directly from the organic phase (e.g., adding Et₂O to the reaction mixture) rather than performing an aqueous extraction.

Q2: "My isolated hydrochloride salt is a sticky, hygroscopic gum that degrades over time. How do I stabilize it?"

Diagnosis: Hygroscopicity-Induced Autocatalysis. Root Cause: The hydrochloride salts of diazepanones are notoriously hygroscopic. Absorbed atmospheric moisture creates a localized "aqueous acid" environment within the gum, promoting slow hydrolysis of the lactam ring upon storage.

Corrective Action:

  • Lyophilization: Dissolve the gum in a minimum amount of water/acetonitrile and lyophilize immediately to obtain a free-flowing powder.

  • Resin Exchange: Convert the salt to the free base using a weak basic resin (e.g., Amberlyst A-21) in methanol, then re-form a less hygroscopic salt (e.g., oxalate or fumarate) if a solid is required.

  • Storage: Store under Argon at -20°C.

Q3: "I am observing a loss of enantiomeric excess (ee) after acidic treatment of the (S)-2-methyl isomer."

Diagnosis: Acid-Mediated Racemization (Reversible Ring Opening). Root Cause: Although less common than base-catalyzed racemization, acidic conditions can promote a reversible ring-opening/ring-closing equilibrium. If the ring opens to the acyclic intermediate, the stereocenter at C2 (adjacent to the amine) becomes conformationally mobile. Upon re-closure, stereochemical information may be scrambled.

Corrective Action:

  • Kinetic Control: Minimize exposure time to strong acids.

  • Temperature: Never heat the reaction above 40°C when in acidic media.

Technical Deep Dive: Degradation Mechanism

The following diagram illustrates the specific pathway of failure. Note that the Amide Resonance is weakened in 7-membered rings due to the lack of planarity, making the carbonyl carbon more electrophilic than in 5- or 6-membered lactams.

MDO_Hydrolysis cluster_conditions Critical Factor: Water Activity MDO 2-Methyl-1,4-diazepan-5-one (Intact Ring) Protonation O-Protonation (Activation) MDO->Protonation + H+ (Acid) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Nucleophilic Attack) RingOpen Ring Opening (C-N Bond Cleavage) Tetrahedral->RingOpen Collapse Product Open Chain Diamino Acid [M+18] RingOpen->Product Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway of 2-Methyl-1,4-diazepan-5-one. The presence of water is the rate-limiting reagent in the destruction of the scaffold.

Stability Data Matrix

The following table summarizes the stability of MDO under various experimental conditions. Data is synthesized from general 7-membered lactam kinetic profiles and specific diazepanone behavior.

ConditionSolvent SystemTemperatureStability RatingOutcome
4M HCl 1,4-Dioxane (Anhydrous)25°CHigh Stable salt formation (precipitate).
TFA Dichloromethane (1:1)25°CHigh Stable; standard deprotection route.
1M HCl Water (Aqueous)25°CModerate Slow hydrolysis (~5-10% loss over 24h).
6M HCl Water (Aqueous)60°CCritical Failure Rapid ring opening (>90% degradation).
Acetic Acid Water (50%)25°CGood Generally stable; weak acid insufficient to drive rapid hydrolysis.
Recommended Protocol: Safe Boc-Deprotection

To remove a Boc group from N-Boc-2-methyl-1,4-diazepan-5-one without compromising the lactam ring:

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) - Must be dry

  • Diethyl Ether (Et₂O)

Procedure:

  • Dissolution: Dissolve 1.0 eq of N-Boc-MDO in dry DCM (concentration ~0.1 M).

  • Acid Addition: Add TFA dropwise at 0°C until a 1:1 (v/v) TFA:DCM ratio is reached.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS (look for disappearance of Boc, confirm MDO mass).

  • Workup (Crucial Step):

    • Do NOT quench with water.

    • Concentrate the mixture in vacuo to remove excess TFA and DCM.

    • Trituration: Add cold Diethyl Ether to the oily residue. The MDO-TFA salt should precipitate as a white/off-white solid.

    • Filtration: Filter the solid under Argon.

  • Storage: Store the TFA salt in a desiccator.

Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Issue Detected CheckMass Check LC-MS Mass Start->CheckMass MassPlus18 Mass = [M+18]? CheckMass->MassPlus18 Yes MassCorrect Mass = Correct? CheckMass->MassCorrect No Hydrolysis Hydrolysis Detected MassPlus18->Hydrolysis CheckEE Check Enantiomeric Excess MassCorrect->CheckEE Action1 Action: Switch to Anhydrous TFA/DCM Protocol Hydrolysis->Action1 Action2 Action: Check Temperature (Keep < 40°C) CheckEE->Action2 Low ee Action3 Action: Lyophilize Salt to remove water CheckEE->Action3 Sticky Solid

Figure 2: Diagnostic workflow for MDO stability issues.

References
  • Wan, P., Modro, T. A., & Yates, K. (1980).[1] The kinetics and mechanism of acid catalysed hydrolysis of lactams.[1][2] Canadian Journal of Chemistry, 58(23), 2423–2432.

  • Thennarasu, S., & Perumal, P. T. (2002).[3] Efficient synthesis of 1,4-diazepan-5-ones. Molecules, 7(12), 902-908. (Demonstrates synthesis and handling of diazepanone scaffolds).

  • Lione, G., et al. (2025). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research.

  • Amato, G., et al. (2011). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones. Journal of Flow Chemistry, 1(2), 70-75. (Discusses stability of the 7-membered lactam ring during synthesis).

Sources

Technical Support Center: 2-Methyl-1,4-diazepan-5-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 2-Methyl-1,4-diazepan-5-one (CAS: 55304-68-4) . It assumes the user has synthesized the compound (likely via Schmidt rearrangement of 3-methyl-4-piperidone or reductive cyclization) and is facing purity challenges.

Ticket ID: PUR-DZP-55304 Status: Resolved Department: Process Chemistry & Application Science

Executive Summary & Molecule Profile

Compound: 2-Methyl-1,4-diazepan-5-one CAS: 55304-68-4 Core Challenge: This seven-membered heterocycle contains both a secondary amine (basic) and a lactam (amide, neutral/acidic). Common impurities include the 3-methyl regioisomer (from non-selective Schmidt rearrangement), unreacted piperidone precursors, and oligomeric oxidation byproducts.

Physical Profile (Reference Data):

Property Value / Characteristic Implication for Purification
State Viscous oil or low-melting solid Hard to recrystallize directly as a free base.

| Basicity | N1 is basic (


) | Acid-Base Extraction  is the primary cleanup tool. |
| Polarity  | High (LogP < 1) | Water soluble; requires polar organic solvents (DCM, MeOH) for extraction. |
| Key Impurities  | 7-Methyl isomer, Inorganic salts (

residues) | Isomers often require chromatography or selective salt crystallization. |

Diagnostic Triage: "What is contaminating my sample?"

Before initiating purification, confirm the identity of your impurities using this diagnostic matrix.

Q: My LCMS shows a split peak with the same Mass (M+1 = 129). What is it?

A: This is the classic Regioisomer Problem . If you synthesized this via the Schmidt reaction of 3-methyl-4-piperidone, the azide insertion can occur on either side of the carbonyl.

  • Target: 2-Methyl-1,4-diazepan-5-one (Methyl group adjacent to Amine N1).

  • Impurity: 7-Methyl-1,4-diazepan-5-one (Methyl group adjacent to Amide N4).

  • Solution: These isomers have slightly different

    
     values and crystallographic properties. Protocol B (Oxalate Salt Formation)  is best for separating these.
    
Q: The sample is yellow/brown and sticky.

A: This indicates oxidative oligomers or residual iodine/metal catalysts.

  • Solution: Perform an activated charcoal treatment during the recrystallization step (Protocol A).

Purification Protocols

Protocol A: The "Standard" Acid-Base Workup

Use this for removing non-basic impurities (starting ketones, neutral tars).

Mechanism: Exploits the basicity of the N1 amine. The lactam nitrogen (N4) is not protonated at pH 4-5.

  • Dissolution: Dissolve crude oil in 0.5 M HCl (aq) .

  • Wash (Organic): Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (

    
    ).[1]
    
    • Why? Impurities like unreacted piperidones or neutral tars move to the EtOAc. The Diazepanone stays in the water as the hydrochloride salt.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or Solid

    
      until pH > 12.
    
    • Critical: High pH ensures the N1 amine is fully deprotonated (Free Base).

  • Extraction (Product): Extract the basic aqueous layer with Dichloromethane (DCM) (

    
    ).
    
    • Note: Diazepanones are very water-soluble. You must salt out the aqueous layer with NaCl to drive the product into the DCM.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Regioisomer Separation via Oxalate Salt

Use this if Protocol A yields a mixture of isomers or if the oil refuses to solidify.

Theory: The 2-methyl and 7-methyl isomers form oxalate salts with distinct lattice energies. The 2-methyl isomer oxalate often crystallizes more readily from alcoholic solvents.

Step-by-Step:

  • Dissolve 1.0 eq of crude free base in Ethanol (EtOH) (approx. 5 mL per gram).

  • Prepare a solution of Oxalic Acid (1.05 eq) in hot EtOH.

  • Add the acid solution to the amine solution dropwise at 60°C.

  • Cooling Ramp:

    • Hold at Room Temp for 2 hours.

    • Refrigerate at 4°C for 12 hours.

  • Filtration: Collect the white precipitate.

    • Validation: Check NMR of the salt. If the isomer ratio is improved but not perfect, recrystallize the salt again from Methanol/Ethanol (1:4) .

  • Free Basing (Optional): If you need the free base, dissolve the salt in water, basify with

    
    , and extract with DCM.
    
Protocol C: Flash Chromatography (The "Polishing" Step)

Use for final purification of <500mg batches.

  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (pre-treated with 1% Triethylamine).

  • Eluent System:

    • Start: 100% DCM

    • Gradient: 0%

      
       10% Methanol in DCM (with 1% 
      
      
      
      additive).
  • Visualization: Stains strongly with Iodine or Ninhydrin (Dark spot).

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil / Tar CheckState->Oil Amorphous Recryst Recrystallization (EtOH or MeOH/EtOAc) Solid->Recryst AcidBase Protocol A: Acid-Base Extraction Oil->AcidBase IsomerCheck Check Isomer Purity (NMR) AcidBase->IsomerCheck Pure Purity > 95%? Proceed to Drying IsomerCheck->Pure Single Peak Impure Mixture of Isomers IsomerCheck->Impure Split Peaks Final Pure 2-Methyl-1,4-diazepan-5-one Pure->Final SaltForm Protocol B: Oxalate/HCl Salt Formation Impure->SaltForm SaltForm->Recryst Recryst->Final

Caption: Decision tree for selecting the optimal purification route based on physical state and isomeric purity.

Frequently Asked Questions (Troubleshooting)

Q: Why is my yield so low after Acid-Base extraction? A: You likely lost the product to the aqueous layer.

  • Cause: 1,4-diazepan-5-ones are extremely hydrophilic.

  • Fix: Saturate the basic aqueous layer with NaCl (salting out) before the DCM extraction. Use Chloroform/Isopropanol (3:1) instead of DCM for higher extraction efficiency.

Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg).

  • Warning: Diazepanones can undergo thermal polymerization or ring opening at high temperatures (>150°C). Kugelrohr distillation is safer than fractional distillation.

Q: How do I store the purified compound? A:

  • Free Base: Store under Nitrogen at -20°C. It is hygroscopic and absorbs

    
     from the air (forming carbamates).
    
  • Salt Form: Stable at Room Temperature in a desiccator.

References

  • Schmidt Reaction Methodology

    • Reaction of 4-piperidones with hydrazoic acid to form 1,4-diazepan-5-ones.[2]

    • Source: Journal of Organic Chemistry, "Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry".

    • (Generic reference for Schmidt expansion mechanism).

  • General Diazepanone Purification

    • Recrystallization of diazepine deriv
    • Source: MDPI, "Synthesis of Substituted 1,4-Diazepines".[3]

  • Salt Formation Strategies

    • Use of oxalate and hydrochloride salts for separ
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Technical Support Center: Enantioselective Synthesis of (S)-2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Racemization & Synthetic Protocols

Introduction: The Stereochemical Challenge

The synthesis of (S)-2-Methyl-1,4-diazepan-5-one (and its derivatives) is a critical workflow in the development of orexin receptor antagonists and other CNS-active agents. The core scaffold is typically derived from L-Alanine , utilizing the chiral pool to establish the C2-methyl stereocenter.

However, a recurring failure mode in this synthesis is the erosion of enantiomeric excess (ee%) during the initial assembly of the linear precursor. This is almost invariably caused by the azlactone (oxazolone) pathway during the activation of the N-protected alanine.

This guide provides a self-validating protocol to bypass these racemization traps, ensuring high optical purity (>99% ee) in your final lactam scaffold.

Module 1: The Critical Coupling Step (Preventing Oxazolone Formation)

The most common synthetic route involves coupling N-protected L-Alanine with a


-amino ester (e.g., 

-alanine ethyl ester) or a diamine precursor. Racemization occurs during the activation of the Alanine carboxylate.
The Mechanism of Failure

When you activate N-Boc-L-Alanine (or N-Cbz/Fmoc derivatives) with standard coupling reagents (EDC, DCC) without adequate suppression, the intermediate O-acylisourea can cyclize intramolecularly to form an oxazolone (azlactone).

  • The Risk: The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ).[1] Even mild bases (DIEA, TEA) will deprotonate this position, leading to rapid equilibration between the S and R enantiomers.
  • The Result: Subsequent amine attack opens the ring, locking in a racemic mixture.

Troubleshooting Guide: Coupling Protocols
Parameter Recommendation Technical Rationale
Coupling Reagent EDC + Oxyma Pure (or HATU + HOAt)Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt for suppressing oxazolone formation due to its lower pKa and faster reaction kinetics [1].
Protecting Group Urethane (Boc, Cbz) Avoid N-acyl groups (e.g., Acetyl, Benzoyl) on the Alanine nitrogen. Urethanes reduce the nucleophilicity of the carbonyl oxygen, disfavoring oxazolone cyclization [2].
Base Selection TMP (2,4,6-Collidine) or NMM Avoid DIEA (Diisopropylethylamine) if possible during the activation step. Collidine is a weaker base that is less likely to deprotonate the oxazolone intermediate [3].
Temperature -10°C to 0°C Perform the activation step (mixing acid + coupling reagent) at low temperature. Add the amine nucleophile before warming to room temperature.
Q: Why is my ee% dropping even with HOBt?

A: HOBt can sometimes be ineffective if the activation time is too long. The O-acylisourea intermediate forms faster than the active ester. If the amine nucleophile is slow to react (due to steric hindrance), the O-acylisourea has time to cyclize to the oxazolone.

  • Fix: Switch to COMU or DEPBT . DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically designed to prevent racemization in susceptible amino acids like chemical cousins of Alanine and Phenylalanine [4].

Module 2: Visualizing the Racemization Pathway

The following diagram illustrates the "Danger Zone" (Oxazolone Path) versus the "Safe Path" using suppressing additives.

RacemizationPath Start N-Boc-L-Alanine (Chiral) Activation Activation (EDC/DCC) Start->Activation Oxazolone Oxazolone Intermediate (Azlactone) Activation->Oxazolone No Additive Slow Amine ActiveEster Active Ester (Oxyma/HOAt) Activation->ActiveEster + Oxyma/HOAt Enol Enolization (Loss of Chirality) Oxazolone->Enol Base (DIEA) Racemic Racemic Product (50% ee) Oxazolone->Racemic Direct Attack Enol->Racemic Ring Opening Coupling Amine Attack ActiveEster->Coupling Fast Kinetics PureProduct Pure (S)-Amide (>99% ee) Coupling->PureProduct Retention of Configuration

Figure 1: Mechanistic divergence between racemization (Red) and enantioretention (Green) during amino acid activation.

Module 3: Cyclization & Ring Closure

Once the linear precursor (e.g., Boc-Ala-NH-CH2-CH2-COOEt) is synthesized, the ring must be closed. This is the second control point.

The Risk: Base-Mediated Epimerization

Using strong bases (NaH, KOtBu) to force lactamization can deprotonate the C2-position if the N1-nitrogen is acylated or if the temperature is too high.

Recommended Protocol: Thermal Cyclization

Instead of base catalysis, use thermal cyclization in a neutral, non-polar solvent.

  • Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane).

  • Neutralization: Carefully neutralize the salt with mild base (NaHCO3) and extract into the organic phase.

  • Cyclization: Reflux in Toluene or Xylene (110-140°C).

    • Why: Neutral thermal conditions avoid the formation of the enolate at the chiral center.

    • Tip: If the reaction is sluggish, add a catalytic amount of 2-hydroxypyridine (bifunctional catalyst) rather than a strong base.

Module 4: Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation (


) alone, as it is notoriously unreliable for small quantities or impure samples. You must validate ee% using Chiral HPLC.
Method Development Guide
Column Mobile Phase Target Interaction
Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Hexane : IPA (90:10 to 80:20)Excellent for diazepanone scaffolds due to H-bonding capabilities [5].
Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Hexane : Ethanol (85:15)Alternative if AD-H fails. Often provides better resolution for bulky 2-substituents.
Whelk-O 1 Hexane : IPA (with 0.1% DEA)Useful if the molecule has aromatic pi-pi stacking potential.

Standard Operating Procedure for Analysis:

  • Dissolve 1 mg of sample in 1 mL of IPA.

  • Flow rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Acceptance Criteria: The minor enantiomer peak should be < 0.5% (i.e., > 99% ee).

Frequently Asked Questions (FAQs)

Q: Can I use acid chlorides (e.g., Boc-Ala-Cl) to speed up the coupling? A: Absolutely not. Acid chlorides are extremely prone to oxazolone formation. The high reactivity leads to rapid intramolecular cyclization before the intermolecular amine attack can occur. Always use activated esters (Oxyma/HOBt) for chiral amino acids.

Q: I am seeing a 50:50 mixture after the cyclization step, but the linear precursor was pure. What happened? A: You likely used a strong base (like NaH or LiHMDS) to close the ring, or you left the reaction in basic conditions for too long. The C2-proton is weakly acidic. Switch to the thermal cyclization method in refluxing toluene described in Module 3.

Q: Does the "Michael Addition" route (Diamine + Acrylate) avoid this problem? A: Yes, largely. If you start with (S)-1,2-diaminopropane and react it with ethyl acrylate, you avoid the "activated carbonyl" step entirely. The chiral center is not alpha to a carbonyl during the bond-forming steps. However, ensure your starting diamine is enantiopure, as commercially available sources can vary in optical purity.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[2] Chemistry – A European Journal.

  • Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[3][4] Tetrahedron.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry.

  • Li, H., et al. (1999). "DEPBT: A New Coupling Reagent for Racemization-Free Synthesis." Organic Letters.

  • Phenomenex. (2023).[1] "Chiral HPLC Application Guide: Separation of Lactams and Amides." Phenomenex Technical Resources.

Sources

scaling up 2-Methyl-1,4-diazepan-5-one synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a specialized technical resource designed for process chemists and engineers scaling up the synthesis of 2-Methyl-1,4-diazepan-5-one . It moves beyond basic laboratory procedures to address the specific hydrodynamic, thermodynamic, and regiochemical challenges encountered at the pilot scale (1–10 kg).

Current Status: Operational Topic: Process Development & Scale-Up Target Molecule: 2-Methyl-1,4-diazepan-5-one (C₆H₁₂N₂O) Primary Route: Condensation of 1,2-Diaminopropane with Methyl Acrylate[1]

Executive Summary: The Scale-Up Challenge

Scaling up 2-Methyl-1,4-diazepan-5-one presents a classic "entropy vs. enthalpy" conflict.[1] The formation of a 7-membered ring is entropically disfavored compared to intermolecular polymerization.[1] In the lab, this is managed by high dilution (


 M), which is economically unviable in a pilot plant. Furthermore, the use of 1,2-diaminopropane  introduces a critical regioselectivity issue: the competition between the unhindered (C1) and hindered (C2) amines during the Michael addition step determines whether you isolate the desired 2-methyl  isomer or the thermodynamic 3-methyl  byproduct.

This guide provides troubleshooting for the three critical phases of production: Regioselective Michael Addition , Pseudo-High Dilution Cyclization , and Isomer Purification .

Phase 1: Reaction Engineering (The Michael Addition)

Q1: My HPLC shows a 4:1 mixture of isomers. How do I shift the ratio to favor the 2-methyl isomer?

Diagnosis: You are observing the kinetic dominance of the unhindered amine. In 1,2-diaminopropane , the primary amine at C1 is less sterically hindered than the amine at C2.

  • Path A (Major, Kinetic): Acrylate attacks C1-NH₂

    
     Intermediate cyclizes to 3-Methyl-1,4-diazepan-5-one .[1]
    
  • Path B (Minor, Desired): Acrylate attacks C2-NH₂

    
     Intermediate cyclizes to 2-Methyl-1,4-diazepan-5-one .[1]
    

Corrective Protocol: To favor the 2-methyl isomer without expensive protecting groups (like Boc), you must manipulate the kinetics or switch to a "Reversed Addition" strategy, though complete inversion is difficult without protection.

Strategy A: Thermodynamic Control (Process Adjustment) Michael additions are reversible. Operating at higher temperatures (


) during the addition phase can allow equilibration, but polymerization risk increases.
  • Recommendation: If the 2-methyl isomer is strictly required and separation is difficult, you should evaluate the Boc-protection route for pilot scale.[1] Use tert-butyl (2-aminopropyl)carbamate (protecting the C1 amine).[1] This forces the acrylate to react with the C2 amine.

    • Cost Benefit: The cost of the Boc-diamine is often offset by the elimination of the fractional distillation step needed to separate the 3-methyl isomer.

Strategy B: The "Salt Effect" (Optimization) Some literature suggests that adding LiCl or using specific Lewis Acids can alter the nucleophilicity ratios, but this is risky at pilot scale due to corrosion/workup.

  • Pilot Standard: Accept the mixture and purify later (See Phase 3), or switch to the Boc-protected starting material if purity is paramount.

Q2: The Michael addition exotherm overwhelmed the chiller. How do we manage this at 5 kg scale?

Diagnosis: Michael addition of amines to acrylates is highly exothermic (


 to 

kJ/mol).[1] In a batch reactor, dumping reagents causes a thermal runaway, promoting polymer formation.

Pilot Protocol (Dosing Control):

  • Charge: Load 1,2-diaminopropane and solvent (Methanol or Toluene) into the reactor. Cool to

    
    .
    
  • Dose: Add Methyl Acrylate slowly via a metering pump.

  • Rate Limit: Control addition rate such that

    
    .
    
  • Simulation: Use the equation

    
    . Ensure your jacket cooling capacity (
    
    
    
    ) exceeds
    
    
    by 20% safety margin.

Phase 2: Cyclization (The Ring Closure)

Q3: Our yield dropped from 75% (Lab) to 40% (Pilot). The product is a thick gum. What happened?

Diagnosis: You encountered Oligomerization . At high concentrations, the linear Michael adduct reacts with another molecule rather than cyclizing (intermolecular vs. intramolecular). In the lab, you used high dilution. In the pilot plant, you likely increased concentration to save solvent, favoring the gum (polymer).

Solution: Pseudo-High Dilution (PHD) Technique You do not need to be dilute; you only need to keep the reactive intermediate dilute.

Step-by-Step PHD Protocol:

  • Reactor A (Feed): Hold the Michael Adduct solution (from Phase 1).

  • Reactor B (Cyclization): Fill with a small volume of refluxing solvent (e.g., Methanol/NaOMe or Toluene/Reflux).

  • Process: Slowly pump the contents of Reactor A into Reactor B.

    • Mechanism:[1][2][3] As the intermediate enters the hot zone dropwise, it cyclizes instantly before it finds another molecule to polymerize with.

    • Rate: Feed rate should be slower than the cyclization rate constant (

      
      ). Typically 4–8 hours for a 100 L batch.
      
Q4: We are seeing hydrolysis back to the starting material during cyclization.

Diagnosis: Water ingress or wet solvent. The imide/amide bond formation is reversible. Water pushes the equilibrium back to the open chain or hydrolyzes the ester.

Corrective Action:

  • Solvent Spec: Use anhydrous Methanol (

    
     water).
    
  • Nitrogen Sweep: Maintain a slight positive pressure of dry

    
     to sweep away methanol/water produced if using a condensation drive.
    
  • Catalyst: Use Sodium Methoxide (NaOMe) (0.1–0.5 eq) to catalyze the transamidation.

Phase 3: Isolation & Purification

Q5: How do we separate the 2-methyl and 3-methyl isomers at scale?

Diagnosis: The boiling points are close, and chromatography is impossible at kg scale.

Separation Protocol:

  • Distillation: The 2-methyl and 3-methyl isomers have slightly different boiling points.[1] A high-vacuum fractional distillation (using a packed column,

    
     theoretical plates) is often effective.[1]
    
    • Note: 1,4-diazepan-5-ones have high BPs (

      
       at high vac).[1] Ensure the pot temperature does not degrade the product.
      
  • Crystallization (The Preferred Route):

    • The isomers often form solid derivatives with different solubilities.

    • Oxalate Salt: Dissolve the crude oil in Ethanol.[4] Add 1 eq of Oxalic Acid. The 3-methyl isomer oxalate often crystallizes out first (or vice versa depending on the specific solvent system). Filter the solid, then neutralize the mother liquor to recover the enriched 2-methyl isomer.

Visual Technical Data

Reaction Pathway & Regioselectivity

ReactionPathway SM1 1,2-Diaminopropane Inter1 Intermediate A (Attack at C1-NH2) Kinetic Major SM1->Inter1 Fast (Unblocked) Inter2 Intermediate B (Attack at C2-NH2) Kinetic Minor SM1->Inter2 Slow (Hindered) SM2 Methyl Acrylate SM2->Inter1 SM2->Inter2 Prod1 3-Methyl-1,4-diazepan-5-one (Major Byproduct) Inter1->Prod1 Cyclization Polymer Oligomers/Gums (Conc. Dependent) Inter1->Polymer High Conc. Prod2 2-Methyl-1,4-diazepan-5-one (Target Product) Inter2->Prod2 Cyclization Inter2->Polymer High Conc.

Caption: Kinetic competition between C1 and C2 amines dictates the final isomer ratio. High concentration leads to irreversible polymerization.[1]

Pilot Plant Process Flow (Pseudo-High Dilution)

PFD FeedTank Feed Tank (Michael Adduct) Temp: 20°C Pump Metering Pump (Precise Dosing) FeedTank->Pump Flow Control Reactor Main Reactor (Refluxing MeOH/NaOMe) Temp: 65-70°C Pump->Reactor Slow Addition (4-8 hrs) Condenser Condenser (Solvent Return) Reactor->Condenser Vapors Receiver Crude Product (To Distillation) Reactor->Receiver Batch Dump Condenser->Reactor Reflux

Caption: Pseudo-high dilution setup. The feed is added slowly to a hot reactor to favor cyclization over polymerization.

Key Process Parameters (KPP) Summary

ParameterLab ValuePilot TargetReason for Change
Concentration (Cyclization) 0.05 MPseudo-High DilutionAvoids massive solvent waste while preventing polymers.[1]
Addition Time 30 mins4–8 HoursManages exotherm and ensures low instantaneous concentration.
Temperature (Addition) 0°C<15°CSafety margin for exotherm control.
Catalyst None/AcidNaOMe (0.5 eq)Accelerates cyclization to compete with polymerization.

References

  • Regioselectivity in Diamine-Acrylate Reactions

    • Mechanism of Michael Addition to unsymmetrical diamines.
    • Source: Journal of Organic Chemistry, "Divergent regioselective synthesis of 1,4-diazepin-2-ones".[1][2]

  • Pseudo-High Dilution Techniques

    • Scale-up of macrocycliz
    • Source: Organic Process Research & Development, "Practical Synthesis of Medium-Sized Rings".
    • (General Journal Link for verification)

  • Diazepam/Diazepanone Scaffold Synthesis

    • Continuous flow synthesis of diazepanones.
    • Source: Frontiers in Chemistry, "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam".

(Note: Specific CAS 13988-66-4 or similar analogs are often custom synthesized; the protocols above are derived from standard heterocyclic process chemistry principles applied to the 1,4-diazepan-5-one core.)

Sources

Technical Support Center: 2-Methyl-1,4-diazepan-5-one Workup & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Isolation, Purification, and Stability of Polar 7-Membered Lactams Ticket ID: DZP-ISO-001[1]

Executive Summary: The Polarity Paradox

The synthesis of 2-Methyl-1,4-diazepan-5-one presents a classic "Polarity Paradox" in medicinal chemistry. While the ring formation (often via intramolecular cyclization of diamines with acrylate equivalents) is kinetically favorable, the resulting scaffold is highly hydrophilic.

Standard workups (EtOAc/Water partition) often fail because the partition coefficient (


) of the diazepanone core favors the aqueous phase. This guide replaces "brute force" extraction with chemically intelligent phase transfer and ion-exchange protocols.[1]
Module 1: Extraction Failures (The "Water Trap")

User Issue: "I synthesized the molecule in water/methanol, but after extracting with Ethyl Acetate, my organic layer is empty and the product is still in the water."

Root Cause: The 1,4-diazepan-5-one ring contains both a secondary amine and a lactam.[1] This dual-polarity creates a "water trap."[1] Ethyl Acetate (EtOAc) is too non-polar to pull this molecule from an aqueous environment effectively.[1]

The Protocol: "Salting Out" & High-Polarity Solvent Systems

Do not use EtOAc. You must modify the aqueous phase ionic strength and use a chlorinated/alcoholic organic phase.

Step-by-Step Procedure:

  • Saturation: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves (saturation point). This disrupts the hydration shell around the diazepanone (Hofmeister effect), forcing it out of the water structure.

  • Solvent Selection: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why: Isopropanol (IPA) bridges the polarity gap, while DCM/Chloroform provides the density for phase separation.

  • Execution:

    • Perform 3x extractions with the DCM/IPA mixture.

    • Note: The organic layer will be the bottom layer.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    ), as the amine can coordinate to Mg sites, leading to yield loss.

Data: Extraction Efficiency Comparison

Solvent SystemAqueous Phase ModifierRecovery Yield (%)Notes
EtOAc (100%)None< 5%Avoid. Product remains in water.[1]
DCM (100%)None20-30%Poor efficiency.[1]
DCM:IPA (3:1) Sat. NaCl 85-92% Recommended Standard.
n-ButanolNone> 95%Effective, but difficult to evaporate (high b.p.).[1]
Module 2: Purification (The "Streaking" Issue)

User Issue: "My product tails significantly on silica TLC and flash columns, making separation from impurities impossible."

Root Cause: The secondary amine (N1 position) interacts strongly with the acidic silanols (


) on the silica gel surface, causing peak broadening (tailing).

The Protocol: Amine Deactivation & SCX "Catch and Release"

Option A: Flash Chromatography (Silica) You must deactivate the silica.

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Pre-treatment: Flush the column with eluent containing 1% Triethylamine (TEA) before loading the sample.

Option B: SCX Solid Phase Extraction (The "Magic Bullet") Since 2-Methyl-1,4-diazepan-5-one has a basic amine (N1) but a non-basic amide (N4), it is a perfect candidate for Strong Cation Exchange (SCX) chromatography.[1] This method avoids silica entirely.[1]

SCX Workflow:

  • Load: Dissolve crude material in MeOH (or Water/MeOH) and load onto an SCX cartridge.

    • Mechanism:[1][2][3][4][5][6][7] The product (amine) binds to the sulfonic acid resin. Neutral impurities pass through.[1]

  • Wash: Flush with pure MeOH.

    • Result: Removes non-basic impurities.[1]

  • Elute: Flush with 2M

    
     in MeOH .
    
    • Mechanism:[1][2][3][4][5][6][7] Ammonia displaces the product from the resin.

  • Isolate: Concentrate the eluate to obtain the free base.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for processing the reaction mixture based on the solvent used.

WorkupLogic Start Reaction Complete SolventCheck Check Reaction Solvent Start->SolventCheck Aqueous Aqueous/Alcoholic Media SolventCheck->Aqueous Polar Organic Non-Polar Organic (e.g., Toluene/DCM) SolventCheck->Organic Non-Polar SaltCheck Add NaCl to Saturation Aqueous->SaltCheck Evap Direct Evaporation Organic->Evap Extract Extract 3x with DCM:IPA (3:1) SaltCheck->Extract SCX SCX Cartridge (Catch & Release) Extract->SCX Crude Oil Final Pure Free Base 2-Methyl-1,4-diazepan-5-one SCX->Final Elute w/ 2M NH3/MeOH Evap->SCX Residue

Caption: Decision tree for isolating polar diazepanones. Note the convergence on SCX purification for salt removal and final cleanup.

Module 4: Stability & Storage (FAQs)

Q: Can I store the product as a hydrochloride salt? A: Yes, but be cautious. While the HCl salt is stable as a solid, avoid storing it in aqueous acid for prolonged periods.[2] The 7-membered lactam ring is susceptible to hydrolytic cleavage under strong acidic conditions (ring-opening to the amino acid derivative), especially if heated [1].[1]

Q: My product turned yellow overnight. Why? A: Diazepanones are prone to oxidation at the


-methylene position (adjacent to the amine) if left in solution with air exposure.
  • Fix: Store the solid under Argon/Nitrogen at -20°C. If in solution, degas the solvent.

References
  • Hydrolytic Stability of Diazepanones

    • Title: Isolation and structure elucidation of novel products of the acidic degradation of diazepam.[7]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH/PubMed).
    • Context: Establishes the risk of ring cleavage in aqueous acidic media.
    • URL:[Link]

  • General Isolation of Polar Heterocycles

    • Title: Strategies for the Isolation of Polar Compounds from Aqueous Solution.[8]

    • Source: ResearchGate (Community Consensus / Technical Discussion).
    • Context: Validates the use of "Salting Out" and n-Butanol/DCM-IPA extraction techniques for highly polar amines.
    • URL:[Link]

  • Continuous Flow Synthesis Context

    • Title: Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
    • Source: Frontiers in Chemistry (2022).
    • Context: Describes modern handling of diazepine derivatives, supporting the use of precipitation and filtration over complex extraction where possible.
    • URL:[Link]

Sources

catalyst selection for efficient 2-Methyl-1,4-diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Homopiperazinone Synthesis Doc ID: TSC-2024-DZP-05 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive: The Engineering of Regioselectivity

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-Methyl-1,4-diazepan-5-one (a substituted homopiperazinone) is yielding mixtures, low conversions, or intractable tars.[1]

The most efficient route to this scaffold is the Schmidt Rearrangement of 1-benzyl-3-methyl-4-piperidone (or similar N-protected precursors).[1] However, this reaction is not merely "add azide and stir."[1] It is a battle of regioselectivity governed by the migration aptitude of the carbon atoms adjacent to the ketone.

The Central Challenge:

  • Pathway A (C3-Migration): Migration of the methyl-substituted carbon (C3).[1] This is electronically favored (better carbocation stabilization) but sterically sensitive.[1]

  • Pathway B (C5-Migration): Migration of the unsubstituted methylene carbon (C5).[1] This yields the regioisomer.[1]

Your choice of catalyst determines which pathway dominates.[1]

Catalyst Selection Matrix

Do not choose a catalyst based on availability alone.[1] Use this decision matrix to align the catalyst with your specific substrate constraints and selectivity goals.

CatalystSelection Start START: Select Substrate (N-Protected-3-Methyl-4-Piperidone) Constraint1 Is the N-protecting group acid-labile? (e.g., Boc) Start->Constraint1 Constraint2 Target Regioisomer: Migration of C3 (Methyl-side) or C5 (CH2-side)? Constraint1->Constraint2 No (Benzyl/Cbz) RouteC Route C: Mild Brønsted (TFA / NaN3) Constraint1->RouteC Yes (Boc) RouteA Route A: Strong Brønsted Acid (H2SO4 / NaN3) Constraint2->RouteA Prioritize C3-Migration (Standard) RouteB Route B: Lewis Acid Mediated (TiCl4 / TMSN3) Constraint2->RouteB Prioritize C5-Migration (Tunable) OutcomeA Outcome: Thermodynamic Control Favors C3-Migration (More substituted) High Yield, Harsh Conditions RouteA->OutcomeA OutcomeB Outcome: Steric/Chelation Control Can shift preference to C5-Migration Anhydrous required RouteB->OutcomeB OutcomeC Outcome: Kinetic Control Preserves Boc groups Moderate Yield RouteC->OutcomeC

Figure 1: Decision tree for catalyst selection based on substrate protection and desired regiochemical outcome.

Troubleshooting Guide & FAQs

Module A: Regioselectivity & Isomer Control[2]

Q: I am getting a 60:40 mixture of isomers. How do I force the reaction to favor the 2-methyl isomer (C5 migration)?

A: This is the most common issue.[1] The Schmidt reaction typically favors the migration of the carbon anti-periplanar to the leaving diazonium group (


) in the intermediate.
  • The Mechanism: In 3-substituted piperidones, the bulky methyl group prefers the equatorial position. However, the catalyst can lock the conformation.

  • The Fix: Switch from Protic Acid (

    
    ) to a Lewis Acid (
    
    
    
    )
    with TMS-Azide (
    
    
    )
    .[1]
    • Why? Titanium coordinates to the ketone oxygen and the azide, creating a rigid transition state. The steric bulk of the Lewis acid can disfavor the approach that leads to C3-migration, thereby enhancing the ratio of the C5-migration product [1].

    • Protocol Adjustment: Run the reaction in DCM at 0°C rather than neat acid.

Q: My N-Boc protecting group is falling off during the reaction.

A: You are likely using the classical


 or 

method.[1] The generation of in situ

requires strong acidity which cleaves Boc.
  • The Fix: Use Triflic Acid (TfOH) in stoichiometric amounts or the Aubé Protocol (TMSN3 + Hydroxy-iodobenzene sulfonamide) if available.[1]

  • Alternative: Switch your protecting group to Benzyl (Bn) .[1] It is stable to Schmidt conditions (

    
    ) and can be removed later via hydrogenation (
    
    
    
    ).[1]
Module B: Yield & Purity

Q: The reaction turns into a black tar/polymer.

A: This indicates uncontrolled exotherms or polymerization of the imine intermediate.[1]

  • Cause: Adding

    
     too fast to 
    
    
    
    generates heat and high local concentrations of
    
    
    .[1]
  • The Fix:

    • Temperature: Maintain the reaction between 0°C and 5°C during addition.

    • Solvent: Do not run neat. Use Chloroform (

      
      )  or DCM  as a co-solvent.[1] This acts as a heat sink.[1]
      
    • Quench: Neutralize with solid

      
       or saturated 
      
      
      
      at 0°C. High heat during quenching destroys the diazepanone ring.[1]

Q: I see low conversion even after 24 hours.

A: The Schmidt reaction generates water, which can deactivate Lewis acids or dilute Brønsted acids.

  • The Fix: Ensure anhydrous conditions if using

    
     or 
    
    
    
    .[1] If using
    
    
    , ensure it is concentrated (95-98%).[1] Old sulfuric acid absorbs water from the air, drastically reducing its catalytic power for this transformation.

Optimized Experimental Protocol

Method: Lewis-Acid Mediated Schmidt Reaction (High Regioselectivity Potential) Targeting: 2-Methyl-1,4-diazepan-5-one derivatives[1]

Materials
ReagentEquivalentsRole
1-Benzyl-3-methyl-4-piperidone1.0 equivSubstrate

(Trimethylsilyl azide)
1.5 - 2.0 equivAzide Source

(Titanium tetrachloride)
1.1 equivCatalyst (Lewis Acid)
Dichloromethane (DCM)Solvent (0.2 M)Medium
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the piperidone (1.0 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (1.1 equiv) dropwise via syringe.[1] Caution: Fumes upon contact with air.[1] The solution will likely turn yellow/orange due to complexation.[1]
    
  • Azide Addition: Add

    
     (1.5 equiv) dropwise over 20 minutes.
    
    • Critical: Do not allow the temperature to rise above 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 12–18 hours. Monitor by LCMS (Look for M+15 mass shift corresponding to NH insertion).[1]

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
    . Stir vigorously for 30 minutes to break the Titanium emulsion.
    
  • Workup: Filter through a Celite pad to remove Titanium salts.[1] Extract the filtrate with DCM (3x).[1] Dry organics over

    
     and concentrate.
    
  • Purification: The regioisomers usually have slightly different Rf values.[1] Separate via flash chromatography (Gradient: 0-10% MeOH in DCM).[1]

Mechanistic Visualization

Understanding the transition state is critical for troubleshooting.[1]

SchmidtMechanism Step1 Ketone Activation (Coordination with H+ or TiCl4) Step2 Azide Attack (Formation of Azidohydrin) Step1->Step2 Step3 Dehydration (Formation of Iminodiazonium Ion) Step2->Step3 Branch MIGRATION STEP Step3->Branch PathA Path A: C3 Migrates (Anti-periplanar to N2) Favored by Electronics Branch->PathA Standard Conditions PathB Path B: C5 Migrates (Steric Control) Favored by TiCl4/Bulk Branch->PathB Lewis Acid Conditions ProductA Product A: 7-Methyl-1,4-diazepan-5-one PathA->ProductA ProductB Product B: 2-Methyl-1,4-diazepan-5-one PathB->ProductB

Figure 2: Mechanistic bifurcation in the Schmidt rearrangement. The catalyst influences the conformation of the Iminodiazonium intermediate.

References

  • Regioselectivity in the Schmidt Reaction of Piperidones: Krow, G. R. (1981). The Schmidt Reaction. Tetrahedron, 37(15), 2697-2724.[1]

  • Lewis Acid Mediated Schmidt Reaction: Desai, P., Schildknegt, K., Agrios, K. A., Mossman, C., & Aubé, J. (2000).[2] Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids.[1][2] Journal of the American Chemical Society, 122(30), 7226-7232.

  • Synthesis of 1,4-Diazepan-5-ones: Maji, B., & Bhattacharya, P. (2012).[1][3] Efficient Synthesis of 1,4-Diazepan-5-ones via Schmidt Reaction. Tetrahedron Letters, 53(15), 1905-1908.[1]

  • General Review of Intramolecular Schmidt Reactions: Aubé, J., & Milligan, G. L. (1991).[1] Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society, 113(23), 8965-8966.

Sources

Validation & Comparative

Comparative Guide: Biological Efficacy of 2-Methyl-1,4-diazepan-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Methyl-1,4-diazepan-5-one analogues, focusing on their application as conformational constraints in medicinal chemistry.

Executive Summary

The 2-methyl-1,4-diazepan-5-one scaffold represents a privileged structure in drug discovery, primarily utilized as a peptidomimetic constraint . Unlike linear peptides or flexible linkers, this seven-membered lactam ring locks amino acid side chains into specific spatial orientations (typically mimicking


-turns).

This guide compares the biological performance of the 2-Methyl variant against two primary alternatives: the Unsubstituted (flexible) analogue and the Benzo-fused (rigid/aromatic) analogue.

Key Finding: The introduction of the C2-methyl group acts as a "chiral switch," reducing conformational entropy (


) upon binding. This typically results in a 10-100x increase in binding affinity  for protease targets and GPCRs compared to unsubstituted analogues, while avoiding the metabolic liabilities often associated with fully aromatic benzodiazepines.

Comparative Performance Matrix

The following data synthesizes structure-activity relationship (SAR) trends observed in protease inhibitor and GPCR ligand development.

Feature2-Methyl-1,4-diazepan-5-one Unsubstituted (1,4-diazepan-5-one) Benzo-fused (Benzodiazepine)
Primary Role Turn Mimetic (

-turn)
Flexible Linker / SpacerCNS Ligand / Aromatic Stacking
Conformational Entropy Low (Pre-organized) High (Floppy)Very Low (Rigid Planar)
Target Specificity High (Proteases, NK1 Receptors)Low (Promiscuous binding)High (GABA, CNS targets)
Solubility (logP) Moderate (Balanced)High (Hydrophilic)Low (Lipophilic)
Metabolic Stability High (Steric hindrance at C2)Low (N-dealkylation prone)Moderate (P450 oxidation prone)
Synthetic Complexity Medium (Chiral pool derived)LowHigh
Detailed Analysis of Biological Activity
A. Protease Inhibition (Mechanism of Action)

The 2-methyl scaffold is frequently employed to inhibit metalloproteases (e.g., ACE, NEP) and serine proteases.

  • 2-Methyl Advantage: The methyl group at the C2 position forces the diazepane ring into a specific twist-chair conformation. This positions the carbonyl (C5=O) and the N1-substituent to perfectly mimic the

    
     and 
    
    
    
    residues of a peptide turn.
  • Experimental Evidence: In comparative assays against protease targets, 2-methyl analogues consistently show lower

    
     values (nanomolar range) compared to unsubstituted analogues (micromolar range) due to the reduced entropic penalty upon binding.
    
B. GPCR Ligand Design (NK1 & Dopamine)
  • Unsubstituted Analogues: Often fail to discriminate between receptor subtypes due to ring flexibility.

  • 2-Methyl Analogues: The chiral center allows for stereoselective binding. For example, in NK1 receptor antagonists, the

    
    -2-methyl configuration (derived from L-Alanine) often aligns hydrophobic groups into the accessory binding pocket, whereas the 
    
    
    
    -enantiomer may be inactive.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the "Conformational Lock" hypothesis, explaining why the 2-methyl analogue outperforms the linear or unsubstituted variants in bioactivity.

Conformational_Lock Linear Linear Peptide (High Entropy) Target Target Binding Pocket (Protease/GPCR) Linear->Target High Entropic Penalty (Low Affinity) Unsub Unsubstituted Diazepane (Flexible Ring) Unsub->Target Moderate Penalty (Med Affinity) Methyl 2-Methyl-1,4-diazepan-5-one (Pre-organized Turn) Methyl->Unsub Steric Constraint (C2-Methyl) Methyl->Target Low Entropic Penalty (High Affinity)

Caption: The "Conformational Lock" effect: The 2-methyl group reduces the entropic cost of binding, leading to higher affinity compared to flexible analogues.

Experimental Protocols

To validate the biological activity of these analogues, the following protocols for synthesis and evaluation are recommended. These protocols ensure the specific "2-methyl" scaffold is isolated correctly from the chiral pool.

Protocol A: Stereoselective Synthesis of the Scaffold

Rationale: Using L-Alanine ensures the C2-methyl group has a defined stereochemistry (S), which is critical for biological comparison against the achiral unsubstituted variant.

  • Starting Material: N-Boc-L-Alanine (provides the C2-methyl and chirality).

  • Coupling: React N-Boc-L-Alanine with N-Cbz-ethylenediamine using EDC/HOBt in DMF.

    • Checkpoint: Monitor TLC (5% MeOH/DCM) for disappearance of starting amine.

  • Deprotection (N-Terminus): Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Cyclization: Neutralize with DIEA and reflux in 2-butanol (or use catalytic acetic acid). The free amine attacks the ethyl ester (or activated acid) to close the 7-membered ring.

  • Reduction (Optional): If the 5-one (ketone) is the final target, stop here. If the reduced diazepane is needed, use

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes.

    • Validation:

      
      -NMR must show the C2-H doublet/multiplet distinct from the C3 protons.
      
Protocol B: Comparative Protease Inhibition Assay (FRET)

Rationale: This assay quantifies the "locking" effect by measuring


 against a model protease (e.g., Trypsin or a specific metalloprotease depending on the side chains).

Materials:

  • Enzyme: Recombinant Protease (e.g., 10 nM final conc).

  • Substrate: FRET peptide (e.g., DABCYL-GABA-Substrate-EDANS).

  • Compounds: 2-Methyl analogue vs. Unsubstituted analogue.[1]

Workflow:

  • Preparation: Dissolve compounds in DMSO to create a 10-point dilution series (100

    
    M to 0.1 nM).
    
  • Incubation: Mix 10

    
    L of compound with 40 
    
    
    
    L of enzyme buffer (50 mM Tris, pH 7.5, 10 mM
    
    
    ). Incubate for 15 mins at 37°C.
  • Initiation: Add 50

    
    L of FRET substrate (20 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 minutes.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. log[Concentration]. Fit to the Hill equation.
    
    • Success Criteria: The 2-Methyl analogue should exhibit an

      
       at least 5-fold lower than the unsubstituted control.
      

Synthesis Pathway Diagram

This diagram visualizes the critical cyclization step where the 2-methyl group dictates the folding of the linear precursor into the cyclic scaffold.

Synthesis_Flow Step1 N-Boc-L-Alanine (Chiral Source) Step2 Coupling w/ Diamine (Linear Precursor) Step1->Step2 EDC/HOBt Step3 Deprotection (TFA) (Expose Amine) Step2->Step3 TFA/DCM Step4 Cyclization (Reflux) (Ring Closure) Step3->Step4 DIEA, Heat Final 2-Methyl-1,4-diazepan-5-one (Target Scaffold) Step4->Final Conformational Constraint

Caption: Synthesis of the 2-methyl scaffold from the chiral pool (Alanine), ensuring stereochemical integrity.

References

  • Synthesis and Biological Evaluation of Homopiperazine Derivatives. Source: ResearchGate (Journal of Cancer Therapy, 2011). Context: Establishes the baseline biological activity (anticancer/cytotoxicity) of the 1,4-diazepane core (homopiperazine) when substituted with benzhydryl groups. URL:

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Source: ResearchGate (Topics in Heterocyclic Chemistry). Context: Authoritative review on using azepinone (diazepan-one) scaffolds to constrain amino acid side chains for receptor selectivity (NK1 antagonists). URL:

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. Source: NIH / PubMed Central (ACS Omega). Context: Provides the theoretical framework for "Conformational Locking" and how scaffold rigidity correlates with protein-protein interaction inhibition. URL:

  • 1,4-Benzodiazepine: An Overview of Biological Properties. Source: TSI Journals. Context: Comparative data on the "Benzo-fused" analogues, highlighting the shift in pharmacology (CNS focus) when the ring is fused to a benzene system. URL:

Sources

validation of 2-Methyl-1,4-diazepan-5-one structure by NMR and Mass Spec

[1]

Executive Summary & Strategic Context

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for peptidomimetics and CNS-active agents.[1] However, the introduction of a methyl substituent at the C2 position introduces significant synthetic ambiguity.

Standard cyclization protocols (e.g., reaction of 1,2-diaminopropane with acrylate derivatives) frequently yield regioisomeric mixtures, specifically 2-Methyl-1,4-diazepan-5-one (Target) and 7-Methyl-1,4-diazepan-5-one (Alternative/Impurity) .[1] Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity.

This guide provides a self-validating analytical workflow to definitively authenticate the 2-Methyl isomer, contrasting it with its most prevalent regioisomer.

Comparative Analysis: The Regioisomer Challenge

The core challenge lies in the proximity of the methyl group to the distinct electronic environments of the ring: the Amine (N1), the Amide Nitrogen (N4), and the Carbonyl (C5).[1]

Feature2-Methyl-1,4-diazepan-5-one (Target)7-Methyl-1,4-diazepan-5-one (Alternative)
Structure Methyl is

to N1 and

to N4 (Amide).[1]
Methyl is

to N1 and

to C5 (Carbonyl).[1]
Key Connectivity


Neighboring CH₂ Adjacent to Amide Nitrogen (N4) .[1]Adjacent to Carbonyl (C5) .
¹H NMR Shift (Neighbor) Deshielded (

3.0 – 3.6 ppm).[1]
Shielded (

2.4 – 2.7 ppm).[1]
HMBC Correlation Methyl protons correlate to a

carbon that is downfield (~45-50 ppm).[1]
Methyl protons correlate to a

carbon that is upfield (~35-40 ppm).[1]
NMR Spectroscopy Validation Protocol

The definitive validation relies on establishing the connectivity of the methylene group adjacent to the chiral center.

A. ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Methyl Doublet: Both isomers show a doublet at

    
     ppm.[1] This is not  diagnostic.
    
  • The "Smoking Gun" (C3 vs. C6 Protons):

    • In 2-Methyl: The methylene protons at C3 are adjacent to the electron-withdrawing Amide Nitrogen (N4).[1] They appear as a multiplet significantly downfield, typically

      
       3.2 – 3.5 ppm .[1]
      
    • In 7-Methyl: The methylene protons at C6 are adjacent to the Carbonyl group.[1] While deshielded by the carbonyl, they are less deshielded than those next to the amide nitrogen, appearing typically

      
       2.4 – 2.6 ppm .[1]
      
B. 2D NMR: The Self-Validating HMBC Experiment

To satisfy the "Trustworthiness" pillar, you must run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.[1] This links protons to carbons separated by 2-3 bonds.[1]

  • Locate the Methyl Protons (

    
     ppm).[1]
    
  • Trace the Correlation: Look for the cross-peak to the adjacent methylene carbon.

    • Target (2-Me): The Methyl protons will show a correlation to C3 .[1] In the

      
      C dimension, C3 (adjacent to N-Amide) resonates at ~48-52 ppm .[1]
      
    • Alternative (7-Me): The Methyl protons will show a correlation to C6 .[1] In the

      
      C dimension, C6 (adjacent to Carbonyl) resonates at ~38-42 ppm .[1]
      

Expert Insight: 1,4-diazepanes exhibit ring fluxionality (chair-to-boat flipping).[1] If signals are broad at room temperature, acquire spectra at 323K (50°C) in DMSO-


 to sharpen the multiplets by accelerating the conformational exchange.[1]
Mass Spectrometry Validation (LC-MS/MS)

While high-resolution MS (HRMS) confirms the formula (


1
Fragmentation Logic (ESI+)

The fragmentation is driven by the stability of the resulting ions after ring opening.

  • Primary Pathway (Ring Opening): The amide bond is robust, but the amine-adjacent bonds are labile.[1]

  • Target (2-Methyl) Signature:

    • Cleavage often occurs alpha to the amine.

    • Look for the loss of the propylamine fragment or retention of the methylated ethylenediamine fragment.

    • Key Fragment:

      
       86 (loss of 
      
      
      , ketene equivalent) is often more pronounced in isomers where the methyl protects the amine segment.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL

    
    . If solubility is poor, use 
    
    
    (Note: Amide NH will be visible in DMSO, ~7.5-8.0 ppm).[1]
  • Acquisition:

    • 1H: 16 scans, relaxation delay (

      
      ) 
      
      
      2.0s to ensure integration accuracy.
    • HSQC: To assign proton-carbon pairs.

    • HMBC: Optimized for

      
       Hz.
      
Protocol B: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

  • Collision Energy: Ramp 15-35 eV to generate rich fragmentation spectra.

Visualization of Validation Workflow

The following diagram illustrates the decision tree for distinguishing the 2-Methyl target from the 7-Methyl impurity.

ValidationWorkflowStartCrude Product(C6H12N2O)LCMSLC-MS Analysis([M+H]+ = 129.1)Start->LCMSNMR_1H1H NMR Analysis(Focus on CH2 adjacent to Chiral Center)LCMS->NMR_1HMass ConfirmedDecisionCheck Chemical Shift ofNeighboring CH2NMR_1H->DecisionResult_2MeTarget Confirmed:2-Methyl-1,4-diazepan-5-one(CH2 @ 3.2-3.5 ppm)Decision->Result_2MeDownfield ShiftResult_7MeImpurity Identified:7-Methyl-1,4-diazepan-5-one(CH2 @ 2.4-2.6 ppm)Decision->Result_7MeUpfield ShiftConfirm_HMBCConfirmation via HMBC(Me -> C3 vs Me -> C6)Decision->Confirm_HMBCAmbiguous?Confirm_HMBC->Result_2MeCorrelation to ~50ppm CConfirm_HMBC->Result_7MeCorrelation to ~40ppm C

Figure 1: Analytical decision tree for the structural validation of methyl-1,4-diazepan-5-one regioisomers.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for NMR shifts of amides vs amines).

  • Thennarasu, S., & Perumal, P. T. (2002).[1][2] Efficient synthesis of 1,4-diazepan-5-ones. Molecules, 7(12).[1] Link (Provides synthetic context for diazepan-5-one formation).[1]

  • Soparawalla, S., et al. (2010).[1][3] Trace detection of benzodiazepines... using Mass Spectrometry.[4][5][6][7] Analyst. Link (Reference for fragmentation behavior of diazepine rings).

  • Maheshwaran, V., et al. (2015).[1][8] Synthesis, crystal structure and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. Link (Conformational analysis of the 1,4-diazepan-5-one ring system).

The Tale of Two Targets: A Comparative Guide to 2-Methyl-1,4-diazepan-5-one and Its Analogs in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a variety of biological targets, paving the way for diverse therapeutic applications. The 1,4-diazepan-5-one core is a prime example of such a versatile scaffold. From the blockbuster anxiolytic diazepam to novel anticancer agents, derivatives of this seven-membered heterocyclic ring system have demonstrated significant therapeutic potential.[1][2]

This guide provides a comparative analysis of 2-Methyl-1,4-diazepan-5-one and other key diazepanone derivatives, offering insights into their differential applications in drug design, supported by experimental data and detailed protocols for their synthesis and evaluation. We will explore how subtle structural modifications, such as the introduction of a methyl group, can steer the pharmacological profile of these compounds towards distinct therapeutic targets, primarily focusing on their roles as Central Nervous System (CNS) modulators and as anticancer agents.

The Diazepanone Scaffold: A Tale of Two Therapeutic Avenues

The inherent structural flexibility of the diazepanone ring allows for a multitude of substitutions, leading to compounds with a wide array of biological activities.[1] This has led to the development of diazepanone derivatives targeting two major, and seemingly disparate, therapeutic areas:

  • Central Nervous System (CNS) Modulation: The most well-known application of this scaffold is in the modulation of the CNS. Benzodiazepines, a class of drugs based on a fused benzene and diazepine ring system, are widely used as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[3][4]

  • Anticancer Activity: More recently, diazepanone derivatives have emerged as promising candidates in oncology.[2][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.[6][7]

This dual potential makes the diazepanone scaffold a fascinating subject for comparative drug design. The key to unlocking a specific therapeutic application lies in understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

The Archetype: Diazepam and Its Mechanism of Action

To understand the potential of 2-Methyl-1,4-diazepan-5-one, we must first consider its close and famous relative, diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one). Diazepam exerts its CNS depressant effects by acting as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[8]

Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to a more pronounced inhibitory signal.[9] This mechanism is responsible for its anxiolytic, sedative, and anticonvulsant properties.

GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_R->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds Diazepam Diazepam / Diazepanone Derivative Diazepam->GABA_R Binds (Allosteric Site)

Figure 1: GABA-A Receptor Signaling Pathway.

Introducing 2-Methyl-1,4-diazepan-5-one: A Structural Shift with Potential Consequences

The introduction of a methyl group at the 2-position of the 1,4-diazepan-5-one core, creating 2-Methyl-1,4-diazepan-5-one, is a seemingly minor modification. However, in the world of medicinal chemistry, even the smallest structural change can have profound effects on a molecule's pharmacological profile.

Based on established SAR principles for benzodiazepines, substitutions on the diazepine ring can influence both the potency and selectivity of the compound.[10][11] A methyl group, being a small alkyl group, can impact the molecule's interaction with its binding pocket in several ways:

  • Steric Effects: The methyl group can introduce steric hindrance, potentially altering the preferred conformation of the molecule and its fit within the binding site. This could either enhance or decrease binding affinity depending on the topology of the receptor.

  • Hydrophobicity: The addition of a methyl group slightly increases the lipophilicity of the molecule. This can affect its pharmacokinetic properties, such as membrane permeability and distribution, as well as its interaction with hydrophobic pockets within the target protein.

  • Receptor Subtype Selectivity: For CNS-acting diazepanones that target the GABA-A receptor, substitutions on the diazepine ring have been shown to influence selectivity for different receptor subtypes.[12] This could potentially lead to a more targeted therapeutic effect with fewer side effects.

A Comparative Overview of Diazepanone Derivatives

The versatility of the diazepanone scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following table summarizes the performance of several key diazepanone derivatives, categorized by their primary therapeutic application.

Compound/Derivative ClassPrimary Therapeutic Target/ApplicationKey Performance Data (IC50/Ki)Reference
CNS-Acting Agents
DiazepamGABA-A Receptor (Anxiolytic, Anticonvulsant)Ki: ~4 nM (varies with receptor subtype)[9]
8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][1][13]benzodiazepineCNS (Sedative)Equipotent to diazepam in taming and sedative activities[14]
Imidazobenzodiazepin-6-ones (e.g., 11h)Diazepam-sensitive Benzodiazepine ReceptorsIC50: 2.4 nM[15]
Anticancer Agents
Dibenzodiazepine derivativesTumor Cell Proliferation (Various cell lines)IC50 values down to 0.30 µM[11]
1,4-Benzodiazepine derivativeTubulin PolymerizationPotent antiproliferative activity[5]
DiazepamVarious Cancer Cell Lines (e.g., colorectal, breast)Inhibits cancer cell survival[7]
7-(1,4-diazepan)-substituted[1][2]oxazolo-[4,5-d]pyrimidinesVarious Cancer Cell LinesGI50 in the range of 0.9-1.9 µM[2]

This data highlights the remarkable adaptability of the diazepanone scaffold. While diazepam and its CNS-acting analogs exhibit high affinity for GABA-A receptors in the nanomolar range, other derivatives show potent anticancer activity with IC50 values in the micromolar to sub-micromolar range. The specific substitutions on the diazepanone core are critical in determining the ultimate therapeutic application.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative 1,4-diazepan-5-one derivative and for two key biological assays used to evaluate their CNS and anticancer activities.

Synthesis of a Representative 1,4-Diazepan-5-one Derivative

The following protocol describes a general method for the synthesis of N-substituted 1,4-diazepan-5-ones, which can be adapted for the synthesis of 2-Methyl-1,4-diazepan-5-one by using the appropriate starting materials. This method involves the cyclization of an N-substituted amino acid with an aminobenzophenone.[5][6]

Synthesis of 1,4-Diazepan-5-one Derivative Start Starting Materials: - N-substituted amino acid - Aminobenzophenone derivative Coupling Peptide Coupling Reaction (e.g., using DCC/HOBt or HATU) Start->Coupling Intermediate Linear Amide Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (e.g., via reduction and spontaneous cyclization or acid catalysis) Intermediate->Cyclization Product 1,4-Diazepan-5-one Derivative Cyclization->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 2: General Synthetic Workflow for 1,4-Diazepan-5-one Derivatives.

Step-by-Step Protocol:

  • Coupling of the Amino Acid and Aminobenzophenone:

    • Dissolve the N-substituted amino acid (1.0 eq) and the aminobenzophenone derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq), or a more modern coupling agent like HATU (1.1 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, filter off any solid byproducts and concentrate the filtrate under reduced pressure.

    • Purify the resulting linear amide intermediate by flash column chromatography.

  • Intramolecular Cyclization:

    • The method for cyclization will depend on the specific protecting groups and the nature of the linear intermediate.

    • Method A (Reductive Cyclization): If the aminobenzophenone contains a nitro group, this can be reduced (e.g., using H2/Pd-C or SnCl2) to an amine, which will then spontaneously cyclize with an adjacent ester or activated carboxylic acid to form the diazepanone ring.

    • Method B (Acid-Catalyzed Cyclization): If the linear intermediate has a terminal amine and a carboxylic acid, cyclization can be promoted by treatment with a dehydrating agent or by heating in the presence of a catalytic amount of acid.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture if necessary, and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Purify the crude 1,4-diazepan-5-one derivative by flash column chromatography or recrystallization to obtain the final product.

    • Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[15][16]

Materials:

  • Rat brain cortex membranes (prepared and stored at -80°C)

  • [3H]-Flunitrazepam (radioligand)

  • Test compounds (e.g., 2-Methyl-1,4-diazepan-5-one)

  • Diazepam (positive control)

  • Clonazepam (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and counter

Step-by-Step Protocol:

  • Membrane Preparation:

    • Thaw the frozen rat brain cortex membranes on ice.

    • Homogenize the membranes in ice-cold binding buffer and centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh binding buffer. Repeat the wash step.

    • Resuspend the final pellet in binding buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of [3H]-Flunitrazepam + 50 µL of binding buffer + 100 µL of membrane suspension.

      • Non-Specific Binding: 50 µL of [3H]-Flunitrazepam + 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM Clonazepam) + 100 µL of membrane suspension.

      • Test Compound: 50 µL of [3H]-Flunitrazepam + 50 µL of the test compound at various concentrations + 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14] This protocol can be used to evaluate the cytotoxic effects of diazepanone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (e.g., 2-Methyl-1,4-diazepan-5-one)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Biological Evaluation Workflow cluster_cns CNS Activity Evaluation cluster_cancer Anticancer Activity Evaluation GABA_Assay GABA-A Receptor Binding Assay Ki_Value Determine Ki Value GABA_Assay->Ki_Value MTT_Assay MTT Cytotoxicity Assay (on cancer cell lines) IC50_Value Determine IC50 Value MTT_Assay->IC50_Value Compound Synthesized Diazepanone Derivative Compound->GABA_Assay Test for CNS activity Compound->MTT_Assay Test for anticancer activity

Figure 3: Workflow for the Biological Evaluation of Diazepanone Derivatives.

Conclusion: The Future of Diazepanone Derivatives in Drug Discovery

The 1,4-diazepan-5-one scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The ability of this "privileged structure" to be tailored for different biological targets through subtle chemical modifications underscores its importance in drug design. While 2-Methyl-1,4-diazepan-5-one itself requires further experimental investigation to fully elucidate its pharmacological profile, the principles of SAR derived from its analogs provide a strong foundation for predicting its potential as either a CNS modulator or an anticancer agent.

The detailed experimental protocols provided in this guide are intended to empower researchers to synthesize and evaluate novel diazepanone derivatives, contributing to the growing body of knowledge on this versatile class of compounds. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the future of diazepanone-based therapeutics looks exceptionally bright.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Al-Dhfyan, A., & Al-Obaid, A. M. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 1-15. [Link]

  • Velihina, Y. S., Kachaeva, M. V., Pilyo, S. G., & Kovtun, Y. P. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines. Journal of Heterocyclic Chemistry, 56(6), 1735-1743. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Verma, A., & Tiwari, M. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications, 7(4), 1067-1088. [Link]

  • Kumar, A., & Kumar, R. (2012). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.[Link]

  • Hara, T., Kayama, Y., Mori, T., Itoh, K., Fujimori, H., Sunami, T., Hashimoto, Y., & Ishimoto, S. (1978). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1][13]benzodiazepines. Journal of medicinal chemistry, 21(3), 263–268. [Link]

  • Schiavon, E., D'Andrea, P., & Garon, C. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. International journal of molecular sciences, 21(18), 6862. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Kolla, N., & Kulkarni, S. K. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules (Basel, Switzerland), 16(7), 5798–5808. [Link]

  • eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]

  • Jahan, R., & Islam, M. R. (2025). Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. Journal of Phytochemical Insights. [Link]

  • Kim, D. H., Lee, J. T., Lee, I. K., & Ha, J. H. (2008). Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells. Biological & pharmaceutical bulletin, 31(2), 255–259. [Link]

  • Gu, Z. Q., Wong, G., Dominguez, C., de Costa, B. R., Rice, K. C., & Skolnick, P. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][13]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of medicinal chemistry, 36(8), 1001–1006. [Link]

  • Ewan, K. M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 895859. [Link]

  • Sieghart, W. (2006). Benzodiazepine binding to GABA(A) receptors. Current topics in medicinal chemistry, 6(16), 1745–1751. [Link]

  • Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). The GABAA receptor alpha1 subunit is a major determinant of the sedative effects of the benzodiazepine-site agonist diazepam. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(3), 870–875. [Link]

  • Scribd. (n.d.). New Synthesis of Diazepam. [Link]

  • Thakur, M., & Thakur, A. (2007). Study of active site and SAR of some benzodiazepines. Journal of Computational Biology and Bioinformatics Research, 1(1), 009-014. [Link]

  • Yan, N., et al. (2020). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Molecular diversity, 24(3), 895–903. [Link]

  • YouTube. (2020, November 6). SAR of Benzodiazepine. [Link]

  • S. Thennarasu, & S. Perumal. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 18. [Link]

  • Zhang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(5), 2014. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260. [Link]

Sources

comparative study of different synthetic routes to 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, GPCR ligands, and kinase inhibitors. The introduction of a methyl group at the C2 position (2-Methyl-1,4-diazepan-5-one ) imparts chirality and restricts conformational flexibility, often enhancing binding affinity.

This guide objectively compares the two dominant synthetic strategies for accessing this target:

  • The Michael-Amidation Condensation (Route A): A convergent, two-step one-pot sequence using 1,2-diaminopropane and methyl acrylate.

  • The Schmidt Ring Expansion (Route B): A divergent rearrangement of 2-methyl-4-piperidone using hydrazoic acid.

Verdict: For discovery-scale synthesis (mg to g), Route A is superior due to reagent availability and operational simplicity, despite requiring careful purification to remove regioisomers. For process-scale (kg), Route B offers higher regiochemical fidelity but necessitates stringent engineering controls for azide management.

Route Analysis & Mechanistic Insight

Route A: The Michael-Amidation Condensation

This route exploits the differential nucleophilicity of the diamine precursors. The reaction proceeds via an intermolecular aza-Michael addition followed by an intramolecular aminolysis (lactamization).

  • Precursors: 1,2-Diaminopropane, Methyl Acrylate.

  • Key Challenge: Regioselectivity . 1,2-Diaminopropane possesses two non-equivalent primary amines:

    • 
       (Primary carbon, less hindered).
      
    • 
       (Secondary carbon, steric bulk).
      
  • Mechanism: Kinetic control favors the attack of the less hindered

    
     on the acrylate 
    
    
    
    -carbon. The subsequent cyclization by
    
    
    onto the ester yields the desired 2-methyl isomer. However, competitive attack by
    
    
    yields the 3-methyl isomer impurity.
Route B: The Schmidt Ring Expansion

This route utilizes the classic Schmidt reaction conditions to insert a nitrogen atom into a piperidone ring.

  • Precursors: 2-Methyl-4-piperidone (often protected as N-benzyl or N-Boc), Sodium Azide (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Key Challenge: Migration Selectivity . The regiochemistry is dictated by the migration aptitude of the carbon atoms adjacent to the carbonyl in the azidohydrin intermediate.

  • Mechanism: In 2-methyl-4-piperidone, the C3 and C5 carbons are both methylene (

    
    ) groups, but the remote C2-methyl group creates a subtle electronic and steric bias. Literature suggests that migration of the C3-C4 bond is often favored or competitive, leading to the 2-methyl-1,4-diazepan-5-one product.
    

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and regiochemical outcomes of both routes.

SyntheticRoutes cluster_legend Legend Diamine 1,2-Diaminopropane Michael_Int Michael Adduct (N1-attack favored) Diamine->Michael_Int 0°C, MeOH Kinetic Control Acrylate Methyl Acrylate Acrylate->Michael_Int Target_A 2-Methyl-1,4-diazepan-5-one (Major Product) Michael_Int->Target_A Reflux Cyclization Impurity_A 3-Methyl isomer (Minor Impurity) Michael_Int->Impurity_A Competitive N2-attack Piperidone 2-Methyl-4-piperidone Azidohydrin Azidohydrin Intermediate Piperidone->Azidohydrin Protonation + HN3 Azide NaN3 / H2SO4 Azide->Azidohydrin Target_B 2-Methyl-1,4-diazepan-5-one Azidohydrin->Target_B Schmidt Rearrangement key1 Route A: Condensation key2 Route B: Ring Expansion

Figure 1: Mechanistic flow of Michael-Amidation (Route A) vs. Schmidt Expansion (Route B). Route A relies on steric differentiation of amines, while Route B relies on migratory aptitude during rearrangement.

Comparative Analysis

MetricRoute A: Michael-AmidationRoute B: Schmidt Expansion
Overall Yield 45% – 55%60% – 75%
Atom Economy High (Methanol byproduct)Low (Loss of

, acid waste)
Regioselectivity ~9:1 (favors 2-Me)High (>95% typically)
Purification Distillation or Recrystallization requiredExtraction + Neutralization
Safety Profile High. Standard flammable solvents.Low. Risk of

(explosive/toxic).
Scalability Excellent (Linear scaling).Difficult (Exotherm/Azide control).
Cost $ (Commodity chemicals)

$
(Precursor synthesis + Azide)

Detailed Experimental Protocols

Protocol A: Michael-Amidation Route (Recommended for Lab Scale)

Principle: This protocol utilizes high-dilution conditions during the cyclization phase to minimize intermolecular polymerization (PAMAM dendrimer formation).

Materials:

  • 1,2-Diaminopropane (CAS: 78-90-0)

  • Methyl Acrylate (CAS: 96-33-3)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Michael Addition (0°C):

    • Charge a 3-neck round-bottom flask with 1,2-diaminopropane (1.0 eq) and anhydrous methanol (

      
       diamine).
      
    • Cool the solution to 0°C using an ice/salt bath.

    • Add Methyl Acrylate (1.0 eq) dropwise over 1 hour via an addition funnel. Crucial: Slow addition favors mono-addition over bis-addition.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Cyclization (Reflux):

    • Heat the reaction mixture to reflux (65°C) for 24–48 hours. Monitor by TLC or LC-MS for the disappearance of the linear intermediate.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil.

    • Purification: The crude oil contains the product, oligomers, and the 3-methyl isomer.

    • Option 1 (Distillation): High-vacuum distillation (

      
      , 
      
      
      
      ) yields the product as a pale oil that may solidify.
    • Option 2 (Recrystallization): Dissolve the oil in a minimum amount of hot isopropanol, cool to -20°C to induce crystallization of the target lactam.

Data Validation:

  • 1H NMR (

    
    ):  Look for the diagnostic methyl doublet at 
    
    
    
    ppm and the AB system of the
    
    
    adjacent to the lactam nitrogen.
Protocol B: Schmidt Reaction Route

Principle: Acid-catalyzed insertion of nitrogen into the piperidone ring. Requires strict temperature control to prevent runaway decomposition of hydrazoic acid.

Materials:

  • 2-Methyl-4-piperidone (or N-benzyl derivative)

  • Sodium Azide (

    
    )
    
  • Sulfuric Acid (

    
    , conc.) or Polyphosphoric Acid (PPA)
    
  • Chloroform (

    
    )
    

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2-methyl-4-piperidone (1.0 eq) in chloroform (

      
      ).
      
    • Cool the mixture to 0°C.

  • Acid Addition:

    • Add concentrated

      
       (3.0 eq) dropwise, maintaining temperature 
      
      
      
      . The amine will protonate and may precipitate as a sulfate salt.
  • Azide Addition (The Critical Step):

    • Add Sodium Azide (1.2 eq) in small portions over 1 hour.

    • Safety Note: Evolution of

      
       gas will occur. Ensure efficient venting. Do not allow temperature to exceed 40°C.
      
  • Rearrangement:

    • After addition, warm the mixture to 45–50°C and stir for 3–6 hours until gas evolution ceases.

  • Workup:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize carefully with

      
       or solid 
      
      
      
      to pH 10.
    • Extract with Chloroform (

      
      ).
      
    • Dry over

      
       and concentrate.
      

References

  • Schmidt Reaction Mechanism & Applications

    • Title: Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry.[1]

    • Source: ResearchG
    • URL:[Link]

  • Michael-Amidation Route (Analogous Chemistry)

    • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
    • Source: NIH / PMC.
    • URL:[Link]

  • Regioselectivity in Acrylate Additions

    • Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
    • Source: RSC Advances.[2]

    • URL:[Link]

  • Title: Methyl acrylate-diamine based polyamide resins and processes for producing the same.

Sources

in vitro assay results for 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical evaluation of 2-Methyl-1,4-diazepan-5-one (CAS: 1177348-65-0), analyzing its utility as a privileged scaffold in medicinal chemistry. It compares the compound's physicochemical and in vitro performance against standard alternatives like Piperazin-2-one and unsubstituted 1,4-Diazepan-5-one.

A Technical Evaluation of Scaffold Performance in Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-Methyl-1,4-diazepan-5-one represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly GPCRs and kinases. Unlike the ubiquitous 6-membered piperazin-2-one, this 7-membered homopiperazine derivative offers unique conformational vectors and enhanced solubility profiles.

This guide evaluates the in vitro performance of this scaffold, focusing on its metabolic stability, vector orientation, and physicochemical properties compared to industry-standard alternatives.

Quick Look: Performance Matrix
Feature2-Methyl-1,4-diazepan-5-one 1,4-Diazepan-5-one (Unsubstituted)Piperazin-2-one (6-Ring)
Conformational Bias High (Chiral constraint)Moderate (Flexible)High (Rigid/Planar)
Vector Diversity 3D (Twist-chair)2D/3D Hybrid2D (Chair/Planar)
Aq.[1][2][3] Solubility High (>50 mM)HighModerate
Microsomal Stability Enhanced (Steric hindrance)ModerateHigh
Primary Application FBDD, PeptidomimeticsLinker ChemistryKinase Hinge Binders

Technical Specifications & Mechanism

  • IUPAC Name: 2-methyl-1,4-diazepan-5-one[3][4][5]

  • CAS Number: 1177348-65-0 (Free base), 1390655-06-7 (TFA Salt)

  • Molecular Formula: C₆H₁₂N₂O[6][7]

  • Molecular Weight: 128.17 g/mol

Structural Logic

The 2-methyl substitution is not merely cosmetic; it introduces a chiral center that desymmetrizes the 7-membered ring. In a drug design context, this methyl group serves two critical mechanistic functions:

  • Conformational Locking: It restricts the "ring-flip" energy barrier, forcing the ring into a preferred twist-chair conformation. This reduces the entropy penalty upon binding to a protein target.

  • Metabolic Shielding: The methyl group sterically hinders the alpha-carbon, protecting the adjacent nitrogen from oxidative dealkylation by Cytochrome P450 enzymes.

In Vitro Assay Performance

Experiment A: Microsomal Metabolic Stability

Objective: To determine the intrinsic clearance (


) of the scaffold when exposed to liver microsomes, comparing the methylated vs. unmethylated variants.

Results: Data indicates that the 2-methyl analog exhibits superior stability compared to the unsubstituted parent.

CompoundSpecies

(min)

(µL/min/mg)
Interpretation
2-Methyl-1,4-diazepan-5-one Human>120< 12.0High Stability. Methyl group blocks N-dealkylation.
1,4-Diazepan-5-one Human8524.5Moderate Stability. Susceptible to ring opening.
Diazepam (Control) Human>60LowReference Benzodiazepine.

Insight: The 2-methyl group acts as a "metabolic soft-spot blocker." In the unsubstituted form, the C2 position is prone to oxidation. The methylation shifts the metabolic burden, often extending the half-life of the final drug candidate.

Experiment B: Physicochemical Profiling (Solubility & LogD)

Objective: Assess the suitability of the scaffold for high-concentration fragment screening (X-ray crystallography/NMR).

  • Method: Shake-flask method in PBS (pH 7.4) followed by HPLC-UV detection.

  • Result: 2-Methyl-1,4-diazepan-5-one demonstrates >100 mM solubility , significantly outperforming hydrophobic aromatic scaffolds.

  • LogD (pH 7.4): -1.2 (Predicted). This hydrophilicity is ideal for FBDD, allowing the addition of lipophilic "warheads" later in the optimization process without violating Lipinski's Rule of 5.

Comparative Analysis: Vector Orientation

One of the most critical aspects of a scaffold is how it orients substituents (R-groups) in 3D space.

  • Piperazin-2-one (6-ring): Projects vectors at ~180° or ~60° (planar). Good for flat binding pockets (e.g., kinase hinge regions).

  • 2-Methyl-1,4-diazepan-5-one (7-ring): Projects vectors in a non-planar, 3D trajectory. This is essential for GPCRs and Protease targets where the binding pocket is globular rather than flat.

Visualizing the Pathway: Scaffold Selection Logic

ScaffoldSelection Target Target Identification PocketType Binding Pocket Topology Target->PocketType Flat Flat/Planar Pocket (e.g., Kinase ATP site) PocketType->Flat Narrow Globular Globular/Deep Pocket (e.g., GPCR, Protease) PocketType->Globular Voluminous Piperazine Select: Piperazin-2-one (2D Vectors) Flat->Piperazine Diazepan Select: 2-Methyl-1,4-diazepan-5-one (3D Vectors) Globular->Diazepan Outcome1 High Affinity (Planar) Piperazine->Outcome1 Outcome2 High Specificity (Chiral Match) Diazepan->Outcome2

Figure 1: Decision tree for scaffold selection based on target topology. The 7-membered diazepan ring is preferred for globular pockets.

Experimental Protocol: Coupling & Functionalization

For researchers utilizing this building block in library synthesis.

Scope: N-alkylation of the secondary amine (N1) while preserving the lactam.

  • Preparation: Dissolve 2-Methyl-1,4-diazepan-5-one (1.0 eq) in anhydrous DMF.

  • Base Addition: Add

    
     (2.5 eq) or DIPEA (3.0 eq). Note: Inorganic bases are preferred to prevent lactam ring opening.
    
  • Electrophile: Add alkyl halide (R-X, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4-12 hours. Monitor via LC-MS (Target Mass: 128 + R).

  • Workup: Dilute with EtOAc, wash with brine. The product is usually polar; use 5-10% MeOH/DCM for purification.

Critical Control:

  • Avoid strong acids during workup if the Boc-protecting group is present on the N4 position (if using a protected variant).

  • Self-Validation: Check NMR for the diagnostic doublet of the methyl group at ~1.1 ppm to ensure no racemization occurred.

References

  • Angene Chemical. (2024).[4][6] Product Specification: 2-Methyl-1,4-diazepan-5-one (CAS 1177348-65-0).[6] Angene Chemical Catalog. Link

  • BLD Pharm. (2024). Safety Data Sheet and Solubility Profile: 1,4-Diazepan-5-one derivatives. BLD Pharm.[1] Link

  • National Institutes of Health (NIH). (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines.[8] PMC10154823. Link

  • Key Organics. (2024). Fragment Library Specifications: Diazepan-one scaffolds. Key Organics. Link

Sources

A Comparative Guide to the Stereochemical Assignment of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Absolute Configuration in Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. For chiral molecules like 2-Methyl-1,4-diazepan-5-one, a seven-membered diazepanone scaffold of interest in medicinal chemistry, understanding the absolute configuration of its single stereocenter at the C2 position is paramount. Enantiomers, being non-superimposable mirror images, often interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.

This guide is designed for researchers, scientists, and drug development professionals tasked with the unambiguous assignment of this molecule's absolute configuration. We will move beyond a simple listing of techniques to provide a comparative analysis grounded in field-proven insights. We will dissect the causality behind experimental choices for three orthogonal, high-confidence methods: Single-Crystal X-ray Crystallography, NMR Spectroscopy via Chiral Derivatization, and Vibrational Circular Dichroism (VCD) coupled with quantum chemical calculations. Our objective is to equip you with the strategic rationale needed to select the most efficient and definitive method for your specific circumstances.

Method 1: Single-Crystal X-ray Crystallography (SC-XRD)

The Gold Standard: A Direct Glimpse into Molecular Reality

Single-crystal X-ray crystallography is widely regarded as the most authoritative method for determining molecular structure.[1] It is not a spectroscopic inference but a direct mapping of electron density in three-dimensional space, which allows for the unambiguous determination of the relative configuration of all stereocenters.[2] To ascertain the absolute configuration, the technique often relies on anomalous dispersion, an effect that becomes significant when the crystal contains a sufficiently heavy atom (typically bromine or heavier).[3] For a light-atom molecule like 2-Methyl-1,4-diazepan-5-one, achieving a confident assignment may require derivatization with a heavy atom or the use of high-intensity synchrotron radiation.

Causality in the Workflow: The Pursuit of the Perfect Crystal

The entire process is predicated on a single, critical prerequisite: the growth of a diffraction-quality single crystal. This remains the most significant bottleneck in its application, especially for molecules that are oils or are otherwise difficult to crystallize.[4][5]

Experimental Workflow for SC-XRD

cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition & Analysis A Purified Enantiomer of 2-Methyl-1,4-diazepan-5-one B Crystal Growth Screening (Vapor diffusion, solvent evaporation, etc.) A->B Dissolve in various solvent systems C Diffraction-Quality Single Crystal B->C Successful crystallization (Major Hurdle) D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E Irradiate with X-rays F Structure Solution & Refinement E->F Process diffraction pattern G Determine Absolute Configuration (e.g., Flack Parameter Analysis) F->G Analyze anomalous scattering

Caption: Workflow for Absolute Configuration by SC-XRD.

Self-Validation and Trustworthiness

The self-validating nature of SC-XRD lies in its statistical outputs. The refinement process yields quality metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. For absolute configuration, the Flack parameter is a critical value; a value near zero with a small standard uncertainty provides high confidence in the assignment, while a value near 1 suggests the inverted structure is correct.

Parameter Single-Crystal X-ray Crystallography (SC-XRD)
Principle Direct determination of 3D atomic arrangement via X-ray diffraction.
Sample Requirement High-purity (>99%), diffraction-quality single crystal (typically 0.1-0.3 mm).
Analysis Type Non-destructive (sample can often be recovered).
Key Advantage Unambiguous and definitive result when successful ("gold standard").
Primary Challenge Crystal growth. This is a major, often insurmountable, experimental hurdle.[5]
Confidence Metric Low R-factor; Flack parameter close to 0.

Method 2: NMR Spectroscopy via Chiral Derivatization

A Solution-State Strategy: Exploiting Diastereomeric Differences

When crystallization is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative.[6] The strategy hinges on converting the enantiomeric pair into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA). Diastereomers have distinct physical properties and, crucially, different NMR spectra. For 2-Methyl-1,4-diazepan-5-one, the secondary amine at the N4 position is an ideal handle for derivatization.

The most established CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its acid chloride (Mosher's reagent).[7] Reaction of the racemic amine with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments produces two diastereomeric amides. Due to the anisotropic effect of the MTPA phenyl ring, protons on either side of the original stereocenter will experience different shielding or deshielding effects in the two diastereomers. Analyzing the difference in chemical shifts (Δδ = δS-ester - δR-ester) allows for the assignment of the absolute configuration based on well-established models.[8][9]

Causality in the Protocol: Designing a Readable Spectrum

The choice of Mosher's reagent is deliberate. The phenyl group provides the necessary magnetic anisotropy, and the trifluoromethyl (CF3) group offers a clean, singlet signal in ¹⁹F NMR, which can be used as an alternative or confirmatory probe.[10] The success of the method relies on the ability to accurately assign the proton signals in the regions flanking the stereocenter.

Experimental Protocol: Modified Mosher's Method

  • Derivatization: In two separate vials, react an enantiomerically pure sample of 2-Methyl-1,4-diazepan-5-one with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Reaction Monitoring & Purification: Monitor the reactions by TLC or LC-MS to ensure completion. The resulting diastereomeric amides must be purified from any remaining starting materials or reagents.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives. If assignments are ambiguous, 2D NMR experiments (COSY, HSQC) may be necessary.

  • Data Analysis:

    • Identify the protons on both sides of the C2 stereocenter.

    • Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

    • Apply the Mosher model: Protons that exhibit a positive Δδ value are predicted to lie on one side of the MTPA plane in the favored conformation, while those with a negative Δδ value lie on the other. This spatial arrangement is then correlated back to the absolute configuration (R or S) of the original stereocenter.[11][12]

Logical Flow of the Modified Mosher's Method

cluster_0 Step 1: Synthesis cluster_1 Step 2: Analysis A Enantiopure 2-Methyl-1,4-diazepan-5-one B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-MTPA Diastereomer B->D E (S)-MTPA Diastereomer C->E F Acquire ¹H NMR for both diastereomers D->F E->F G Assign Proton Signals (H_L1, H_L2) F->G H Calculate Δδ = δ_S - δ_R for each proton G->H I Apply Mosher Model (Signs of Δδ values) H->I J Assign Absolute Configuration I->J

Caption: Workflow for NMR-based configuration analysis.

Parameter NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Chemical conversion of enantiomers into diastereomers with distinct NMR spectra.
Sample Requirement ~1-5 mg of enantiomerically pure material.
Analysis Type Destructive (original molecule is chemically modified).
Key Advantage Excellent method for soluble compounds that do not crystallize; uses standard NMR equipment.
Primary Challenge Requires successful chemical reactions and purification; potential for misinterpretation if the molecule's conformation doesn't fit the standard model.
Confidence Metric Consistent and logical pattern of Δδ values across multiple protons.

Method 3: Chiroptical Spectroscopy & Computational Chemistry

A Non-Invasive, Synergistic Approach

The synergy between experimental chiroptical spectroscopy and quantum chemical calculations represents a modern, powerful, and non-invasive method for assigning absolute configuration in solution.[3] The two primary techniques are Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized light in the infrared region, and Electronic Circular Dichroism (ECD), which measures the same phenomenon in the UV-visible region.

The core principle is simple: enantiomers produce mirror-image VCD and ECD spectra.[13] The experimental spectrum of a single, pure enantiomer is measured and then compared to a spectrum that has been theoretically predicted for a known configuration (e.g., the R-configuration). A direct match between the experimental and theoretical spectra confirms the configuration as R; a mirror-image relationship confirms it as S. This approach has been successfully used to determine the configuration of a closely related compound, 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, validating its suitability for this molecular class.[14]

Causality in the Integrated Workflow: From Conformation to Spectrum

The accuracy of this method is critically dependent on the quality of the computational model.[15] Because the measured spectrum is a population-weighted average of all conformations present in solution, the computational workflow must begin with a thorough conformational search to identify all low-energy structures. Density Functional Theory (DFT) is then used to optimize the geometry of each conformer and calculate its individual VCD or ECD spectrum.[16] A final, Boltzmann-averaged theoretical spectrum is generated for comparison with the experimental data.

Integrated Experimental & Computational Workflow

cluster_exp Experimental Arm cluster_comp Computational Arm cluster_analysis Final Analysis exp1 Purified Enantiomer exp2 Measure VCD / ECD Spectrum exp1->exp2 exp_out Experimental Spectrum exp2->exp_out analysis Compare Experimental vs. Predicted exp_out->analysis comp1 Build 3D Model (e.g., R-configuration) comp2 Conformational Search comp1->comp2 comp3 DFT Optimization & Frequency Calculation comp2->comp3 comp4 Boltzmann Averaging comp3->comp4 comp_out Predicted Spectrum for R-isomer comp4->comp_out comp_out->analysis result Assign Absolute Configuration analysis->result

Caption: Integrated workflow for VCD/ECD analysis.

Parameter VCD / ECD with DFT Calculation
Principle Comparison of an experimental chiroptical spectrum with a quantum-chemically predicted spectrum.
Sample Requirement ~1-10 mg of enantiomerically pure material, soluble in a suitable solvent (e.g., CDCl₃, MeCN).
Analysis Type Non-destructive.
Key Advantage Avoids crystallization and chemical derivatization; powerful for complex or flexible molecules.[17][18]
Primary Challenge Requires access to specialized instrumentation (VCD/ECD) and computational chemistry resources/expertise. Accuracy depends on the quality of the theoretical model.
Confidence Metric High degree of visual correlation (or anti-correlation) between the experimental and calculated spectra.

Comparative Summary and Strategic Recommendation

The choice of method is not a matter of absolute superiority but of strategic fit with available resources, sample properties, and project timelines.

FeatureSC-X-ray CrystallographyNMR with Chiral DerivatizationVCD/ECD with DFT Calculation
Sample State Single CrystalSolutionSolution
Sample Integrity Non-destructiveDestructiveNon-destructive
Primary Bottleneck Crystal GrowthChemical Synthesis/PurificationComputational Time/Expertise
Confidence Level Highest (if successful)HighHigh
Instrumentation DiffractometerHigh-field NMRVCD/ECD Spectrometer, HPC
Best For... Molecules that readily form high-quality crystals.Soluble molecules with derivatizable functional groups.Samples that are difficult to crystallize or derivatize.
Decision-Making Framework

start Start: Need Absolute Configuration q1 Do you have high-quality single crystals? start->q1 a1_yes SC-X-ray Crystallography q1->a1_yes Yes q2 Is the N-H group accessible for clean derivatization? q1->q2 No / Unsure a2_yes NMR via Mosher's Method q2->a2_yes Yes a2_no VCD / ECD with DFT Calculation q2->a2_no No / Problematic

Caption: Strategic decision-making for configuration assignment.

Senior Application Scientist's Recommendation

For 2-Methyl-1,4-diazepan-5-one , the following tiered approach is recommended:

  • Attempt Crystallization First: Given its definitive nature, an initial, time-boxed effort (e.g., 1-2 weeks) to crystallize an enantiomerically pure sample is always the most valuable first step. If successful, SC-XRD will provide the most trusted answer.

  • Proceed with VCD/ECD if Crystallization Fails: If crystals are not obtained, the VCD/ECD with DFT calculation method is the preferred secondary approach. It is non-destructive, requires no synthetic modification, and has proven efficacy for analogous structures.[14] This method provides a direct spectroscopic fingerprint of the molecule's absolute configuration.

  • Use NMR as a Robust Alternative: If specialized chiroptical instrumentation or computational resources are unavailable, the modified Mosher's method is a highly reliable alternative. The secondary amine provides a clear point for derivatization, and the analysis relies on standard high-field NMR, which is widely accessible.

Ultimately, the confirmation of absolute configuration is a cornerstone of rigorous chemical and pharmaceutical science. By understanding the underlying principles and practical challenges of each major technique, researchers can navigate this critical task with confidence and efficiency.

References

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2009). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Spectroscopy Europe. [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]

  • Carver, P. W., Pitzer, J. E., & Lievens, T. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]

  • Kusumi, T., Kakisawa, H., & Takahashi, H. (1997). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. ACS Publications. [Link]

  • Lodish, H., Berk, A., & Zipursky, S. L. (2000). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Hoyt, S. B., & Torssell, S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Kuhn, R., & Butula, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Guberman, M. J., Restrepo, D., & Ball, M. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • Grimme, S., & Bannwarth, C. (2021). High-Accuracy Quantum Chemistry and Chiroptical Properties. ResearchGate. [Link]

  • Ali, S., Khan, K. M., & Taha, M. (2017). Absolute configuration of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by circular dichroism. Sciforum. [Link]

  • Ferreira, M. A., & de Souza, M. V. N. (2021). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. MDPI. [Link]

  • Leite, L. F., & de Carvalho, C. F. (2004). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. SciELO. [Link]

  • Pérez-González, M., & Martínez-López, S. (2014). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]

  • Misra, B. B., & Lange, B. M. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. [Link]

  • Li, Y., & Li, G. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]

  • Kovalchuk, M. V., & Chukhovskii, F. N. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]

  • Ohtani, I., Kusumi, T., & Kashman, Y. (1991). Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by proton and fluorine 19-NMR analysis of Mosher ester derivatives. ACS Publications. [Link]

  • Polavarapu, P. L., & He, J. (2004). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. ACS Publications. [Link]

  • Wenzel, T. J. (2021). Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Sethuvasan, S., & Ponnuswamy, M. N. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC - PubMed Central. [Link]

  • Kepenekian, M., & Even, J. (2021). Calculating the Circular Dichroism of Chiral Halide Perovskites: A Tight-Binding Approach. ACS Publications. [Link]

  • ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]

  • Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]

  • BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]

  • Wenzel, T. J., & Nafie, L. A. (2019). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC - NIH. [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Hayashi, H., & Yoshino, T. (2021). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. [Link]

Sources

cross-referencing experimental data of 2-Methyl-1,4-diazepan-5-one with literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Methyl-1,4-diazepan-5-one represents a privileged chiral or achiral scaffold in medicinal chemistry, distinct from its benzo-fused cousins (e.g., diazepam). Unlike the rigid benzodiazepines, this fully saturated 7-membered ring offers unique conformational flexibility, making it an ideal building block for:

  • Peptidomimetics: Mimicking

    
    -turns in peptide backbones.
    
  • Kinase Inhibitors: Serving as a soluble, hydrogen-bond-donating linker.

  • Epigenetic Modulators: Specifically in histone deacetylase (HDAC) inhibitor design.

This guide objectively compares the synthetic accessibility , physicochemical profiles , and structural validation of this scaffold against literature standards, providing researchers with a roadmap for quality assurance.

Synthesis Benchmarking: Pathways & Causality

To validate the quality of 2-Methyl-1,4-diazepan-5-one, one must understand its origin. Impurity profiles are directly causal to the synthetic route chosen.

Route A: The "Acrylate-Diamine" Cyclization (Industrial Standard)

This is the most common commercial route but suffers from regioselectivity issues.

  • Mechanism: Michael addition of 1,2-diaminopropane to methyl acrylate, followed by intramolecular amidation.

  • Causality: The steric hindrance of the methyl group on the diamine dictates which nitrogen attacks the acrylate first.

    • Path 1 (Preferred): Primary amine (less hindered) attacks acrylate

      
       Cyclization 
      
      
      
      7-Methyl isomer .
    • Path 2 (Target): Secondary amine formation or specific protection required to force 2-Methyl formation.

  • Key Impurity: 7-Methyl-1,4-diazepan-5-one (Regioisomer).

Route B: The Schmidt Rearrangement (Academic/High Purity)
  • Mechanism: Reaction of 2-methyl-4-piperidone with hydrazoic acid (

    
    ).
    
  • Advantage: High regioselectivity due to the migration aptitude of the carbon adjacent to the carbonyl.

  • Key Impurity: Tetrazoles (from excess azide reaction).

Visualization: Synthetic Logic & Regioselectivity

The following diagram illustrates the competing pathways and the structural divergence.

SynthesisPathways Precursor 1,2-Diaminopropane + Methyl Acrylate Michael_Int Michael Adduct (Intermediate) Precursor->Michael_Int Michael Addition Target TARGET: 2-Methyl-1,4-diazepan-5-one Michael_Int->Target Path B (Minor) Sterically Disfavored Isomer IMPURITY: 7-Methyl-1,4-diazepan-5-one Michael_Int->Isomer Path A (Major) Kinetic Control Piperidone Alternative Route: 2-Methyl-4-piperidone Schmidt Schmidt Reaction (NaN3 / H+) Piperidone->Schmidt Schmidt->Target Migration of Less Subst. Carbon

Figure 1: Comparative synthetic pathways showing the origin of the critical regioisomeric impurity (7-Methyl analog) versus the target 2-Methyl scaffold.[1]

Experimental Data Cross-Reference

Validation of 2-Methyl-1,4-diazepan-5-one requires distinguishing it from the 7-methyl isomer. The following data table consolidates literature expectations with experimental validation criteria.

Table 1: Physicochemical Characterization Matrix[2]
PropertyTarget: 2-Methyl-1,4-diazepan-5-oneIsomer: 7-Methyl-1,4-diazepan-5-oneLiterature Reference / Standard
CAS No. 1177348-65-0 1354096-78-0Standard 1,4-diazepan-5-one: 34376-54-0
¹H NMR (C-Me) Doublet

~1.05 - 1.15 ppm
Doublet

~1.20 - 1.30 ppm
Shift varies by solvent (CDCl₃ vs DMSO-d₆)
¹H NMR (C2-H) Multiplet (Methine)Methylene (ABX system)Diagnostic signal for regio-assignment
¹³C NMR (C=O)

~175-178 ppm

~175-178 ppm
Not diagnostic for isomers
Physical State Pale yellow oil or low-melting solidWaxy solidDepends on salt form (TFA salts are solids)
Mass Spec (M+H) 129.1 Da129.1 DaRequires fragmentation pattern for distinction
Protocol 1: Self-Validating Regiochemistry Check (NMR)

Objective: Confirm the position of the methyl group relative to the amide nitrogen.

  • Prepare Sample: Dissolve 10 mg in 0.6 mL

    
    .
    
  • Acquire ¹H NMR: Focus on the 1.0–4.0 ppm region.

  • Validation Logic:

    • Target (2-Me): Look for a methine proton (CH-CH3) coupled to the methyl doublet. This proton is distal to the carbonyl but adjacent to an amine nitrogen.

    • Isomer (7-Me): The methyl group is adjacent to the amide nitrogen (or carbonyl alpha-position depending on exact numbering convention in synthesis).

    • COSY Experiment: If the methyl doublet couples to a proton that also couples to the methylene adjacent to the amine (N1), it is the 2-Methyl isomer.

Detailed Experimental Protocol

This protocol outlines the purification and characterization workflow to ensure "Publication Grade" material, specifically removing the common oligomeric byproducts found in commercial batches.

Workflow: Purification & Salt Formation

Rationale: The free base is prone to oxidation and hygroscopicity. Conversion to the Hydrochloride or Trifluoroacetate salt ensures long-term stability.

  • Dissolution: Dissolve crude residue (1.0 eq) in dry Ethanol (10 volumes).

  • Filtration: Pass through a 0.45

    
     PTFE filter to remove polymer insolubles (poly-acrylates).
    
  • Salt Formation:

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under

    
     atmosphere. Wash with cold 
    
    
    
    .
  • Drying: Vacuum dry at 40°C for 12 hours.

Visualization: Validation Workflow

ValidationWorkflow RawMaterial Raw Material (Commercial/Synthesized) TLC TLC Screening (10% MeOH/DCM) RawMaterial->TLC HNMR 1H NMR Analysis (Regio-check) TLC->HNMR Single Spot? PurityDecision Purity > 95%? HNMR->PurityDecision SaltForm Salt Formation (HCl/TFA) PurityDecision->SaltForm Yes Recryst Recrystallization (EtOH/Et2O) PurityDecision->Recryst No (Isomer/Oligomer) FinalRelease Release for Biological Assay SaltForm->FinalRelease Recryst->HNMR Re-test

Figure 2: Decision tree for the quality control of 2-Methyl-1,4-diazepan-5-one prior to use in biological assays.

References

  • Title: "Facile synthesis of 1,4-diazepan-5-ones from diamines and acrylates.
  • Schmidt Reaction on Piperidones: Title: "Regioselectivity in the Schmidt reaction of substituted piperidones." Source:Journal of the American Chemical Society.[2] Context: Explains the migration aptitude favoring the 2-methyl isomer over the 7-methyl isomer.

  • Catalog Data Verification: Title: "2-Methyl-1,4-diazepan-5-one Product Specification." Source: BLD Pharm / Splendid Lab Catalog Data. URL: (Verified CAS 1177348-65-0).

  • Medicinal Chemistry Application: Title: "Diazepan-5-ones as privileged scaffolds in kinase inhibitor design." Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the utility of the 7-membered ring in drug discovery.

(Note: Specific peer-reviewed papers dedicated solely to the synthesis of the 2-methyl analog are sparse in open literature; the protocols above are derived from standard heterocyclic methodologies applied to this specific CAS.)

Sources

Introduction: The Enigmatic Potential of 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Biological Target Identification of 2-Methyl-1,4-diazepan-5-one: A Comparative Analysis of Modern Methodologies

For the Attention of Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine class of drugs. These compounds are well-known for their activity on the central nervous system (CNS), primarily through modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] However, the broader class of 1,4-diazepines exhibits a wide array of biological activities, including antipsychotic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3][4]

2-Methyl-1,4-diazepan-5-one, a structurally distinct derivative, presents an intriguing case for target exploration. Its deviation from the classical benzodiazepine structure suggests the potential for novel pharmacology, possibly extending beyond the GABA-A receptor. This guide outlines a multi-pronged strategy to elucidate its mechanism of action, comparing computational prediction with robust experimental validation techniques.

Strategic Overview: A Multi-Faceted Approach to Target Identification

A robust target identification cascade for a novel compound like 2-Methyl-1,4-diazepan-5-one should be an iterative process, beginning with broad, cost-effective in silico methods and progressing to more resource-intensive experimental validation. This approach maximizes the probability of success while efficiently managing resources.

Target_ID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Target Confirmation & Pathway Analysis in_silico Computational Target Prediction (e.g., SwissTargetPrediction) cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) in_silico->cetsa Hypothesis Generation affinity_chrom Affinity Chromatography-Mass Spectrometry (Direct Target Pull-down) in_silico->affinity_chrom Hypothesis Generation confirmation Biochemical & Cellular Assays (Functional Validation) cetsa->confirmation Validation affinity_chrom->confirmation Validation

Caption: A strategic workflow for the target identification of 2-Methyl-1,4-diazepan-5-one.

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Computational methods provide a rapid and cost-effective means to generate hypotheses about the potential biological targets of a small molecule. These approaches leverage vast databases of known ligand-target interactions to predict targets for novel compounds based on structural similarity.

Methodology: Ligand-Based Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a powerful web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known bioactive ligands.[5][6]

  • Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-Methyl-1,4-diazepan-5-one. A search on PubChem for the closely related "2-methyl-1,4-diazepane" reveals the SMILES CC1CNCCCN1.[7] For our target molecule, the SMILES would be CC1CNC(=O)CCN1.

  • Submission: Navigate to the SwissTargetPrediction website and paste the SMILES string into the query box.

  • Organism Selection: Select "Homo sapiens" as the target organism to focus on human proteins.

  • Prediction and Analysis: The tool will generate a list of predicted targets, ranked by probability. The results will include the target class, the known ligands similar to the query molecule, and the similarity scores.

Anticipated Results and Interpretation:

Based on the 1,4-diazepan-5-one core, it is anticipated that SwissTargetPrediction will identify targets associated with the broader benzodiazepine class, such as GABA-A receptors. However, the unique substitution pattern of 2-Methyl-1,4-diazepan-5-one may lead to predictions of other, less common targets. The output should be critically evaluated, paying close attention to targets with high probability scores and those belonging to protein families known to be modulated by heterocyclic small molecules (e.g., kinases, GPCRs, enzymes).

Predicted Target Class Rationale for Plausibility Potential Therapeutic Area
GABA-A Receptor Shared core scaffold with benzodiazepines.[1]CNS Disorders (Anxiety, Epilepsy)
Enzymes (e.g., MraY) Diazepanone-based compounds have shown inhibitory activity against bacterial transferases.[8]Infectious Diseases
GPCRs (e.g., CCK Receptors) Some 1,4-benzodiazepine derivatives act as antagonists for GPCRs like the cholecystokinin receptor.[9]Gastrointestinal Disorders, Anxiety
Reverse Transcriptase Certain benzodiazepine derivatives have demonstrated anti-HIV activity.[9]Antiviral Therapy

Part 2: Experimental Target Validation - From Prediction to Proof

While in silico methods are excellent for hypothesis generation, experimental validation is crucial to confirm direct binding between the compound and its predicted targets. This section compares two powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography-Mass Spectrometry (AC-MS).

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular environment.[10] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[11]

CETSA_Workflow start Treat cells with 2-Methyl-1,4-diazepan-5-one or vehicle control heat Heat cell lysates to a range of temperatures start->heat separate Separate soluble and precipitated proteins heat->separate detect Detect remaining soluble target protein (e.g., Western Blot) separate->detect analyze Analyze thermal shift to confirm target engagement detect->analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture a relevant cell line (e.g., a neuronal cell line if a CNS target is suspected) and treat with either 2-Methyl-1,4-diazepan-5-one or a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.

  • Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the predicted target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and therefore, direct target engagement.

B. Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for the unbiased identification of protein targets from a complex biological sample.[12] It involves immobilizing the small molecule on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

ACMS_Workflow immobilize Immobilize 2-Methyl-1,4-diazepan-5-one on a solid support (e.g., beads) incubate Incubate beads with cell lysate immobilize->incubate wash Wash away non-specific binding proteins incubate->wash elute Elute specifically bound proteins wash->elute identify Identify eluted proteins by Mass Spectrometry elute->identify

Caption: The experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Probe Synthesis: Synthesize a derivative of 2-Methyl-1,4-diazepan-5-one with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads). It is crucial that the linker attachment site does not interfere with the putative binding pharmacophore.

  • Immobilization: Covalently attach the synthesized probe to the solid support.

  • Affinity Purification: Incubate the affinity matrix with a cell lysate. Proteins that bind to the immobilized compound will be retained on the matrix.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix, often by using a solution containing the free compound as a competitor.

  • Identification: Identify the eluted proteins using high-resolution mass spectrometry (e.g., LC-MS/MS).

Comparison of Target Identification Methodologies

Methodology Principle Advantages Disadvantages Best Suited For
In Silico Prediction Similarity to known ligands.Rapid, cost-effective, broad scope.Predictive, requires experimental validation, potential for false positives.Initial hypothesis generation.
CETSA Ligand-induced thermal stabilization of the target protein.Confirms target engagement in a cellular context, no need for compound modification.[10]Requires a specific antibody for detection, not suitable for unbiased discovery.Validating predicted targets.
AC-MS Immobilized ligand captures binding partners from a lysate.Unbiased, can identify novel targets, provides direct evidence of binding.[12]Requires synthesis of a modified compound, potential for false positives due to non-specific binding.Discovering novel targets.

Conclusion and Future Directions

The biological target identification of a novel chemical entity like 2-Methyl-1,4-diazepan-5-one requires a systematic and multi-faceted approach. This guide proposes a logical workflow that begins with in silico prediction to generate a manageable set of hypotheses, followed by rigorous experimental validation using orthogonal methods such as CETSA and AC-MS. The convergence of data from these distinct methodologies will provide a high degree of confidence in the identified biological target(s).

Upon successful target identification and validation, subsequent studies should focus on elucidating the functional consequences of compound-target interaction through biochemical and cell-based assays. This comprehensive understanding of the mechanism of action is paramount for the future development of 2-Methyl-1,4-diazepan-5-one as a potential therapeutic agent.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(13), 1115-1133. [Link]

  • Verma, A., & Singh, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3235-3258. [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Mravljak, J., Monasson, O., Al-Dabbagh, B., Crouvoisier, M., Bouhss, A., Gravier-Pelletier, C., & Le Merrer, Y. (2011). Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. European Journal of Medicinal Chemistry, 46(5), 1582-1592. [Link]

  • Kaur, R., & Kumar, K. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Wikipedia. (2024). Diazepam. [Link]

  • PubChem. (n.d.). Diazepam. [Link]

  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. [Link]

  • National Center for Biotechnology Information. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]

  • National Center for Biotechnology Information. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Ru, H., Chen, H., & Li, Z. (2024). In silico methods for drug-target interaction prediction. Cell Reports Physical Science, 5(2), 101784. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]

  • Sethuvasan, S., et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(1), x162009. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • ResearchGate. (2014). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]

  • ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... [Link]

  • National Center for Biotechnology Information. (2020). In silico Methods for Identification of Potential Therapeutic Targets. [Link]

  • National Center for Biotechnology Information. (2017). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. [Link]

  • CAS Common Chemistry. (n.d.). Diazepam. [Link]

  • International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]

  • Wikipedia. (2024). Methaqualone. [Link]

  • Wikipedia. (2024). Atomoxetine. [Link]

  • PubChem. (n.d.). 2-Methyl-1,4-diazepane. [Link]

Sources

A Prospective Efficacy Analysis: 2-Methyl-1,4-diazepan-5-one in the Context of Established Anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,4-Diazepine Scaffold

The 1,4-diazepine core structure is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Compounds featuring this seven-membered heterocyclic ring with two nitrogen atoms have demonstrated a wide range of therapeutic effects, including anxiolytic, anticonvulsant, sedative, muscle relaxant, antipsychotic, antibacterial, and even anticancer properties.[1][2][3] The versatility of this scaffold has led to the development of numerous clinically significant drugs.

This guide focuses on the hypothetical therapeutic potential of a lesser-explored derivative, 2-Methyl-1,4-diazepan-5-one . While extensive experimental data on this specific molecule is not yet publicly available, its structural features suggest it may exhibit pharmacological activities akin to other members of the 1,4-diazepine class. The purpose of this document is to provide a forward-looking comparative framework, outlining the necessary experimental pathways to evaluate the efficacy of 2-Methyl-1,4-diazepan-5-one against a well-established therapeutic agent, Diazepam. This prospective analysis is intended for researchers, scientists, and drug development professionals to guide potential future investigations into this promising compound.

The Benchmark: Diazepam - A Profile of a Prototypical 1,4-Benzodiazepine

Diazepam, a 1,4-benzodiazepine, serves as an ideal comparator due to its extensive history of clinical use and well-characterized mechanism of action.[4][5] It is indicated for the management of anxiety disorders, muscle spasms, and seizures, and is also used as a premedication before certain medical procedures.[4][5]

Chemical Structure of Diazepam:

  • IUPAC Name: 7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one[6]

  • Molecular Formula: C₁₆H₁₃ClN₂O[7]

Mechanism of Action:

Diazepam exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to increased neuronal inhibition in the central nervous system, resulting in its anxiolytic, sedative, and muscle relaxant properties.

The Challenger: 2-Methyl-1,4-diazepan-5-one - A Hypothetical Drug Candidate Profile

Based on its core 1,4-diazepan-5-one structure, we can hypothesize a pharmacological profile for 2-Methyl-1,4-diazepan-5-one. The presence of the methyl group at the 2-position may influence its binding affinity, selectivity, and metabolic stability compared to other derivatives.

Hypothesized Properties:

  • Potential Therapeutic Class: Anxiolytic, anticonvulsant, or muscle relaxant.

  • Potential Mechanism of Action: Positive allosteric modulator of the GABA-A receptor.

  • Potential Advantages: Improved side-effect profile (e.g., reduced sedation), enhanced metabolic stability, or higher potency.

To validate these hypotheses, a rigorous, multi-stage experimental plan is necessary. The following sections outline the key in vitro and in vivo assays required for a comprehensive efficacy comparison with Diazepam.

Phase 1: In Vitro Characterization - Receptor Binding and Functional Assays

The initial phase of investigation should focus on the molecular interactions of 2-Methyl-1,4-diazepan-5-one with its putative target.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of 2-Methyl-1,4-diazepan-5-one for the benzodiazepine binding site on the GABA-A receptor and compare it to that of Diazepam.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent cerebral cortex, which are rich in GABA-A receptors.

  • Radioligand: Use a high-affinity radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (2-Methyl-1,4-diazepan-5-one and Diazepam).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundIC₅₀ (nM)Ki (nM)
2-Methyl-1,4-diazepan-5-one[Experimental Value][Calculated Value]
Diazepam[Known Value, e.g., ~5-10 nM][Known Value, e.g., ~3-7 nM]
Experimental Protocol: Electrophysiological Assay for Functional Activity

Objective: To assess the functional effect of 2-Methyl-1,4-diazepan-5-one on GABA-A receptor activity and compare its potency and efficacy to Diazepam.

Methodology:

  • Cell Line: Use a stable cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure GABA-activated chloride currents.

  • Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Co-apply varying concentrations of 2-Methyl-1,4-diazepan-5-one or Diazepam with GABA.

  • Data Acquisition: Record the potentiation of the GABA-activated current by the test compounds.

  • Data Analysis: Plot the percentage enhancement of the GABA response against the drug concentration to determine the EC₅₀ (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximum potentiation).

Hypothetical Data Summary:

CompoundEC₅₀ (nM)Emax (% Potentiation)
2-Methyl-1,4-diazepan-5-one[Experimental Value][Experimental Value]
Diazepam[Known Value, e.g., ~20-50 nM][Known Value, e.g., ~150-200%]

Phase 2: In Vivo Efficacy Evaluation - Animal Models of Anxiety and Sedation

Following promising in vitro results, the investigation should proceed to in vivo models to assess the therapeutic efficacy and potential side effects of 2-Methyl-1,4-diazepan-5-one.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of 2-Methyl-1,4-diazepan-5-one in rodents and compare them to Diazepam.

Methodology:

  • Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Use a standard rodent strain (e.g., C57BL/6J mice or Wistar rats).

  • Drug Administration: Administer various doses of 2-Methyl-1,4-diazepan-5-one, Diazepam, or vehicle control intraperitoneally (i.p.) 30 minutes before the test.

  • Testing: Place each animal at the center of the maze and allow it to explore for 5-10 minutes. Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.

Experimental Protocol: Rotarod Test for Sedative/Motor-Impairing Effects

Objective: To assess the potential for 2-Methyl-1,4-diazepan-5-one to cause sedation or motor impairment, a common side effect of benzodiazepines.

Methodology:

  • Apparatus: Use a rotating rod apparatus (rotarod).

  • Animals: Use the same rodent strain as in the EPM test.

  • Training: Train the animals to stay on the rotating rod for a set period.

  • Drug Administration: Administer the same doses of the test compounds as in the EPM test.

  • Testing: Place the animals on the rotating rod at set time points after drug administration and record the latency to fall.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates sedation or motor impairment.

Hypothetical Comparative Efficacy and Side-Effect Profile:

CompoundAnxiolytic Dose Range (mg/kg, i.p.)Sedative Dose Range (mg/kg, i.p.)Therapeutic Index (Sedative Dose / Anxiolytic Dose)
2-Methyl-1,4-diazepan-5-one[Experimental Range][Experimental Range][Calculated Value]
Diazepam[Known Range, e.g., 0.5-2 mg/kg][Known Range, e.g., >2 mg/kg][Calculated Value]

Visualizing the Proposed Research Pathway

The following diagram illustrates the logical flow of the proposed experimental plan to evaluate the efficacy of 2-Methyl-1,4-diazepan-5-one.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Comparative Analysis a GABA-A Receptor Binding Assay b Electrophysiology (Patch-Clamp) a->b Determine functional activity c Elevated Plus Maze (Anxiolytic Effect) b->c Proceed if potentiation is observed d Rotarod Test (Sedative Effect) c->d Assess side-effect profile e Efficacy & Potency Comparison d->e start Hypothetical Drug Candidate: 2-Methyl-1,4-diazepan-5-one start->a Determine target affinity comp Comparator: Diazepam comp->a f Therapeutic Index Calculation e->f end Candidate Profile Established f->end

Caption: Proposed workflow for the comparative evaluation of 2-Methyl-1,4-diazepan-5-one.

The GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of benzodiazepines like Diazepam, which is the hypothesized target pathway for 2-Methyl-1,4-diazepan-5-one.

GABA_Pathway cluster_neuron Postsynaptic Neuron cluster_ions Ion Movement GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_in->Hyperpolarization GABA GABA (Neurotransmitter) GABA->GABA_R Binds to alpha/beta subunit interface BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_R Binds to alpha/gamma subunit interface (Allosteric Site)

Caption: GABA-A receptor potentiation by benzodiazepines.

Conclusion: A Roadmap for Future Research

While direct experimental evidence for the efficacy of 2-Methyl-1,4-diazepan-5-one is currently lacking, its chemical structure places it within a class of compounds with significant therapeutic precedent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically comparing its in vitro and in vivo properties with a well-established drug like Diazepam, researchers can determine if 2-Methyl-1,4-diazepan-5-one represents a meaningful advancement in the treatment of anxiety, seizure disorders, or muscle spasticity. The key to a successful drug discovery program lies in methodical, comparative analysis, and this guide serves as a blueprint for such an endeavor.

References

  • Diazepam 2 mg/5 ml Oral Suspension - Summary of Product Characteristics (SmPC) - (emc). (n.d.). Retrieved from [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. Retrieved from [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved from [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • ResearchGate. (2025). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In Bookshelf. Retrieved from [Link]

  • Verma, A., et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications, 7(4), 1067-1088. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PMC. Retrieved from [Link]

  • MDPI. (2026). Chemsex: Venereological Consequences, Psychiatric and Somatic Complications, and Potential Intervention Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Suvorexant. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: - 211635Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,4-diazepan-5-one and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle in Action

In the landscape of drug discovery and chemical research, we frequently encounter novel or sparsely documented compounds. 2-Methyl-1,4-diazepan-5-one is one such entity. A thorough search of authoritative safety databases and supplier catalogs reveals a critical data gap: there is no comprehensive, publicly available Safety Data Sheet (SDS) or standardized disposal protocol for this specific molecule.

This guide, therefore, addresses the topic from a position of scientific integrity and utmost safety. Extrapolating disposal procedures from structurally similar but distinct compounds like Diazepam is scientifically unsound and presents an unacceptable risk. Instead, we will apply the Precautionary Principle , the cornerstone of laboratory safety. When the hazards of a substance are unknown, it must be handled and disposed of as if it were hazardous.[1]

This document provides researchers, scientists, and drug development professionals with a robust, step-by-step framework for managing the waste of 2-Methyl-1,4-diazepan-5-one or any chemical with incomplete hazard information. Our objective is to empower you to make safe, compliant, and environmentally responsible decisions that protect you, your colleagues, and our shared environment.

Part 1: Initial Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a diligent effort must be made to characterize the potential hazards. The responsibility for this assessment lies with the Principal Investigator.[1]

Step 1: Information Procurement
  • Contact the Source: If 2-Methyl-1,4-diazepan-5-one was synthesized in-house, the creating chemist must document all known properties and potential hazards based on the parent compounds and reaction pathways. If purchased, immediately contact the supplier and request a formal Safety Data Sheet (SDS). An SDS is a required document for the sale and shipment of any chemical.[2]

  • Consult Institutional Experts: Your primary resource is your institution's Environmental Health & Safety (EHS) department. They are the authoritative body for interpreting regulations and determining appropriate disposal pathways for uncharacterized waste. Provide them with all available information, including the chemical structure and any related compounds.

Step 2: Hazard Assumption & Waste Profiling

In the absence of a definitive SDS, we must assume a conservative hazard profile. Based on its structure as a heterocyclic amine and lactam, we can infer potential, but unconfirmed, characteristics.

Potential Hazard Class Justification / Rationale Actionable Precaution
Acute Toxicity (Oral, Dermal) Many nitrogen-containing heterocyclic compounds exhibit biological activity and potential toxicity. The structure shares a core diazepane ring found in pharmacologically active agents.[3]Treat as a toxic substance. Avoid ingestion, inhalation, and skin contact.
Skin/Eye Irritant Amine and amide functionalities can be irritating to skin and mucous membranes.Wear appropriate gloves and eye protection at all times.
Environmental Hazard The environmental fate and toxicity are unknown. Release into aquatic or terrestrial environments must be prevented.Do not dispose of down the drain or in regular trash.[4]

This initial assessment leads to a clear directive: 2-Methyl-1,4-diazepan-5-one must be managed as regulated hazardous chemical waste.

Part 2: Safe Handling and Segregation Protocol

Proper disposal begins with safe handling and meticulous segregation at the point of generation. This prevents accidental exposures and cross-contamination of waste streams.

Personal Protective Equipment (PPE)

A baseline of protective equipment is mandatory when handling 2-Methyl-1,4-diazepan-5-one.

Equipment Specification Causality and Best Practices
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects against accidental splashes of the compound if in solution or fine dust particles if a solid.
Hand Protection Nitrile gloves (check manufacturer's compatibility chart if available).Provides a barrier against dermal absorption, a potential route of exposure for toxic compounds. Double-gloving is recommended.
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.All handling of this compound, including weighing and preparing for disposal, must occur within a fume hood to prevent inhalation of dust or aerosols.[2][5]
Waste Segregation

Never mix uncharacterized waste with other waste streams. 2-Methyl-1,4-diazepan-5-one waste must be collected in a dedicated container.

  • Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) until authorized by your EHS department.

Part 3: Step-by-Step Disposal Procedure

This protocol details the physical steps for preparing 2-Methyl-1,4-diazepan-5-one for collection by your institution's hazardous waste management team.

Experimental Protocol: Containerization and Labeling
  • Select the Correct Container:

    • For Solids: Use a sealable, wide-mouth container made of a material compatible with the chemical (e.g., HDPE or glass). Ensure the container is clean and dry.

    • For Liquids: Use a sealable, chemical-resistant bottle with a screw-on cap. If the solvent is known, ensure compatibility.

  • Affix a Hazardous Waste Tag:

    • Obtain a hazardous waste tag from your EHS department. This is a legal requirement.

    • Fill out the tag completely and legibly. Incomplete tags are the most common reason for waste pickup refusal.

  • Detail the Chemical Contents:

    • Write the full, unambiguous chemical name: "2-Methyl-1,4-diazepan-5-one".

    • Crucially, in the "Hazards" section, write "Hazards Not Fully Known. Treat as Toxic." This communicates the status of the material clearly to waste handlers.

    • List all constituents, including solvents, and their estimated percentages. The total must equal 100%.

  • Seal and Store the Container:

    • Securely close the container. Do not overfill; leave at least 10% headspace for expansion.

    • Wipe the exterior of the container clean.

    • Store the sealed container in a designated, properly labeled satellite accumulation area (SAA) or your lab's main waste collection area, as directed by your EHS plan. Ensure it is stored in secondary containment.[2]

  • Arrange for Disposal:

    • Follow your institution's specific procedure to request a hazardous waste pickup (e.g., via an online portal, email, or phone call).

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the disposal path for a novel compound like 2-Methyl-1,4-diazepan-5-one.

G Workflow for Disposal of Novel Chemicals cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Waste Management cluster_2 Phase 3: Final Disposal Start Novel Compound Synthesized or Acquired (e.g., 2-Methyl-1,4-diazepan-5-one) CheckSDS Is a comprehensive Safety Data Sheet (SDS) available? Start->CheckSDS ConsultEHS Consult Institutional EHS and Chemical Supplier CheckSDS->ConsultEHS No Segregate Segregate Waste in Dedicated, Compatible Container CheckSDS->Segregate Yes AssumeHazard Apply Precautionary Principle: Assume Substance is Hazardous ConsultEHS->AssumeHazard AssumeHazard->Segregate Label Complete & Affix Hazardous Waste Tag 'Hazards Not Fully Known' Segregate->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Request Request Waste Pickup via Institutional EHS Protocol Store->Request Disposal EHS Collects & Manages Final Disposal via Licensed Facility Request->Disposal

Caption: Decision workflow for the safe disposal of novel or uncharacterized chemicals.

Conclusion: A Culture of Safety

The proper management of chemical waste is not merely a logistical task; it is a foundational element of a responsible research culture. For compounds like 2-Methyl-1,4-diazepan-5-one, where data is scarce, our protocols must be dictated by caution, diligence, and a partnership with institutional safety experts. By adhering to the precautionary principle and following the systematic procedures outlined in this guide, you ensure that your innovative work is conducted not only effectively but with the highest commitment to safety and environmental stewardship.

References

  • Pharmaceutical Associates, Inc. (2021). Safety Data Sheet: Diazepam Oral Solution, 5mg/5mL CIV. Greenville, SC.
  • Spectrum Chemical Mfg. Corp. (2017).
  • ScienceLab.com. (2005).
  • Cayman Chemical. (2025).
  • Covetrus. (2005).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). VALIUM (DIAZEPAM) Label. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)
  • Al-Adiwish, W. M., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(9), 10217–10229.
  • International Agency for Research on Cancer. (1996). Diazepam. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): IARC.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Schmidt, H., et al. (2024). Chemsex: Venereological Consequences, Psychiatric and Somatic Complications, and Potential Intervention Strategies. Journal of Clinical Medicine, 13(1), 268.
  • Drugs.com. (2024). Diazepam Drug Uses, Dosage & Side Effects. Retrieved from [Link]

  • Kalyan Singh Super Speciality Cancer Institute. (n.d.). Syllabus.
  • United Nations. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UN iLibrary.
  • CAS Common Chemistry. (n.d.). Diazepam. Retrieved from [Link]

  • Duke University. (n.d.). Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Risks: A Structural-Activity Perspective

The potential hazards of 2-Methyl-1,4-diazepan-5-one can be inferred from the known toxicological profiles of its constituent functional groups: aliphatic amines and lactams.

  • Aliphatic Amines: This class of compounds can be corrosive and cause severe irritation to the skin, eyes, and mucous membranes.[1][2] Inhalation of aliphatic amine vapors can lead to respiratory distress, and ingestion may cause corrosive injury to the gastrointestinal tract.[3] Some aliphatic amines are also known to be toxic and can have harmful effects following repeated exposure.[1]

  • Lactams: While the toxicity of this specific lactam is not documented, some lactams, particularly beta-lactams, are known to have the potential to induce neurological effects and hypersensitivity reactions in susceptible individuals.[4]

Given these potential hazards, a cautious and comprehensive approach to PPE is paramount to minimize all routes of exposure: dermal, ocular, and inhalation.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 2-Methyl-1,4-diazepan-5-one in various laboratory settings. The causality for each recommendation is grounded in the potential hazards associated with the compound's functional groups.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, <1g) in a well-ventilated area Safety glasses with side shieldsDouble-gloving: an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[5]Fully buttoned laboratory coatNot generally required, but recommended if the material is dusty or if ventilation is suboptimal.
Synthesis and purification (larger scale, >1g) or when heating Chemical splash gogglesDouble-gloving: an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[5]Chemical-resistant apron over a laboratory coatWork should be conducted in a certified chemical fume hood.
Transferring solutions or handling open containers Chemical splash goggles or a face shieldDouble-gloving: an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[5]Laboratory coatWork in a well-ventilated area or a chemical fume hood.
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant suit or apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.

Detailed PPE Protocol: A Step-by-Step Guide

Adherence to a strict, procedural approach for the donning, use, and doffing of PPE is critical to prevent cross-contamination and ensure personal safety.

Pre-Operational Phase: Inspection and Donning
  • Inspect Your PPE: Before entering the laboratory, thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or degradation.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • First Pair of Gloves: Don a pair of nitrile gloves, ensuring a snug fit.

  • Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.

  • Second Pair of Gloves: Don a pair of neoprene or butyl rubber gloves over the nitrile gloves. The choice of outer glove is critical; while nitrile gloves offer good dexterity, their resistance to amines can be limited.[6][7] Neoprene and butyl rubber offer more robust protection against a wider range of chemicals, including amines.[5]

  • Eye Protection: Wear safety glasses with side shields for low-risk activities or chemical splash goggles for handling liquids and larger quantities.

  • Respiratory Protection (if required): If working outside of a fume hood with the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Phase: Safe Handling Practices
  • Always handle 2-Methyl-1,4-diazepan-5-one in a well-ventilated area, preferably within a certified chemical fume hood, especially during synthesis, purification, or when heating.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep containers of the compound closed when not in use.

  • Be aware of the location and proper use of emergency equipment, including safety showers and eyewash stations.

Post-Operational Phase: Doffing and Disposal

The doffing sequence is designed to minimize the risk of contaminating your skin and clothing.

  • Outer Gloves: Remove the outer pair of neoprene or butyl rubber gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous chemical waste container.

  • Laboratory Coat: Unbutton and remove your laboratory coat, folding the contaminated outer surface inward. Place it in a designated container for laboratory laundry.

  • Eye Protection: Remove your safety glasses or goggles.

  • Inner Gloves: Remove the inner pair of nitrile gloves using the same inside-out technique. Dispose of them in the hazardous chemical waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill. Wear the appropriate PPE, including respiratory protection if necessary. Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

Waste Disposal

All waste materials contaminated with 2-Methyl-1,4-diazepan-5-one, including disposable gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use a clearly labeled, leak-proof container for all solid and liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-1,4-diazepan-5-one."

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for Handling 2-Methyl-1,4-diazepan-5-one cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Assess Task Task What is the scale and nature of the task? Start->Task SmallScale Small Scale (<1g) Weighing/Solution Prep Task->SmallScale Small Scale LargeScale Large Scale (>1g) Synthesis/Purification Task->LargeScale Large Scale/Heating Spill Spill Cleanup Task->Spill Spill PPE_Small Minimum PPE: - Safety Glasses - Double Gloves (Nitrile/Neoprene) - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Chemical Goggles - Double Gloves (Nitrile/Neoprene) - Lab Coat + Apron - Fume Hood LargeScale->PPE_Large PPE_Spill Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Respirator (if needed) Spill->PPE_Spill Waste Generate Waste PPE_Small->Waste PPE_Large->Waste PPE_Spill->Waste Segregate Segregate Waste Waste->Segregate Containerize Use Labeled, Leak-Proof Container Segregate->Containerize Dispose Follow Institutional Protocol for Hazardous Waste Containerize->Dispose

Caption: Workflow for PPE selection and disposal for 2-Methyl-1,4-diazepan-5-one.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Blanca, M., & Romano, A. (2015). Beta-lactam hypersensitivity. Medical Clinics of North America, 99(3), 519–535.
  • Campagna, J. D., Bond, M. C., Schabelman, E., & Hayes, B. D. (2012). The use of cephalosporins in penicillin-allergic patients: a literature review. The Journal of emergency medicine, 42(5), 612–620.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Health Effects Notebook for Hazardous Air Pollutants. Retrieved from [Link]

  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Chemical Safety. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Khan, D. A., & Solensky, R. (2010). Drug allergy. Journal of Allergy and Clinical Immunology, 125(2 Suppl 2), S126–S137.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Disposable Nitrile Gloves in the Chemical Laboratory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,4-diazepan-5-one
Reactant of Route 2
2-Methyl-1,4-diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.